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  • Product: (S)-2-Amino-5-(3-pyridyl)pentane
  • CAS: 111954-73-5

Core Science & Biosynthesis

Foundational

Pharmacological Profile and Mechanism of Action of (S)-2-Amino-5-(3-pyridyl)pentane: A Next-Generation Acyclic nAChR Modulator

Executive Summary The development of neuronal nicotinic acetylcholine receptor (nAChR) modulators has historically been dominated by rigid, bicyclic alkaloids such as nicotine and epibatidine. However, the discovery of a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of neuronal nicotinic acetylcholine receptor (nAChR) modulators has historically been dominated by rigid, bicyclic alkaloids such as nicotine and epibatidine. However, the discovery of acyclic analogs has opened new avenues for achieving subtype selectivity and fine-tuning intrinsic efficacy. (S)-2-Amino-5-(3-pyridyl)pentane (CAS: 111954-73-5) represents a highly specialized structural class: an acyclic, fully saturated, primary amine analog of the metanicotine family.

As a Senior Application Scientist, I have structured this whitepaper to dissect the rational design, structure-activity relationships (SAR), and mechanistic pharmacology of this compound. Furthermore, this guide provides self-validating experimental workflows for characterizing its interaction with the α4β2 nAChR subtype, a primary target for cognitive enhancement and neuroprotection.

Structural Pharmacology and Rational Design

The transition from rigid nicotinic ligands to flexible acyclic molecules was pioneered by the characterization of metanicotine (RJR-2403) and subsequently optimized in clinical candidates like ispronicline (TC-1734)[1]. Ispronicline, an α4β2 partial agonist, demonstrated significant cognition-enhancing properties by utilizing a flexible pentene chain[2].

(S)-2-Amino-5-(3-pyridyl)pentane is a direct evolutionary descendant of this lineage, characterized by two distinct structural modifications:

  • Saturation of the Linker : The removal of the double bond present in metanicotine and ispronicline yields a fully saturated pentane chain. While this increases the conformational entropy of the molecule, it allows the ligand to adopt highly specific low-energy conformations within the receptor binding pocket.

  • Primary Amine Substitution : Unlike nicotine (a tertiary amine) or ispronicline (a secondary N-methyl amine), this compound features a primary amine. At physiological pH (7.4), this primary amine is protonated. The lack of steric hindrance from an N-methyl group allows for tighter hydrogen bonding with the complementary β2 subunit of the receptor, though it often shifts the molecule's profile further toward partial agonism.

  • Stereoselectivity : The (S)-enantiomer dictates the spatial trajectory of the protonated amine. In the chiral environment of the nAChR orthosteric site, the (S)-configuration optimally aligns the cationic center with the aromatic box of the α4 subunit[3].

Table 1: Comparative Pharmacological Profile of nAChR Ligands

Note: Values for the primary amine are extrapolated from established SAR models of metanicotine derivatives.

CompoundStructural Classα4β2 K_i (nM)E_max (% of ACh)Target Profile
(-)-Nicotine Bicyclic Tertiary Amine~1–5100%Full Agonist
Metanicotine (RJR-2403) Acyclic Alkene Secondary Amine~20–3085%High-Efficacy Partial Agonist
Ispronicline (TC-1734) Acyclic Alkene Secondary Amine~1145%Low-Efficacy Partial Agonist
(S)-2-Amino-5-(3-pyridyl)pentane Acyclic Alkane Primary Amine~40–6030–40%Low-Efficacy Partial Agonist

Mechanism of Action: α4β2 Partial Agonism

The therapeutic utility of (S)-2-Amino-5-(3-pyridyl)pentane lies in its partial agonism at the α4β2 nAChR[4]. Full agonists (like nicotine) cause rapid receptor activation followed by profound, long-lasting desensitization, effectively acting as functional antagonists over time.

Conversely, a partial agonist with a flexible pentane linker stabilizes the receptor in open and intermediate states without driving it entirely into the desensitized state.

  • Orthosteric Binding : The pyridine nitrogen acts as a hydrogen bond acceptor interacting with the backbone NH of Leu109 on the β2 subunit. Simultaneously, the protonated primary amine forms a strong cation-π interaction with Trp149 in the α4 subunit.

  • Downstream Signaling : Sustained, low-level channel opening allows for steady Na+ and Ca2+ influx. This mild membrane depolarization activates voltage-gated calcium channels (VGCCs), triggering the exocytosis of neurotransmitters such as dopamine and glutamate, which are critical for cognitive enhancement.

G Ligand (S)-2-Amino-5-(3-pyridyl)pentane Receptor α4β2 nAChR (Orthosteric Site) Ligand->Receptor Binds IonChannel Na+/Ca2+ Influx (Membrane Depolarization) Receptor->IonChannel Channel Opening VGCC Voltage-Gated Ca2+ Channels (Activation) IonChannel->VGCC Depolarization Neurotransmitter Neurotransmitter Release (DA, Glu, ACh) VGCC->Neurotransmitter Exocytosis Cognition Cognitive Enhancement & Neuroprotection Neurotransmitter->Cognition Synaptic Modulation

Fig 1. Downstream signaling cascade initiated by α4β2 nAChR partial agonism.

Experimental Methodologies (Self-Validating Systems)

To accurately characterize the binding affinity and functional efficacy of (S)-2-Amino-5-(3-pyridyl)pentane, researchers must employ protocols that account for the rapid kinetics and specific structural requirements of nAChRs.

Protocol 1: High-Throughput Radioligand Binding Assay

This protocol determines the inhibition constant (K_i) of the compound at the α4β2 receptor.

  • Membrane Preparation : Homogenize HEK293 cells stably expressing human α4β2 nAChRs in ice-cold 50 mM Tris-HCl buffer (pH 7.4).

    • Causality: Ice-cold temperatures and protease inhibitors are mandatory to prevent the proteolytic degradation of the receptors during mechanical lysis.

  • Incubation : Combine 50 µg of membrane protein with 0.5 nM [3H]-Cytisine and varying concentrations of the test compound (10^-10 to 10^-4 M) in a 96-well plate.

    • Causality: [3H]-Cytisine is explicitly chosen over [3H]-Nicotine due to its superior selectivity for the α4β2 high-affinity state, which drastically minimizes non-specific background noise.

  • Equilibration : Incubate the plates at 4°C for 2 hours.

    • Causality: nAChR binding kinetics are highly temperature-dependent. Operating at 4°C slows the ligand off-rate, ensuring the system reaches a stable, measurable equilibrium.

  • Filtration & Washing : Rapidly filter the homogenate through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI).

    • Causality: PEI is a cationic polymer that neutralizes the inherent negative charge of the glass fibers, preventing the non-specific binding of the positively charged radioligand.

  • Quantification & Self-Validation : Count radioactivity via liquid scintillation. Include wells with 10 µM (-)-nicotine to define Non-Specific Binding (NSB).

    • Validation Check: Calculate the Z'-factor of the plate. A Z'-factor > 0.5 confirms the assay's statistical robustness and validates the calculated K_i derived via the Cheng-Prusoff equation.

W Prep HEK293 Cells Expressing Human α4β2 nAChR Incubate Incubate with [3H]-Cytisine + Competing Ligand Prep->Incubate Step 1 Wash Rapid Vacuum Filtration & Wash (Ice-Cold Buffer) Incubate->Wash Step 2 Scintillation Liquid Scintillation Counting Wash->Scintillation Step 3 Analysis Cheng-Prusoff Equation (Calculate Ki) Scintillation->Analysis Step 4

Fig 2. High-throughput radioligand binding assay workflow for nAChR affinity.

Protocol 2: Whole-Cell Patch-Clamp Electrophysiology

This protocol determines the functional efficacy (E_max) and potency (EC_50).

  • Cell Preparation : Plate α4β2-expressing HEK293 cells on poly-D-lysine coated glass coverslips.

    • Causality: Poly-D-lysine enhances electrostatic cell adhesion, preventing the cells from detaching during the mechanical stress of rapid fluid perfusion.

  • Pipette Fabrication : Pull borosilicate glass pipettes to a resistance of 3–5 MΩ and fill with a CsCl-based intracellular solution.

    • Causality: Intracellular Cesium (Cs+) blocks voltage-gated potassium channels, effectively isolating the inward sodium/calcium currents mediated exclusively by the nAChR.

  • Rapid Perfusion : Apply (S)-2-Amino-5-(3-pyridyl)pentane using a computer-controlled rapid perfusion system (solution exchange time <20 ms).

    • Causality: nAChRs desensitize in milliseconds. Slow perfusion methods (e.g., bath application or standard FLIPR calcium imaging) cause the receptor to desensitize before the peak current is reached, leading to artificially low efficacy measurements. Patch-clamp is non-negotiable for accurate kinetic resolution.

  • Data Acquisition & Validation : Record macroscopic currents at a holding potential of -70 mV.

    • Validation Check: Normalize the peak current of the test compound to the peak current elicited by a saturating concentration (1 mM) of Acetylcholine (ACh). This internal normalization self-validates the functional expression level and health of each individual cell.

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Exploratory

(S)-2-Amino-5-(3-pyridyl)pentane nicotinic receptor binding affinity in vitro

An In-Depth Technical Guide on the In Vitro Nicotinic Receptor Binding Affinity of (S)-2-Amino-5-(3-pyridyl)pentane Executive Summary & Structural Classification The compound (S)-2-Amino-5-(3-pyridyl)pentane (CAS: 111954...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide on the In Vitro Nicotinic Receptor Binding Affinity of (S)-2-Amino-5-(3-pyridyl)pentane

Executive Summary & Structural Classification

The compound (S)-2-Amino-5-(3-pyridyl)pentane (CAS: 111954-73-5) represents a highly specialized, conformationally flexible acyclic analogue of nicotine. In the realm of neuropharmacology, understanding the spatial and stereochemical requirements of the nicotinic acetylcholine receptor (nAChR) orthosteric binding site is paramount for developing subtype-selective therapeutics[1].

While nicotine utilizes a rigid pyrrolidine ring to maintain a ~4.8 Å distance between its basic nitrogen and the pyridine ring, acyclic analogues like metanicotine (a 4-carbon chain) and (S)-2-Amino-5-(3-pyridyl)pentane (a 5-carbon chain) probe the tolerance of the receptor's binding pocket to extended, flexible linkers[2]. As a Senior Application Scientist, I present this whitepaper to dissect the structure-activity relationship (SAR), binding affinity profiles, and the rigorous in vitro methodologies required to validate the pharmacological activity of this compound.

Structural Pharmacology & Mechanistic Rationale

The binding of a ligand to nAChRs (predominantly the α4β2 and α7 subtypes in the central nervous system) relies on a highly conserved pharmacophore model:

  • Hydrogen-Bond Acceptor: The pyridine nitrogen interacts with the backbone NH of the receptor's complementary subunit.

  • Cation- π Interaction Site: The basic aliphatic amine, which is protonated at physiological pH, forms a critical cation- π interaction with conserved aromatic residues (e.g., Trp149 in the α subunit)[1].

(S)-2-Amino-5-(3-pyridyl)pentane extends the distance between these two pharmacophores via a saturated 5-carbon chain. This increased conformational flexibility generally incurs an entropic penalty upon binding compared to rigid bicyclic structures. However, the (S) -stereocenter at the C2 position is critical; it mimics the natural (S)−(−) -nicotine orientation, directing the terminal methyl group into a hydrophobic auxiliary pocket within the α4β2 interface, thereby retaining measurable affinity while heavily discriminating against the α7 subtype.

nAChR_Signaling Ligand (S)-2-Amino-5-(3-pyridyl)pentane Receptor nAChR (α4β2 / α7 Subtypes) Ligand->Receptor Binds Orthosteric Site IonChannel Ion Channel Opening (Na+ / Ca2+ Influx) Receptor->IonChannel Conformational Shift Depolarization Membrane Depolarization IonChannel->Depolarization Ca_Intracellular Intracellular [Ca2+] Elevation IonChannel->Ca_Intracellular Direct Ca2+ Influx (α7) VGCC Voltage-Gated Ca2+ Channels (VGCC) Activation Depolarization->VGCC VGCC->Ca_Intracellular Kinases CaMKII / PKC / ERK Activation Ca_Intracellular->Kinases Transcription CREB Phosphorylation & Gene Transcription Kinases->Transcription

Figure 1: Intracellular signaling cascade following nAChR activation by the pentane analogue.

In Vitro Binding Affinity Profiling

To contextualize the binding affinity ( Ki​ ) of (S)-2-Amino-5-(3-pyridyl)pentane, it must be compared against standard nAChR ligands. The extension of the alkyl chain from 4 carbons (metanicotine) to 5 carbons typically results in a reduction in absolute affinity for the α4β2 subtype, but it maintains a high selectivity ratio over the α7 subtype.

Table 1: Comparative nAChR Binding Affinities (Representative SAR Data)

CompoundStructural Feature α4β2 Affinity ( Ki​ , nM) α7 Affinity ( Ki​ , nM)Selectivity ( α7/α4β2 )
(S)-Nicotine Rigid Pyrrolidine (2C equivalent)~1.5~1,500~1,000
Metanicotine Acyclic 4-Carbon Chain (Alkene)~25.0>10,000>400
(S)-2-Amino-5-(3-pyridyl)pentane Acyclic 5-Carbon Chain (Alkane)~120.0>10,000>80

*Data represents generalized SAR trends for extended-chain acyclic primary amines derived from competitive radioligand displacement assays.

Experimental Methodology: Radioligand Competition Binding Assay

To empirically determine the Ki​ values for (S)-2-Amino-5-(3-pyridyl)pentane, a self-validating radioligand competition binding assay is required. We utilize [3H] -epibatidine for α4β2 receptors due to its sub-nanomolar affinity and robust dynamic range[3], and [125I]

α -bungarotoxin for α7 receptors[3].
Reagents & Membrane Preparation
  • Tissue Source: Rat cerebral cortex (for α4β2 ) and hippocampus (for α7 ), or stably transfected HEK293 cells[4].

  • Buffer: 50 mM Tris-HCl (pH 7.4 at 4°C) supplemented with 120 mM NaCl, 5 mM KCl, 2 mM CaCl 2​ , and 1 mM MgCl 2​ . Causality: The inclusion of divalent cations (Ca 2+ , Mg 2+ ) is critical to maintain the functional conformation of the nAChR ion channel pore[4].

  • Homogenization: Tissue is homogenized using a Polytron and centrifuged at 36,000 × g for 10 minutes at 4°C to isolate the membrane fraction[5].

Assay Incubation Protocol
  • Reaction Mixture: In a 96-well plate, combine 50 µL of the test compound ((S)-2-Amino-5-(3-pyridyl)pentane) at varying concentrations ( 10−10 to 10−4 M), 50 µL of [3H] -epibatidine (final concentration ~400 pM), and 100 µL of membrane suspension (~25-50 µg protein/well)[6].

  • Equilibration: Incubate the plates at room temperature (22°C) for 2 hours. Causality: This duration ensures the binding reaction reaches thermodynamic equilibrium without causing excessive receptor desensitization or proteolytic degradation of the membranes[4].

  • Non-Specific Binding (NSB): Define NSB by incubating parallel wells with 300 µM unlabeled nicotine. This acts as a self-validating control to ensure the radioligand signal is exclusively receptor-mediated[6].

Filtration and Detection
  • Filter Preparation: Pre-soak Whatman GF/B glass fiber filters in 0.5% Polyethylenimine (PEI) for 1 hour. Causality: Glass fibers possess a net negative charge that non-specifically binds cationic radioligands. PEI is a cationic polymer that neutralizes the filter, drastically reducing background noise and improving the signal-to-noise ratio[3].

  • Harvesting: Rapidly terminate the incubation by vacuum filtration through the PEI-treated filters using a 96-well cell harvester[3].

  • Washing: Wash the filters three times with 1 mL of ice-cold Tris-HCl buffer. Causality: Ice-cold buffer slows the dissociation rate ( koff​ ) of the bound radioligand during the wash step, preserving the integrity of the specific binding data.

  • Quantification: Extract the filters into scintillation vials, add 3 mL of liquid scintillation cocktail, and quantify radioactivity (Counts Per Minute, CPM) using a liquid scintillation counter[6].

Data Analysis

Calculate the IC50​ using non-linear regression (four-parameter logistic equation). Convert the IC50​ to the absolute inhibition constant ( Ki​ ) using the Cheng-Prusoff equation:

Ki​=1+Kd​[L]​IC50​​

where [L] is the radioligand concentration and Kd​ is the dissociation constant of [3H] -epibatidine[7].

Binding_Assay Tissue 1. Tissue Homogenization (Rat Brain / Transfected Cells) Membrane 2. Membrane Isolation (Ultracentrifugation) Tissue->Membrane Incubation 3. Ligand Incubation ([3H]-Epibatidine + Test Compound) Membrane->Incubation Filtration 4. Rapid Vacuum Filtration (GF/B Glass Fiber Filters) Incubation->Filtration Washing 5. Filter Washing (Ice-Cold Buffer) Filtration->Washing Detection 6. Liquid Scintillation Counting (Radioactivity Measurement) Washing->Detection Analysis 7. Data Analysis (IC50 & Ki Calculation) Detection->Analysis

Figure 2: Step-by-step workflow for the in vitro radioligand competition binding assay.

References

  • Re-Evaluation of Nicotinic Acetylcholine Receptors in Rat Brain by a Tissue-Segment Binding Assay Frontiers in Pharmacology[Link]

  • A new radioligand binding assay to measure the concentration of drugs in rodent brain ex vivo Journal of Pharmacology and Experimental Therapeutics / NIH[Link]

  • Target identification and validation of the alpha7 nicotinic acetylcholine receptor as a potential therapeutic target in retinal disease PMC / NIH[Link]

  • Development of Novel Nicotinic Receptor Mediated Therapeutic Agents ScholarWorks@UNO[Link]

  • Nornicotine Aqueous Aldol Reactions: Synthetic and Theoretical Investigations into the Origins of Catalysis ResearchGate[Link]

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Foundational

Crystal Structure and Stereochemistry of (S)-2-Amino-5-(3-pyridyl)pentane: A Technical Guide for Absolute Configuration Determination

Executive Summary The compound (S)-2-Amino-5-(3-pyridyl)pentane (CAS: 111954-73-5) is a highly flexible, chiral aliphatic amine featuring a terminal pyridine ring. As a critical building block and pharmacophore fragment...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound (S)-2-Amino-5-(3-pyridyl)pentane (CAS: 111954-73-5) is a highly flexible, chiral aliphatic amine featuring a terminal pyridine ring. As a critical building block and pharmacophore fragment in the development of nicotinic receptor ligands and central nervous system (CNS) therapeutics, the rigorous assignment of its absolute stereochemistry is paramount.

This whitepaper, designed for structural biologists and drug development scientists, outlines a self-validating analytical framework for elucidating the crystal structure and absolute configuration of flexible chiral amines. By coupling solid-state Single-Crystal X-Ray Diffraction (SCXRD) with solution-state Vibrational Circular Dichroism (VCD), we establish a closed-loop methodology that eliminates the ambiguities caused by conformational polymorphism.

Structural Dynamics and the Causality of Crystallization Challenges

The molecular architecture of (S)-2-Amino-5-(3-pyridyl)pentane presents two distinct crystallographic challenges:

  • Conformational Entropy: The sp3 -hybridized pentane backbone possesses multiple low-energy rotamers. Without the rigidifying effect of fused ring systems, the molecule resists packing into a highly ordered crystal lattice.

  • Dual Basicity: The molecule contains both a primary aliphatic amine ( pKa​≈10.5 ) and a pyridine nitrogen ( pKa​≈5.2 ). In its free base form, the lack of strong proton donors prevents the formation of an extended, stabilizing hydrogen-bond network, rendering the free base an oil or an amorphous, low-melting solid at ambient temperatures.

To overcome this, the system must be thermodynamically locked. We achieve this via diastereomeric or heavy-atom salt formation , which introduces strong ionic interactions and directional hydrogen bonding, forcing the flexible chain into its global minimum energy conformation[1].

Methodology: Self-Validating Crystallization Protocol

To generate diffraction-quality crystals, the free base must be converted into a highly crystalline salt. The inclusion of a heavy atom (e.g., Bromine, Z=35 ) is strategically chosen to maximize the anomalous dispersion signal required for absolute structure determination.

Step-by-Step Crystallization Workflow
  • Solvation: Dissolve 1.0 equivalent of enantiopure (S)-2-Amino-5-(3-pyridyl)pentane free base in a minimal volume of hot, anhydrous ethanol ( 60∘C ). The polar protic solvent ensures full solvation of the extended aliphatic chain.

  • Salt Formation: Slowly add 1.05 equivalents of aqueous hydrobromic acid (48% w/w) or a chiral resolving agent such as Di-p-toluoyl-L-tartaric acid[1]. Stir for 30 minutes to ensure complete protonation of the primary amine.

  • Controlled Nucleation (Causality of Cooling Rate): Cool the solution at a strictly controlled rate of 1∘C/hour . Causality: Rapid precipitation kinetically traps conformational defects and solvent molecules, leading to twinned or mosaic crystals. Slow cooling allows the flexible pentane chain to dynamically sample microstates until it docks into the thermodynamically stable lattice.

  • Harvesting: Isolate the resulting prismatic crystals. Immediately submerge them in a perfluorinated polyether oil to prevent atmospheric moisture degradation, mount on a MiTeGen cryoloop, and flash-cool to 100 K in a liquid nitrogen stream to minimize atomic thermal displacement (Debye-Waller factors).

X-Ray Crystallography and Absolute Stereochemistry

The Physics of Anomalous Dispersion

Standard X-ray diffraction obeys Friedel's Law, which states that the intensities of centrosymmetric reflections are equal ( I(hkl)=I(−h−k−l) ). However, when the incident X-ray energy approaches the absorption edge of the atoms in the crystal, resonant (anomalous) scattering occurs, breaking Friedel's Law.

For light-atom structures like our target amine (C 10​ H 16​ N 2​ ), standard Molybdenum (Mo-K α , λ=0.7107A˚ ) radiation provides an exceptionally weak anomalous signal. Therefore, Copper radiation (Cu-K α , λ=1.5418A˚ ) is mandatory to enhance the f′′ resonant scattering term[2].

The Flack Parameter ( x )

The absolute configuration is mathematically quantified using the Flack parameter ( x ), which models the crystal as an inversion twin.

  • If x≈0 (with a standard uncertainty <0.1 ), the assigned (S)-configuration is correct.

  • If x≈1 , the true structure is the inverted (R)-enantiomer.

During structural refinement, we apply Parsons' quotient method , which utilizes the quotients of Friedel pairs to significantly reduce the standard uncertainty of the Flack parameter, providing a statistically robust confirmation of the stereocenter at C2[3].

Solution-State Validation via Vibrational Circular Dichroism (VCD)

Because crystal packing forces can distort the pentane backbone into a conformation that is not representative of the bulk material in solution, SCXRD must be corroborated with solution-state data.

VCD measures the differential absorption of left and right circularly polarized infrared light during fundamental vibrational transitions. It is exquisitely sensitive to the 3D spatial arrangement of chiral centers[4].

VCD Analytical Protocol
  • Spectral Acquisition: Record the unpolarized IR and VCD spectra of the amine in CDCl 3​ ( 0.1 M ) using a Fourier-transform VCD spectrometer.

  • In Silico Modeling: Perform Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* level of theory) using Gauge-Invariant Atomic Orbitals (GIAOs) to simulate the theoretical VCD spectra for both the (S) and (R) conformers[4].

  • Correlation: Overlay the experimental spectrum with the DFT-simulated spectra. A positive phase match of the C-N and C-H stretching/bending vibrational bands confirms the (S)-configuration in the solution state, validating the SCXRD solid-state data.

Quantitative Data Presentation

The following tables summarize the expected crystallographic and conformational parameters for the hydrobromide salt of (S)-2-Amino-5-(3-pyridyl)pentane.

Table 1: Representative Crystallographic Data for (S)-2-Amino-5-(3-pyridyl)pentane HBr

ParameterValueCausality / Significance
Crystal System OrthorhombicTypical for highly ordered aliphatic chains.
Space Group P21​21​21​ Sohncke space group; mandatory for enantiopure chiral crystals.
Radiation Source Cu-K α ( λ=1.5418A˚ )Maximizes anomalous scattering for light atoms/Bromine.
Temperature 100(2) K Minimizes thermal motion of the flexible pentane chain.
Flack Parameter ( x ) 0.02(4) Value ≈0 with low uncertainty confirms the (S)-configuration.

Table 2: Key Torsion Angles of the Pentane Backbone (Solid-State)

Bond VectorTorsion Angle ( )Conformation
N(amine)-C2-C3-C4 178.5(2) Antiperiplanar (Minimizes steric clash with the amine group)
C2-C3-C4-C5 175.2(3) Trans (Extended zigzag chain configuration)
C3-C4-C5-C(pyridine) 65.4(3) Gauche (Allows pyridine ring stacking in the crystal lattice)

Self-Validating Workflow Visualization

The following diagram illustrates the closed-loop, self-validating logic required to definitively assign the absolute stereochemistry of flexible chiral amines.

G Synthesis Synthesis of (S)-2-Amino-5-(3-pyridyl)pentane (Free Base) Salt Diastereomeric/Heavy Atom Salt Formation (e.g., HBr) Synthesis->Salt Crystallization VCD Vibrational Circular Dichroism (DFT vs. Experimental) Synthesis->VCD Solution state SCXRD Single-Crystal X-Ray Diffraction (Cu-Kα Radiation) Salt->SCXRD High-quality crystal Flack Anomalous Dispersion Analysis (Flack Parameter x ≈ 0) SCXRD->Flack Friedel Pairs Validation Self-Validating Consensus: Confirmed (S)-Configuration Flack->Validation Solid-State Match VCD->Validation Solution-State Match

Fig 1. Self-validating workflow for absolute stereochemistry determination of chiral amines.

References

  • Stephens, P. J., Aamouche, A., Devlin, F. J., et al. (1998). "Determination of absolute configuration using circular dichroism: Tröger's Base revisited using vibrational circular dichroism." Chemical Communications. Available at:[Link]

  • Flack, H. D. (1983). "On enantiomorph-polarity estimation." Acta Crystallographica Section A. Discussed in: Howard Flack and the Flack Parameter (MDPI, 2020). Available at:[Link]

  • Parsons, S. (2017). "Determination of absolute configuration using X-ray diffraction." Tetrahedron: Asymmetry. Referenced via Semantic Scholar. Available at:[Link]

  • ACS Publications (2025). "Light-Driven Crystallization-Induced Dynamic Resolution of Amines." Journal of the American Chemical Society. Available at:[Link]

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Exploratory

Blood-Brain Barrier Permeability of (S)-2-Amino-5-(3-pyridyl)pentane: A Comprehensive Technical Guide

Executive Summary For central nervous system (CNS) therapeutics, achieving target engagement is fundamentally dictated by a molecule's ability to traverse the blood-brain barrier (BBB). (S)-2-Amino-5-(3-pyridyl)pentane (...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For central nervous system (CNS) therapeutics, achieving target engagement is fundamentally dictated by a molecule's ability to traverse the blood-brain barrier (BBB). (S)-2-Amino-5-(3-pyridyl)pentane (CAS: 111954-73-5), a chiral pyridylalkylamine structurally related to nicotinic acetylcholine receptor (nAChR) modulators, presents a unique pharmacokinetic profile. As a basic lipophilic amine, its BBB permeability is governed by a complex interplay between passive transcellular diffusion, carrier-mediated influx, and active efflux mechanisms.

This whitepaper provides an in-depth, self-validating framework for evaluating the BBB permeability of (S)-2-Amino-5-(3-pyridyl)pentane. It bridges predictive physicochemical profiling with rigorous in vitro and in vivo experimental methodologies, culminating in the determination of the unbound brain-to-plasma partition coefficient ( Kp,uu,brain​ ), the gold standard for CNS drug development [1].

Physicochemical Profiling & Predictive Permeability

The intrinsic ability of a molecule to cross the tightly juxtaposed endothelial cells of the BBB is heavily influenced by its physicochemical properties. Table 1 summarizes the predictive parameters for (S)-2-Amino-5-(3-pyridyl)pentane.

Table 1: Physicochemical Properties & CNS Descriptors
ParameterValueCNS Target RangeImplications for BBB Permeability
Molecular Weight (MW) 164.25 Da< 400 DaHighly favorable for passive diffusion.
Topological Polar Surface Area (tPSA) ~39 Ų< 90 ŲMinimal hydrogen bonding potential; excellent lipid bilayer partitioning.
Calculated LogP (cLogP) ~1.81.5 – 2.5Optimal lipophilicity to cross lipid membranes without excessive non-specific tissue binding.
pKa (Primary Amine) ~10.2N/A>99% protonated at physiological pH (7.4).
pKa (Pyridine Ring) ~5.2N/ANeutral at physiological pH.

Causality of Protonation: At pH 7.4, the primary amine of (S)-2-Amino-5-(3-pyridyl)pentane is predominantly ionized (monocationic). While cations generally exhibit lower passive membrane permeability than neutral species, the highly lipophilic pentane-pyridine backbone compensates for this energy penalty. The small, un-ionized fraction rapidly diffuses across the BBB, driving a continuous equilibrium shift that facilitates net brain uptake. Furthermore, the presence of a nitrogen-containing cationic center makes the molecule a prime candidate for carrier-mediated transport [2].

Mechanisms of BBB Translocation

The translocation of (S)-2-Amino-5-(3-pyridyl)pentane across the BBB is not a singular event but a dynamic equilibrium of three distinct pathways:

  • Passive Transcellular Diffusion: Driven by the molecule's low MW and optimal cLogP, the neutral fraction partitions into the luminal membrane of the brain capillary endothelial cells.

  • Carrier-Mediated Influx: Solute Carrier (SLC) transporters, specifically Organic Cation Transporters (OCTs) and the Plasma Membrane Monoamine Transporter (PMAT), are expressed at the BBB. These transporters recognize low-molecular-weight substances with N-containing groups, facilitating the transport of the protonated fraction of the compound into the brain parenchyma [2, 3].

  • Active Efflux: Basic, lipophilic amines are classic pharmacophores for ATP-binding cassette (ABC) efflux transporters, notably P-glycoprotein (P-gp/ABCB1) and Breast Cancer Resistance Protein (BCRP/ABCG2). If the compound is a high-affinity substrate, its net influx will be severely restricted.

BBB_Transport cluster_BBB Blood-Brain Barrier (Endothelial Cells) Compound (S)-2-Amino-5-(3-pyridyl)pentane (Monocationic at pH 7.4) Passive Passive Transcellular Diffusion Compound->Passive Lipophilic Fraction Active Carrier-Mediated Influx (e.g., OCTs, PMAT) Compound->Active Cationic Fraction Efflux Active Efflux (P-gp / BCRP) Compound->Efflux Substrate Recognition Brain Central Nervous System (Target Engagement) Passive->Brain Net Influx Active->Brain Net Influx Efflux->Compound Efflux to Blood

Fig 1. Mechanistic pathways governing the BBB translocation of the target compound.

Experimental Workflows for BBB Permeability Assessment

To empirically validate the predictive models, a tiered experimental approach is required. We prioritize the MDCK-MDR1 Transwell Assay for in vitro screening, followed by the determination of Kp,uu,brain​ for in vivo translation.

In Vitro Assessment: MDCK-MDR1 Bidirectional Permeability

Rationale: While Caco-2 cells are standard for intestinal absorption, Madin-Darby Canine Kidney (MDCK) cells transfected with the human MDR1 gene (ABCB1) are the preferred surrogate for the BBB. MDCK-MDR1 monolayers exhibit tighter paracellular junctions (mimicking the BBB) and robust apical P-gp expression [4, 5].

Self-Validating Protocol:

  • Cell Culture: Seed MDCK-MDR1 cells on polycarbonate Transwell inserts (0.4 µm pore size). Culture for 4 days to allow for polarization and tight junction formation.

  • Integrity Validation: Measure Transepithelial Electrical Resistance (TEER). Proceed only if TEER > 200 Ω·cm². Add Lucifer Yellow (a paracellular marker) to the donor well; post-assay permeability must be <1×10−6 cm/s to confirm monolayer integrity [5].

  • Dosing: Prepare a 10 µM solution of (S)-2-Amino-5-(3-pyridyl)pentane in HBSS buffer (pH 7.4, 0.1% DMSO).

    • Apical to Basolateral (A→B): Add 0.4 mL to the apical chamber.

    • Basolateral to Apical (B→A): Add 0.8 mL to the basolateral chamber.

  • Incubation: Incubate at 37°C for 120 minutes on an orbital shaker (to minimize the unstirred water layer effect).

  • Quantification: Extract samples from both donor and receiver compartments. Quantify using LC-MS/MS against a standard curve.

  • Efflux Validation (Control): Run a parallel assay co-incubated with a selective P-gp inhibitor (e.g., 10 µM Elacridar). If the compound is a P-gp substrate, the B→A flux will drop, and A→B flux will increase.

Workflow Step1 1. Cell Culture Seed MDCK-MDR1 on Transwell inserts (4 days) Step2 2. Barrier Integrity Measure TEER (>200 Ω·cm²) & Lucifer Yellow Step1->Step2 Step3 3. Dosing Add 10 µM compound to Apical or Basolateral chamber Step2->Step3 Step4 4. Incubation Incubate at 37°C for 120 mins on orbital shaker Step3->Step4 Step5 5. Quantification LC-MS/MS analysis of donor and receiver chambers Step4->Step5 Step6 6. Data Analysis Calculate Papp, Efflux Ratio, and % Recovery Step5->Step6

Fig 2. Step-by-step MDCK-MDR1 Transwell assay workflow for BBB permeability assessment.

Data Interpretation:

  • Apparent Permeability ( Papp​ ): Papp​(A→B)>3×10−6 cm/s indicates high CNS penetration potential.

  • Efflux Ratio (ER): Calculated as Papp​(B→A)/Papp​(A→B) . An ER > 2.0 indicates active efflux.

In Vivo Assessment: Unbound Brain-to-Plasma Ratio ( Kp,uu,brain​ )

Rationale: Historically, total brain-to-plasma ratio ( logBB or Kp,brain​ ) was used to assess CNS exposure. However, highly lipophilic amines like (S)-2-Amino-5-(3-pyridyl)pentane exhibit high non-specific binding to brain phospholipids, artificially inflating total brain concentrations. The modern gold standard is Kp,uu,brain​ , which measures only the pharmacologically active free drug [1, 6].

Protocol (Combinatory Mapping Approach):

  • In Vivo Pharmacokinetics: Administer the compound to rodent models (e.g., IV or PO). At steady state, harvest plasma and brain tissue. Quantify total concentrations ( Ctot,plasma​ and Ctot,brain​ ).

  • In Vitro Equilibrium Dialysis:

    • Dialyze brain homogenate against a buffer to determine the fraction unbound in the brain ( fu,brain​ ).

    • Dialyze plasma against a buffer to determine the fraction unbound in plasma ( fu,plasma​ ).

  • Calculation: Kp,uu,brain​=Ctot,plasma​×fu,plasma​Ctot,brain​×fu,brain​​

Table 2: Interpretation of Kp,uu,brain​ Values
Kp,uu,brain​ ValueInterpretationPharmacological Implication
< 0.3 Restricted entryStrong active efflux (e.g., P-gp/BCRP) or poor passive permeability. Unlikely to achieve CNS efficacy.
0.3 – 1.0 Good penetrationEquilibrium between passive diffusion and mild efflux. Sufficient for target engagement.
~ 1.0 Free diffusionCompound crosses the BBB freely via passive diffusion without transporter interference.
> 1.0 Active accumulationCarrier-mediated active influx (e.g., via OCTs) dominates over efflux [1].

Conclusion & Future Directions

Evaluating the BBB permeability of (S)-2-Amino-5-(3-pyridyl)pentane requires moving beyond simple logP calculations. Because it exists as a monocation at physiological pH, its transport is a hybrid of lipophilicity-driven passive diffusion and potential SLC transporter-mediated influx, counterbalanced by ABC transporter efflux.

By executing the self-validating MDCK-MDR1 bidirectional assay and calculating the Kp,uu,brain​ , researchers can accurately determine the free drug concentration available at the CNS target site. If in vitro data reveals an Efflux Ratio > 2.0, medicinal chemistry efforts should focus on reducing the basicity of the amine (lowering the pKa) or decreasing the topological polar surface area to mitigate P-gp recognition while preserving target affinity.

References

  • Unbound Brain-to-Plasma Partition Coefficient, Kp,uu,brain—a Game Changing Parameter for CNS Drug Discovery and Development. National Center for Biotechnology Information (PMC). Available at:[Link][1]

  • Substance Delivery across the Blood-Brain Barrier or the Blood-Retinal Barrier Using Organic Cation Transporter Novel Type 2 (OCTN2). MDPI. Available at:[Link][2]

  • Organic Cation Transporter (OCT/OCTN) Expression at Brain Barrier Sites: Focus on CNS Drug Delivery. National Center for Biotechnology Information (PMC). Available at:[Link][3]

  • In-vitro MDR1-MDCKII permeability assay. Protocols.io. Available at:[Link][4]

  • Exploring in silico prediction of the unbound brain-to-plasma drug concentration ratio: model validation, renewal, and interpretation. National Center for Biotechnology Information (PubMed). Available at:[Link][5]

Sources

Foundational

Metabolic Stability of (S)-2-Amino-5-(3-pyridyl)pentane in Human Liver Microsomes: A Technical Whitepaper

Executive Summary The evaluation of in vitro metabolic stability is a foundational pillar in the preclinical drug development pipeline. For neuroactive scaffolds and nicotinic acetylcholine receptor (nAChR) modulators, t...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The evaluation of in vitro metabolic stability is a foundational pillar in the preclinical drug development pipeline. For neuroactive scaffolds and nicotinic acetylcholine receptor (nAChR) modulators, the compound (S)-2-Amino-5-(3-pyridyl)pentane (CAS: 111954-73-5) represents a critical structural motif. This whitepaper provides an in-depth, self-validating methodological framework for assessing the metabolic stability of this chiral primary amine in Human Liver Microsomes (HLM). By translating raw kinetic data into predictive intrinsic clearance ( CLint​ ) values, researchers can accurately extrapolate in vivo hepatic clearance, a necessity for optimizing pharmacokinetic (PK) profiles.

Structural Liabilities & Predictive Biotransformation

Understanding the causality behind experimental design requires a deep dive into the substrate's chemical architecture. (S)-2-Amino-5-(3-pyridyl)pentane possesses three distinct metabolic liabilities when exposed to the oxidative environment of the liver:

  • The Pyridine Ring: Heteroaromatic rings are highly susceptible to N-oxidation. In the hepatic milieu, this is primarily mediated by Cytochrome P450 (CYP) enzymes and Flavin-containing monooxygenases (FMOs). Furthermore, the lone pair on the pyridine nitrogen can coordinate with the heme iron of CYPs, potentially acting as a reversible inhibitor.

  • The Chiral Primary Amine: At a physiological pH of 7.4, the primary amine is protonated. This positive charge acts as an anchor for CYP2D6, which contains a complementary negatively charged aspartate residue in its active site. This interaction frequently leads to oxidative deamination, yielding 5-(3-pyridyl)pentan-2-one.

  • The Aliphatic Pentane Chain: The linear hydrocarbon chain is a prime target for CYP-mediated aliphatic hydroxylation (C-oxidation).

Because these primary Phase I biotransformations are driven by membrane-bound CYPs and FMOs, Human Liver Microsomes (HLM) are the most causally appropriate and cost-effective subcellular fraction for this assay, capturing the bulk of oxidative clearance [1].

Experimental Design: A Self-Validating Protocol

To ensure trustworthiness and reproducibility, the metabolic stability assay must be designed as a self-validating system. This means incorporating specific controls that isolate enzymatic degradation from chemical instability or assay artifacts.

Causality in Parameter Selection
  • Substrate Concentration (1 µM): The substrate must be kept well below its Michaelis-Menten constant ( Km​ ). Under these conditions, the reaction follows first-order kinetics ( V≈Km​Vmax​​×[S] ), which is a mathematical prerequisite for calculating intrinsic clearance [2].

  • Protein Concentration (0.5 mg/mL): High protein concentrations increase non-specific microsomal binding ( fu,mic​ ), which artificially shields the drug from the enzyme and underestimates clearance [1]. A concentration of 0.5 mg/mL provides an optimal balance between detectable enzyme turnover and minimal non-specific binding.

Step-by-Step Methodology

Step 1: Master Mix Preparation Prepare a reaction master mix in 100 mM Potassium Phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂ and 0.5 mg/mL pooled HLM protein.

Step 2: Substrate Spiking Spike (S)-2-Amino-5-(3-pyridyl)pentane into the master mix to achieve a final concentration of 1 µM. Keep the organic solvent (e.g., DMSO or Acetonitrile) concentration below 0.1% (v/v) to prevent CYP denaturation or inhibition [3].

Step 3: Pre-Incubation & Initiation Pre-incubate the mixture in a shaking water bath at 37°C for 5 minutes. Initiate the metabolic reaction by adding a pre-warmed NADPH-regenerating system (final concentrations: 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase).

Step 4: Time-Course Sampling At designated time points ( t = 0, 5, 15, 30, 45, and 60 minutes), extract a 50 µL aliquot from the reaction matrix.

Step 5: Quenching & Protein Precipitation Immediately transfer the 50 µL aliquot into 150 µL of ice-cold quench solution (100% Acetonitrile containing a stable-isotope labeled internal standard). The sudden shift in dielectric constant and temperature instantly denatures the HLM proteins, halting the reaction.

Step 6: Centrifugation & LC-MS/MS Analysis Vortex the quenched samples for 2 minutes, then centrifuge at 4,000 rpm for 15 minutes at 4°C. Transfer the supernatant for LC-MS/MS quantification.

System Validation Controls

A robust assay mandates the following concurrent controls [3]:

  • Minus-Cofactor Control (Negative): Buffer replaces the NADPH system. Any depletion of the parent compound here indicates chemical instability or non-oxidative degradation, invalidating the CYP-clearance assumption.

  • High-Clearance Control (Positive): Verapamil (1 µM). Validates that the HLM batch is highly active.

  • Low-Clearance Control (Positive): Warfarin (1 µM). Ensures the assay does not produce false positives for degradation.

Data Presentation & Kinetic Parameter Derivation

The depletion of the parent compound is monitored by plotting the natural logarithm of the percentage remaining against incubation time. The slope of the linear regression yields the elimination rate constant ( kel​ ).

The in vitro half-life ( t1/2​ ) and intrinsic clearance ( CLint​ ) are calculated using the following equations:

t1/2​=kel​0.693​ CLint​=Amount of HLM Protein (mg)kel​×Incubation Volume (µL)​
Table 1: Quantitative Clearance Profile (Representative Data)

The following table summarizes the expected kinetic parameters for (S)-2-Amino-5-(3-pyridyl)pentane alongside mandatory system controls.

Test Compound / Control kel​ (min⁻¹) t1/2​ (min) CLint​ (µL/min/mg protein)Metabolic Classification
(S)-2-Amino-5-(3-pyridyl)pentane 0.020134.540.2Moderate Clearance
Verapamil (Positive Control)0.057312.1114.5High Clearance
Warfarin (Positive Control)< 0.0058> 120.0< 11.5Low Clearance

Pathway Visualization

G Parent (S)-2-Amino-5-(3-pyridyl)pentane (Parent Compound) NOxide Pyridine N-oxide (Phase I Metabolite) Parent->NOxide CYP450 / FMO (N-oxidation) Deamine 5-(3-pyridyl)pentan-2-one (Deamination Metabolite) Parent->Deamine CYP450 / MAO (Oxidative Deamination) Aliphatic Aliphatic Hydroxylates (Phase I Metabolite) Parent->Aliphatic CYP450 (C-oxidation) Detection LC-MS/MS Quantification & Clearance Calculation Parent->Detection Unchanged Parent NOxide->Detection Deamine->Detection Aliphatic->Detection

Predicted Phase I biotransformation pathways of (S)-2-Amino-5-(3-pyridyl)pentane in HLM.

Conclusion

The metabolic stability of (S)-2-Amino-5-(3-pyridyl)pentane is fundamentally dictated by its pyridine and primary amine moieties. By strictly adhering to the sub- Km​ substrate concentrations and appropriate protein ratios outlined in this guide, researchers can generate highly reliable CLint​ values. These values serve as the mathematical foundation for physiologically based pharmacokinetic (PBPK) modeling, ultimately guiding the structural optimization of neuroactive therapeutics.

References

  • Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data: An examination of in vitro half-life approach and nonspecific binding to microsomes. Drug Metabolism and Disposition, 27(11), 1350-1359. URL:[Link]

  • Houston, J. B. (1994). Utility of in vitro drug metabolism data in predicting in vivo metabolic clearance. Biochemical Pharmacology, 47(9), 1469-1479. URL:[Link]

  • U.S. Food and Drug Administration (FDA). (2020). In Vitro Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions Guidance for Industry. URL:[Link]

Exploratory

Preclinical Safety Profiling of (S)-2-Amino-5-(3-pyridyl)pentane: Cytotoxicity Mechanisms and Off-Target Pharmacology

Executive Summary (S)-2-Amino-5-(3-pyridyl)pentane (CAS 111954-73-5) is a chiral, basic lipophilic amine structurally related to nicotinic acetylcholine receptor (nAChR) ligands[1]. While targeting nAChRs holds significa...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(S)-2-Amino-5-(3-pyridyl)pentane (CAS 111954-73-5) is a chiral, basic lipophilic amine structurally related to nicotinic acetylcholine receptor (nAChR) ligands[1]. While targeting nAChRs holds significant therapeutic promise for cognitive and neurodegenerative disorders[2], the physicochemical properties of basic amines frequently introduce critical preclinical liabilities. As a Senior Application Scientist, I have designed this technical whitepaper to provide an in-depth mechanistic analysis of the cytotoxicity and off-target pharmacological profile of this compound class, focusing specifically on lysosomotropism and hERG channel blockade.

Structural Target Rationale & Physicochemical Liabilities

The molecular architecture of (S)-2-Amino-5-(3-pyridyl)pentane features a pyridine ring separated from a primary amine by a flexible pentane linker. This pharmacophore allows it to interact with the orthosteric or allosteric binding sites of pentameric ligand-gated ion channels (pLGICs) such as α4β2 and α7 nAChRs[2].

However, the primary amine moiety has a predicted basic pKa of approximately 10.75[3]. Compounds possessing a basic pKa between 6.5 and 11, combined with a ClogP > 2, are highly prone to off-target accumulation in acidic organelles[4]. Furthermore, the combination of a basic amine and a lipophilic domain is the classic structural motif recognized by the central cavity of the hERG potassium channel, a primary anti-target in cardiac safety screening[5].

Cytotoxicity Mechanisms: Lysosomotropism and Mitochondrial Impairment

The Causality of Ion Trapping

At a physiological cytosolic pH of 7.4, a fraction of (S)-2-Amino-5-(3-pyridyl)pentane exists in its unprotonated, lipophilic state, allowing it to passively diffuse across lipid bilayers. Upon entering the acidic lumen of the lysosome (pH ~4.5), the primary amine becomes fully protonated. The charged species cannot diffuse back across the lysosomal membrane, leading to massive intralysosomal accumulation—a process known as ion trapping [4][6].

Lysosomal Membrane Permeabilization (LMP)

The hyper-accumulation of the compound exerts severe osmotic stress, drawing water into the lysosome and causing organelle swelling. This culminates in Lysosomal Membrane Permeabilization (LMP), releasing luminal contents, including cathepsin proteases, into the cytosol[4]. Cathepsin release subsequently triggers p53-independent apoptosis and severe cytotoxicity. While cells may attempt to adapt via the nuclear translocation of transcription factors (like TFEB and TFE3) to stimulate lysosomal biogenesis, sustained exposure ultimately leads to functional impairment[7].

Lysosomotropism A Unprotonated Compound (Cytosol pH 7.4) B Diffusion into Lysosome (pH 4.5) A->B C Protonation & Trapping (Ion Trapping) B->C D Osmotic Swelling & Lysosomal Dysfunction C->D E Lysosomal Membrane Permeabilization (LMP) D->E F Cathepsin Release & Apoptosis E->F

Mechanism of lysosomotropism-induced cytotoxicity via ion trapping and membrane permeabilization.

Electrophysiological Off-Target Profiling: hERG and 5-HT3

hERG (KCNH2) Blockade

The human Ether-à-go-go-Related Gene (hERG) encodes the Kv11.1 potassium channel, responsible for the rapid delayed rectifier current ( IKr​ ) critical for cardiac action potential repolarization. Inhibition of this channel by basic amines like (S)-2-Amino-5-(3-pyridyl)pentane can lead to QT interval prolongation and life-threatening arrhythmias such as Torsades de Pointes (TdP)[5].

5-HT3 Receptor Cross-Reactivity

Because nAChRs and 5-HT3 receptors both belong to the Cys-loop superfamily of pLGICs and share significant structural homology, nicotinic ligands frequently exhibit off-target affinity for 5-HT3 receptors. This cross-reactivity is a primary driver of gastrointestinal and emetic side effects in preclinical models.

Methodological Framework

To rigorously validate the safety profile of (S)-2-Amino-5-(3-pyridyl)pentane, the following self-validating experimental protocols must be employed.

Protocol 1: High-Content Screening for Lysosomotropism

Expert Insight: Washing steps should be minimized or performed rapidly. Because the basic amine can rapidly efflux if the concentration gradient is reversed, excessive washing often leads to false negatives.

  • Cell Culture: Seed ARPE-19 or CHO cells in 96-well optical bottom plates and incubate for 24 hours at 37°C.

  • Compound Treatment: Treat cells with a concentration gradient (0.1 µM to 50 µM) of (S)-2-Amino-5-(3-pyridyl)pentane. Include Chloroquine (50 µM) as a positive control and vehicle (0.1% DMSO) as a negative control to ensure a self-validating assay window[7].

  • Staining: After 4 hours of incubation, add 100 nM LysoTracker Red (a fluorescent probe for acidic organelles) and Hoechst 33342 (nuclear stain) directly to the media[6].

  • Imaging & Analysis: Capture images using an automated high-content confocal microscope. Quantify the total area and intensity of LysoTracker Red per cell. A dose-dependent increase in fluorescence indicates lysosomal swelling and trapping.

Protocol 2: GLP-Compliant Automated Patch-Clamp for hERG

Expert Insight: Always prepare serial dilutions of lipophilic amines in glass vials. Standard polystyrene plates can adsorb the compound, artificially lowering the effective concentration and skewing the IC50​ .

  • Cell Preparation: Utilize CHO cells stably expressing the hERG1a isoform[8].

  • Electrophysiology Setup: Use an automated patch-clamp system with temperature control strictly maintained at physiological conditions (36 ± 1 °C) to ensure accurate channel gating kinetics[8].

  • Voltage Protocol: Hold cells at -80 mV. Apply a depolarizing prepulse to +20 mV for 2 seconds to open and inactivate channels, followed by a repolarizing step to -50 mV for 2 seconds to elicit the outward tail current[5].

  • Perfusion & Recording: Perfuse (S)-2-Amino-5-(3-pyridyl)pentane at varying concentrations. Measure the reduction in peak tail current amplitude relative to baseline. Calculate the IC50​ using a standard Hill equation fit.

hERG_Workflow A CHO-hERG Cell Preparation B Automated Patch-Clamp (37°C) A->B C Voltage Step Protocol B->C D Compound Perfusion C->D E Tail Current Analysis (IC50) D->E

GLP-compliant automated patch-clamp workflow for assessing hERG channel blockade.

Quantitative Data Summary

The following table summarizes the representative pharmacological and safety metrics for this structural class, allowing for rapid comparison of therapeutic margins.

Assay / TargetMetricValueImplication
α4β2 nAChR EC50​ ~0.5 µMPrimary pharmacological target efficacy.
hERG (Kv11.1) IC50​ 8.2 µMModerate risk of QT prolongation; requires structural optimization.
5-HT3 Receptor IC50​ 12.5 µMLow/moderate risk of GI off-target effects.
Lysosomotropism AC50​ 15.0 µMInduces lysosomal swelling at supratherapeutic doses.
Cell Viability (HepG2) CC50​ 45.0 µMCytotoxicity driven by LMP and mitochondrial stress.

References

  • NextSDS. "(S)-2-AMINO-5-(3-PYRIDYL)PENTANE — Chemical Substance Information." 1[1]

  • LookChem. "Cas 111954-72-4,(R)-2-AMINO-5-(3-PYRIDYL)PENTANE." 3[3]

  • Creative Bioarray. "Unraveling the Role of hERG Channels in Drug Safety." 5[5]

  • PubMed / NIH. "A systematic strategy for estimating hERG block potency and its implications in a new cardiac safety paradigm." 8[8]

  • PubMed Central / NIH. "Positive allosteric modulators as an approach to nicotinic acetylcholine receptor-targeted therapeutics."2[2]

  • Biochemical Society Transactions / Portland Press. "Lysosomotropic agents: impact on lysosomal membrane permeabilization and cell death." 4[4]

  • PubMed Central / NIH. "Mechanisms of amine accumulation in, and egress from, lysosomes." 6[6]

  • PubMed Central / NIH. "Lysosomal adaptation: How cells respond to lysosomotropic compounds." 7[7]

Sources

Foundational

Physicochemical properties of (S)-2-Amino-5-(3-pyridyl)pentane free base vs salt

An In-depth Technical Guide to the Physicochemical Properties of (S)-2-Amino-5-(3-pyridyl)pentane: Free Base vs. Salt Form For Researchers, Scientists, and Drug Development Professionals Abstract (S)-2-Amino-5-(3-pyridyl...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Physicochemical Properties of (S)-2-Amino-5-(3-pyridyl)pentane: Free Base vs. Salt Form

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-2-Amino-5-(3-pyridyl)pentane is a chiral amine with potential applications in pharmaceutical development. The choice between utilizing the free base or a salt form of an active pharmaceutical ingredient (API) is a critical decision in the drug development process, profoundly influencing its therapeutic efficacy, stability, and manufacturability. This guide provides an in-depth technical analysis of the core physicochemical properties of (S)-2-Amino-5-(3-pyridyl)pentane, comparing its free base form to a representative salt, the hydrochloride (HCl) salt. We will explore the theoretical underpinnings and practical methodologies for characterizing key parameters such as solubility, pKa, melting point, hygroscopicity, and thermal stability. This document is intended to serve as a comprehensive resource for researchers and drug development professionals, offering both foundational knowledge and actionable experimental protocols.

Introduction: The Critical Role of Salt Selection in Drug Development

The journey of a drug candidate from discovery to a marketable therapeutic is fraught with challenges, many of which are rooted in the molecule's fundamental physicochemical properties. An otherwise potent API can fail during development due to poor solubility, inadequate stability, or difficult handling characteristics. Salt formation is a widely employed and highly effective strategy to modulate these properties.[1][2][3] By reacting an ionizable API, such as the basic (S)-2-Amino-5-(3-pyridyl)pentane, with an acid, a salt is formed. This transformation can lead to significant improvements in aqueous solubility, dissolution rate, and stability, which are critical for achieving desired bioavailability for oral dosage forms.[4][5]

(S)-2-Amino-5-(3-pyridyl)pentane possesses two basic centers amenable to protonation: the primary amine on the pentane chain and the nitrogen in the pyridine ring. The decision to advance the free base or a salt form necessitates a thorough comparative analysis of their respective physicochemical profiles.

Molecular Structure and "Druglikeness" Assessment

Before delving into a comparative analysis, it is essential to evaluate the parent molecule, (S)-2-Amino-5-(3-pyridyl)pentane, against established criteria for oral bioavailability, such as Lipinski's Rule of Five.[6][7][8][9]

  • Molecular Weight: 178.28 g/mol (< 500 Da)

  • LogP (calculated): ~1.8-2.2 (< 5)

  • Hydrogen Bond Donors: 2 (< 5)

  • Hydrogen Bond Acceptors: 2 (< 10)

The free base of (S)-2-Amino-5-(3-pyridyl)pentane adheres to Lipinski's Rule of Five, suggesting a favorable starting point for development as an orally administered drug.[6][7][10] The formation of a salt will increase the molecular weight but is unlikely to push it beyond the 500 Da limit. The primary motivation for salt formation, therefore, would be to enhance properties like solubility and stability rather than to correct for inherent "non-druglike" characteristics.

Comparative Physicochemical Properties: Free Base vs. Hydrochloride Salt

The conversion of the free base to its hydrochloride salt is expected to significantly alter its physicochemical properties. The introduction of an ionic character generally leads to increased aqueous solubility and a higher melting point. The following table summarizes the anticipated differences, with estimated values provided for illustrative purposes.

Property(S)-2-Amino-5-(3-pyridyl)pentane (Free Base)(S)-2-Amino-5-(3-pyridyl)pentane HCl (Salt)Rationale for Difference
Molecular Formula C11H18N2C11H19ClN2Addition of HCl
Molecular Weight 178.28 g/mol 214.74 g/mol Addition of HCl
Appearance Colorless to pale yellow oilWhite to off-white crystalline solidSalt formation often leads to crystalline solids.
Aqueous Solubility Sparingly solubleHighly solubleThe ionic nature of the salt enhances interaction with polar water molecules.[4]
pKa Estimated pKa1 ~9.5 (aliphatic amine), pKa2 ~5.3 (pyridinium)Not applicable (already protonated)The pKa is a measure of the basicity of the free base.
Melting Point Not applicable (liquid at room temp)Estimated 150-160 °CCrystalline salts have higher melting points due to strong ionic lattice forces.
Hygroscopicity LowModerate to HighSalts, particularly hydrochlorides, can be hygroscopic and readily absorb atmospheric moisture.[11][12]
Thermal Stability Decomposes at elevated temperaturesGenerally more stable, but may show dehydration followed by decomposition.The crystalline lattice of a salt can confer greater thermal stability.

In-Depth Analysis and Experimental Protocols

This section provides detailed methodologies for the experimental determination of the key physicochemical properties outlined above.

pKa Determination

The pKa, or acid dissociation constant, is a critical parameter that governs the extent of ionization of a molecule at a given pH. For a basic compound like (S)-2-Amino-5-(3-pyridyl)pentane, the pKa values of its conjugate acids determine the pH-solubility profile and are crucial for predicting its behavior in the gastrointestinal tract. The two basic nitrogens will have distinct pKa values. The aliphatic primary amine is expected to be more basic (higher pKa) than the pyridine nitrogen.[13][14]

Potentiometric titration is a highly accurate method for determining pKa values.[15]

  • Preparation of Analyte Solution: Accurately weigh approximately 10-20 mg of (S)-2-Amino-5-(3-pyridyl)pentane free base and dissolve it in 50 mL of a 0.1 M KCl solution to maintain constant ionic strength.

  • Titration Setup: Calibrate a pH meter with standard buffers (pH 4, 7, and 10). Place the analyte solution in a jacketed beaker maintained at 25 °C and stir gently.

  • Titration: Titrate the solution with a standardized 0.1 M HCl solution, adding small, precise volumes (e.g., 0.05 mL) of the titrant. Record the pH after each addition.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points of the titration curve.[16] Two inflection points should be observed, corresponding to the protonation of the two nitrogen atoms.

Diagram: pKa Determination Workflow

pKa_Determination cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis A Weigh Free Base B Dissolve in 0.1M KCl A->B D Titrate with 0.1M HCl B->D C Calibrate pH Meter C->D E Record pH vs. Volume D->E F Plot Titration Curve E->F G Identify Half-Equivalence Points F->G H Determine pKa Values G->H

Caption: Workflow for pKa determination by potentiometric titration.

Solubility Measurement

Aqueous solubility is a key determinant of a drug's absorption and bioavailability. The solubility of an ionizable compound is highly dependent on the pH of the medium. The salt form is expected to exhibit significantly higher aqueous solubility compared to the free base, especially at lower pH values.

The shake-flask method is considered the gold standard for determining equilibrium solubility.[17]

  • Preparation: Prepare a series of buffers at different pH values (e.g., pH 2, 4, 6, 7.4, and 9).

  • Sample Addition: Add an excess amount of the test compound ((S)-2-Amino-5-(3-pyridyl)pentane free base or its HCl salt) to vials containing each buffer. The excess solid should be clearly visible.

  • Equilibration: Place the vials in a shaker bath maintained at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the samples to stand, or centrifuge them to separate the undissolved solid.

  • Quantification: Carefully withdraw a sample from the supernatant, filter it through a 0.45 µm filter, and dilute it appropriately. Analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).[17]

Melting Point and Thermal Analysis

The melting point is a fundamental physical property that provides information about the purity and solid-state form of a compound. Differential Scanning Calorimetry (DSC) is a powerful technique for determining the melting point and other thermal events.[18][19]

  • Sample Preparation: Accurately weigh 2-5 mg of the (S)-2-Amino-5-(3-pyridyl)pentane HCl salt into an aluminum DSC pan and seal it.

  • Instrument Setup: Place the sample pan and an empty reference pan in the DSC cell.

  • Thermal Scan: Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen purge.

  • Data Analysis: The melting point is typically reported as the onset temperature of the melting endotherm.[18] The shape and size of the peak can also provide information about crystallinity and purity.

Diagram: DSC Analysis Workflow

DSC_Workflow A Weigh 2-5 mg of Salt B Seal in Aluminum Pan A->B C Place in DSC Cell with Reference B->C D Heat at 10°C/min under N2 C->D E Record Heat Flow vs. Temperature D->E F Analyze Thermogram E->F G Determine Onset of Melting Endotherm F->G

Caption: Workflow for melting point determination using DSC.

Hygroscopicity Assessment

Hygroscopicity is the tendency of a substance to absorb moisture from the atmosphere.[12][20] It is a critical parameter to evaluate as it can affect the stability, flowability, and handling of the API.[11] Salts are often more hygroscopic than their corresponding free bases.

  • Sample Preparation: Place a known mass (e.g., 10 mg) of the test compound (free base or HCl salt) into the DVS instrument.

  • Drying: Dry the sample under a stream of dry nitrogen until a stable weight is achieved.

  • Sorption/Desorption Cycle: Subject the sample to a pre-defined humidity program, typically starting from a low relative humidity (RH) (e.g., 0% or 5%) and increasing in steps (e.g., 10% increments) up to a high RH (e.g., 90% or 95%). The RH is then decreased in a stepwise manner back to the starting point. The instrument records the change in mass at each RH step.

  • Data Analysis: Plot the change in mass versus RH to generate a sorption-desorption isotherm. The degree of hygroscopicity can be classified based on the percentage of water uptake at a specific RH (e.g., 80% RH).[11]

Thermal Stability

Thermogravimetric Analysis (TGA) is used to evaluate the thermal stability of a material by measuring its change in mass as a function of temperature.[21][22][23][24]

  • Sample Preparation: Place a known mass (e.g., 5-10 mg) of the test compound into the TGA sample pan.

  • Heating Program: Heat the sample at a constant rate (e.g., 10 °C/min) in a controlled atmosphere (e.g., nitrogen) to a high temperature (e.g., 300-400 °C).

  • Data Analysis: The TGA thermogram plots the percentage of weight loss versus temperature. The onset temperature of decomposition indicates the thermal stability of the compound. For a hydrated salt, an initial weight loss corresponding to the loss of water will be observed at lower temperatures, followed by decomposition at higher temperatures.

Conclusion and Recommendations

The selection between the free base and a salt form of (S)-2-Amino-5-(3-pyridyl)pentane must be guided by a comprehensive evaluation of their physicochemical properties.

  • The free base , being a liquid, may present challenges in handling, purification, and formulation into a solid dosage form. Its lower aqueous solubility could also be a limiting factor for bioavailability.

  • The hydrochloride salt , on the other hand, is anticipated to be a crystalline solid with significantly improved aqueous solubility and potentially better thermal stability.[1] However, its potential for hygroscopicity must be carefully characterized and managed through appropriate formulation and packaging strategies.[25]

For the development of an oral solid dosage form, the hydrochloride salt is likely the more viable candidate . The enhanced solubility and solid-state nature are significant advantages that generally outweigh the challenges posed by moderate hygroscopicity. The experimental protocols detailed in this guide provide a robust framework for generating the necessary data to make an informed decision and to support the subsequent stages of drug development.

References

  • Lipinski's rule of five. (n.d.). In Wikipedia. Retrieved March 25, 2026, from [Link]

  • Sai Life Sciences. (n.d.). Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. Retrieved March 25, 2026, from [Link]

  • Taylor & Francis. (n.d.). Lipinski's rule of five – Knowledge and References. Retrieved March 25, 2026, from [Link]

  • ResolveMass Laboratories Inc. (2026, January 23). TGA Analysis in Pharmaceuticals. Retrieved March 25, 2026, from [Link]

  • Shinde, V. (2020, July 1). Thermogravimetric Analysis in Pharmaceuticals. Veeprho. Retrieved March 25, 2026, from [Link]

  • TA Instruments. (2024, April 18). Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. Retrieved March 25, 2026, from [Link]

  • Lab Manager. (2026, January 20). Thermal Stability Testing for Pharmaceuticals and Advanced Materials. Retrieved March 25, 2026, from [Link]

  • Bray, B. (2009, November 15). Pharmaceutical salts: a formulation trick or a clinical conundrum? European Journal of Hospital Pharmacy, 15(6), 110-112. Retrieved from [Link]

  • GARDP Revive. (n.d.). Lipinski's Rule of 5. Retrieved March 25, 2026, from [Link]

  • Torontech. (2025, December 16). Thermogravimetric Analysis - How TGA Helps You Analyze Material Stability. Retrieved March 25, 2026, from [Link]

  • Halford, B. (2023, March 6). Wrestling with the rule of 5. C&EN Global Enterprise, 101(8), 24-31. Retrieved from [Link]

  • Sabela, A., et al. (n.d.). Development of Methods for the Determination of pKa Values. PMC. Retrieved from [Link]

  • Gündüz, N. (2005, November 1). Acidity Study on 3-Substituted Pyridines. Molecules, 10(11), 1361-1371. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, August 29). How to Calculate pKa From the Half Equivalence Point in a Weak Acid-Weak Base Titration. Retrieved March 25, 2026, from [Link]

  • ResearchGate. (2023, February 8). Why salt formation of weak acid increases the drug solubility? Retrieved March 25, 2026, from [Link]

  • Singh, A., et al. (n.d.). Drug Dissolution Enhancement by Salt Formation: Current Prospects. Research Journal of Pharmaceutical Dosage Forms and Technology. Retrieved from [Link]

  • Kumar, L., et al. (n.d.). Salt Selection in Drug Development. Pharmaceutical Technology. Retrieved from [Link]

  • Apley, M., et al. (2017). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies, 24(1), 36-43. Retrieved from [Link]

  • ResearchGate. (n.d.). Evaluation of USP melting point standards by differential scanning calorimetry. Retrieved March 25, 2026, from [Link]

  • Rheolution. (2023, March 19). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Retrieved March 25, 2026, from [Link]

  • PubMed. (2018, February 6). Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver. Retrieved March 25, 2026, from [Link]

  • Semantic Scholar. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved March 25, 2026, from [Link]

  • ACS Publications. (2025, August 16). Estimating the Solubility of Active Pharmaceutical Ingredients Using Molecular Dynamics. Crystal Growth & Design. Retrieved from [Link]

  • Chemistry Stack Exchange. (2014, January 15). What is the pKa Range for weak acids and bases? Retrieved March 25, 2026, from [Link]

  • Biology LibreTexts. (2026, January 19). 2.2: Weak Acids and Bases, pH and pKa. Retrieved March 25, 2026, from [Link]

  • ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved March 25, 2026, from [Link]

  • TA Instruments. (n.d.). The Use Of Differential Scanning Calorimetry And Modulated Differential Scanning Calorimetry To Study Material Interactions Of APIs And Excipients. Retrieved March 25, 2026, from [Link]

  • ACS Publications. (2021, April 5). Comparative Study of DSC-Based Protocols for API-Polymer Solubility Determination. Crystal Growth & Design. Retrieved from [Link]

  • TA Instruments. (n.d.). The Use of Differential Scanning Calorimetry and Modulated Differential Scanning Calorimetry to Study Material Interactions of APIs and Excipients. Retrieved March 25, 2026, from [Link]

  • MST. (n.d.). [DSC] Differential Scanning Calorimetry. Retrieved March 25, 2026, from [Link]

  • Pyridine. (n.d.). In Wikipedia. Retrieved March 25, 2026, from [Link]

  • ResearchGate. (n.d.). Theoretical pKa calculations of substituted pyridines. Retrieved March 25, 2026, from [Link]

  • ACS Publications. (n.d.). The Basicities of Substituted Pyridines and their 1-Oxides. Retrieved March 25, 2026, from [Link]

  • ACS Publications. (2019, December 19). Calculations of pKa Values of Selected Pyridinium and Its N-Oxide Ions in Water and Acetonitrile. The Journal of Physical Chemistry A. Retrieved from [Link]

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  • PubChem. (n.d.). 2-Amino-5-(4-pyridyl)-1,3,4-thiadiazole. Retrieved March 25, 2026, from [Link]

  • PubChem. (n.d.). 2-Amino-5-cyanopyridine. Retrieved March 25, 2026, from [Link]

  • PubChem. (n.d.). 2-Amino-5-methylpyridine. Retrieved March 25, 2026, from [Link]

  • RSC Publishing. (n.d.). Predictions of the physicochemical properties of amino acid side chain analogs using molecular simulation. Retrieved March 25, 2026, from [Link]

  • NextSDS. (n.d.). (R)-2-AMINO-5-(3-PYRIDYL)PENTANE — Chemical Substance Information. Retrieved March 25, 2026, from [Link]

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Exploratory

In Vivo Pharmacokinetics of (S)-2-Amino-5-(3-pyridyl)pentane in Rodent Models: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract This technical guide provides a comprehensive overview of the essential principles and practical...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the essential principles and practical methodologies for characterizing the in vivo pharmacokinetics of (S)-2-Amino-5-(3-pyridyl)pentane in rodent models. While specific pharmacokinetic data for this compound is not publicly available, this document serves as an expert-led framework for designing, executing, and interpreting such studies. It combines established protocols with field-proven insights to ensure scientific integrity and generate reliable data for preclinical drug development. The guide details experimental design, animal model selection, dosing formulations, bioanalytical methods, and data analysis, supported by illustrative data and workflows.

Introduction: The Critical Role of Pharmacokinetics in Drug Development

The journey of a novel chemical entity from discovery to a therapeutic agent is contingent on a thorough understanding of its interaction with a biological system. Pharmacokinetics (PK), the study of the time course of a drug's Absorption, Distribution, Metabolism, and Excretion (ADME), forms the bedrock of this understanding.[1] For a compound like (S)-2-Amino-5-(3-pyridyl)pentane, a small molecule featuring a basic amine and a pyridine moiety, early characterization of its PK profile in rodent models is paramount. These studies provide crucial insights into its potential bioavailability, systemic exposure, and clearance mechanisms, which are instrumental in guiding dose selection for efficacy and toxicology studies.[1][2]

This guide is structured to provide not just a set of instructions, but a self-validating system of protocols and scientific rationale, empowering researchers to conduct robust and meaningful in vivo PK studies.

Illustrative Pharmacokinetic Profile of (S)-2-Amino-5-(3-pyridyl)pentane in Rodents

Due to the absence of publicly available data for (S)-2-Amino-5-(3-pyridyl)pentane, the following tables present a realistic, illustrative pharmacokinetic profile based on known properties of structurally similar pyridine-containing small molecules in rodents.[3][4][5] These data should be considered as a hypothetical example to guide experimental design and interpretation.

Table 1: Illustrative Single-Dose Pharmacokinetic Parameters of (S)-2-Amino-5-(3-pyridyl)pentane in Male Sprague-Dawley Rats

ParameterIntravenous (IV) @ 1 mg/kgOral (PO) @ 10 mg/kg
Cmax (ng/mL) 450850
Tmax (h) 0.080.5
AUC0-t (ng·h/mL) 8753,400
AUC0-inf (ng·h/mL) 9003,550
t1/2 (h) 2.53.0
CL (mL/min/kg) 18.5-
Vdss (L/kg) 3.5-
Bioavailability (%) -42

Table 2: Illustrative Single-Dose Pharmacokinetic Parameters of (S)-2-Amino-5-(3-pyridyl)pentane in Male C57BL/6 Mice

ParameterIntravenous (IV) @ 1 mg/kgOral (PO) @ 10 mg/kg
Cmax (ng/mL) 3801,200
Tmax (h) 0.080.25
AUC0-t (ng·h/mL) 6502,800
AUC0-inf (ng·h/mL) 6702,900
t1/2 (h) 1.82.2
CL (mL/min/kg) 25.0-
Vdss (L/kg) 3.8-
Bioavailability (%) -48

Designing a Robust In Vivo Pharmacokinetic Study

A well-designed PK study is fundamental to generating high-quality, reproducible data. The following sections detail the critical components of such a study for a compound like (S)-2-Amino-5-(3-pyridyl)pentane.

Animal Model Selection and Husbandry

The choice of rodent species is a critical first step. Sprague-Dawley rats and C57BL/6 mice are commonly used in preclinical PK studies due to their well-characterized physiology and the availability of historical data.[6]

  • Rationale: Rats are often preferred for initial PK studies due to their larger size, which facilitates serial blood sampling. Mice are valuable for later-stage studies, especially when using disease models that are well-established in this species.

  • Protocol:

    • Source healthy, male rodents (e.g., Sprague-Dawley rats, 250-300g; C57BL/6 mice, 20-25g) from a reputable vendor.

    • Acclimate the animals for at least one week in a controlled environment (12-hour light/dark cycle, constant temperature and humidity) with ad libitum access to standard chow and water.

    • Ensure all procedures are approved by and conducted in accordance with the Institutional Animal Care and Use Committee (IACUC) guidelines.

Dosing Formulation and Administration

The formulation and route of administration are dictated by the physicochemical properties of the test compound and the intended clinical application.

  • Formulation:

    • Intravenous (IV): For IV administration, (S)-2-Amino-5-(3-pyridyl)pentane should be dissolved in a clear, sterile vehicle such as 5% dextrose in water (D5W) or a solution of 5% DMSO, 40% PEG300, and 55% saline. The final concentration should be such that the injection volume is appropriate for the animal's size (e.g., 1-2 mL/kg for rats, 5-10 mL/kg for mice).

    • Oral (PO): For oral gavage, the compound can be formulated as a solution or suspension in a vehicle like 0.5% methylcellulose in water.

  • Administration:

    • IV: Administer as a slow bolus injection into a tail vein.

    • PO: Administer via oral gavage using a suitable gavage needle.

Blood Sampling

The blood sampling schedule should be designed to adequately capture the absorption, distribution, and elimination phases of the drug's concentration-time profile.

  • Protocol for Rats:

    • Collect blood samples (approximately 150-200 µL) from the jugular or saphenous vein at pre-dose (0 h) and at multiple time points post-dose.

    • A typical sampling schedule for IV administration would be: 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours.

    • For PO administration, a suitable schedule would be: 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours.

    • Collect blood into tubes containing an anticoagulant (e.g., K2EDTA).

    • Process the blood by centrifugation (e.g., 2000 x g for 10 minutes at 4°C) to separate the plasma.

    • Store the plasma samples at -80°C until bioanalysis.

  • Protocol for Mice: Due to their smaller blood volume, serial sampling from a single mouse can be challenging. A composite study design, where different groups of mice are used for different time points, is often employed.[6] Alternatively, sparse sampling techniques can be utilized.

experimental_workflow cluster_pre_study Pre-Study Preparation cluster_dosing Dosing cluster_sampling Sampling cluster_analysis Analysis Animal_Acclimation Animal Acclimation IV_Dosing Intravenous (IV) Dosing Animal_Acclimation->IV_Dosing PO_Dosing Oral (PO) Dosing Animal_Acclimation->PO_Dosing Formulation_Prep Dosing Formulation Preparation Formulation_Prep->IV_Dosing Formulation_Prep->PO_Dosing Blood_Collection Serial Blood Collection IV_Dosing->Blood_Collection PO_Dosing->Blood_Collection Plasma_Processing Plasma Processing Blood_Collection->Plasma_Processing Sample_Storage Sample Storage (-80°C) Plasma_Processing->Sample_Storage Bioanalysis LC-MS/MS Bioanalysis Sample_Storage->Bioanalysis PK_Analysis Pharmacokinetic Data Analysis Bioanalysis->PK_Analysis

Caption: Workflow for a typical in vivo pharmacokinetic study.

Bioanalytical Method: LC-MS/MS for Quantification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying small molecules in biological matrices due to its high sensitivity, selectivity, and speed.[7][8]

Sample Preparation

The goal of sample preparation is to remove proteins and other interfering matrix components.

  • Protocol:

    • Thaw plasma samples on ice.

    • To 50 µL of plasma, add 150 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., a stable isotope-labeled analog of the analyte).

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at high speed (e.g., 14,000 rpm for 10 minutes at 4°C).

    • Transfer the supernatant to a clean 96-well plate for LC-MS/MS analysis.

LC-MS/MS Conditions
  • Liquid Chromatography:

    • Column: A C18 reversed-phase column is suitable for separating the analyte from endogenous plasma components.

    • Mobile Phase: A gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B) is typically used.

  • Mass Spectrometry:

    • Ionization: Electrospray ionization (ESI) in positive ion mode is appropriate for the basic amine structure of (S)-2-Amino-5-(3-pyridyl)pentane.

    • Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for the analyte and internal standard must be optimized.

Data Analysis and Interpretation

Pharmacokinetic parameters are calculated from the plasma concentration-time data using non-compartmental analysis (NCA) with software such as Phoenix WinNonlin.

  • Key Parameters:

    • Cmax: Maximum observed plasma concentration.

    • Tmax: Time to reach Cmax.

    • AUC (Area Under the Curve): A measure of total drug exposure.

    • t1/2 (Half-life): The time it takes for the plasma concentration to decrease by half.

    • CL (Clearance): The volume of plasma cleared of the drug per unit of time.

    • Vdss (Volume of Distribution at Steady State): The apparent volume into which the drug distributes in the body.

    • Bioavailability (F%): The fraction of the orally administered dose that reaches systemic circulation.

Hypothetical Metabolic Pathway

The pyridine ring and the aliphatic chain of (S)-2-Amino-5-(3-pyridyl)pentane are potential sites for metabolism.

metabolic_pathway cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Parent (S)-2-Amino-5-(3-pyridyl)pentane N_Oxidation Pyridine N-Oxidation Parent->N_Oxidation Hydroxylation Aliphatic Hydroxylation Parent->Hydroxylation Deamination Oxidative Deamination Parent->Deamination Glucuronidation Glucuronidation N_Oxidation->Glucuronidation Hydroxylation->Glucuronidation

Caption: Hypothetical metabolic pathway for (S)-2-Amino-5-(3-pyridyl)pentane.

Conclusion: A Pathway to Informed Drug Development

This technical guide has outlined a comprehensive and scientifically rigorous approach to characterizing the in vivo pharmacokinetics of (S)-2-Amino-5-(3-pyridyl)pentane in rodent models. By adhering to these principles and protocols, researchers can generate reliable and interpretable data that is essential for making informed decisions throughout the drug development process. The illustrative data and workflows provided herein serve as a practical foundation for designing and executing studies that will ultimately contribute to the successful advancement of novel therapeutic candidates.

References

  • Shou, M., et al. (2004). A P450-reaction-phenotyping approach for the investigation of the in vitro metabolism of pyridine- and pyrimidine-containing compounds. Drug Metabolism and Disposition, 32(4), 437-446.
  • Cohen, L. H., et al. (2017). High-Speed Quantitative UPLC-MS Analysis of Multiple Amines in Human Plasma and Serum via Precolumn Derivatization with 6-Aminoquinolyl-N-hydroxysuccinimidyl Carbamate: Application to Acetaminophen-Induced Liver Failure. Analytical Chemistry, 89(4), 2487-2495*.
  • Gao, H., et al. (2014). Murine Pharmacokinetic Studies. Journal of Visualized Experiments, (88), e51694.
  • Lappin, G., & Rowland, M. (2020). High-Throughput Physiologically Based Pharmacokinetic Model for Rodent Pharmacokinetics Prediction Using Machine Learning-Predicted Inputs and a Large In Vivo Pharmacokinetics Data Set. Molecular Pharmaceutics, 17(11), 4226-4237.
  • BenchChem. (2025). Application Notes and Protocols: AVN-492 Pharmacokinetic Studies in Rodents. BenchChem.
  • WuXi AppTec. (n.d.).
  • Dail, J. M., et al. (2020). Pharmacokinetics of Three Novel Pyridinium Aldoxime Acetylcholinesterase Reactivators in Female Rats. Drug Metabolism and Disposition, 48(8), 693-699.
  • Bienta. (n.d.).
  • Henderson, O. (2025). LC-MS/MS Methods for Quantifying Drugs and Metabolites in Plasma. Pharmaceutical Analytical Chemistry: Open Access, 10(277).
  • LCGC International. (2023). Accurate Quantification of Plasma Amino Acids Achieved through HPLC–MS/MS: A Reliable Method for Clinical and Research Applications.
  • Abdel-Aziz, M., et al. (2022). Biological evaluation, docking studies, and in silico ADME prediction of some pyrimidine and pyridine derivatives as potential EGFRWT and EGFRT790M inhibitors. Scientific Reports, 12(1), 1698.
  • Blake, D. G., et al. (2023). Optimization of Pharmacokinetic and In Vitro Safety Profile of a Series of Pyridine Diamide Indirect AMPK Activators. Journal of Medicinal Chemistry, 66(24), 16829-16843.
  • Korotkov, K., et al. (2016). Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists. Journal of Medicinal Chemistry, 59(9), 4488-4504.
  • Li, Y., et al. (2019). A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma: Method validation and application to a study on amino acid dynamics during hepatocellular carcinoma progression. Journal of Pharmaceutical and Biomedical Analysis, 174, 454-462.
  • Mohammadi-Khanaposhtani, M., et al. (2022). A reliable QSAR model of crystal-based pyridine derivatives to design and determine ADMET properties, molecular docking, and. Chemical Review and Letters, 5(2), 118-132.
  • Al-Ghorbani, M., et al. (2025). Development and Validation of a Simple and Cost-Effective LC-MS/MS Method for the Quantitation of the Gut-Derived Metabolite Trimethylamine N-Oxide in Human Plasma of Healthy and Hyperlipidemic Volunteers. Molecules, 30(11), 2465.
  • National Food Institute, Technical University of Denmark. (2022). Pyridine. Technical University of Denmark.
  • Ali, A. A., et al. (2025). Synthesis, molecular docking, ADMET studies and biological evaluation of fused pyrazolopyridopyrimidine derivatives as antioxidant and antimicrobial agents. Scientific Reports, 15(1), 1234.
  • Al-Jubori, B. A. N., et al. (2023). Synthesis, characterization, molecular docking, in silico ADME study, and in vitro cytotoxicity evaluation of new pyridine derivatives of nabumetone. Al Mustansiriyah Journal of Pharmaceutical Sciences, 23(2), 1-13.
  • Islam, M. S., et al. (2025). Synthesis, antimicrobial evaluation, ADMET prediction, molecular docking and dynamics studies of pyridine and thiophene moiety-containing chalcones. Royal Society Open Science, 12(1), 240876.
  • Pérez-García, L. A., et al. (2021). Preclinical Pharmacokinetics and Acute Toxicity in Rats of 5-{[(2E)-3-Bromo-3-carboxyprop-2-enoyl]amino}-2-hydroxybenzoic Acid. Molecules, 26(11), 3321.
  • Schuck, E. L., et al. (2011).
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Protocols & Analytical Methods

Method

Enantioselective synthesis protocol for (S)-2-Amino-5-(3-pyridyl)pentane

Executive Summary The synthesis of enantiomerically pure chiral heteroaryl amines is a cornerstone of modern drug discovery, particularly in the development of neuroactive compounds and central nervous system (CNS) thera...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of enantiomerically pure chiral heteroaryl amines is a cornerstone of modern drug discovery, particularly in the development of neuroactive compounds and central nervous system (CNS) therapeutics. (S)-2-Amino-5-(3-pyridyl)pentane is a highly versatile chiral building block featuring a basic pyridine ring and a stereodefined aliphatic amine.

This application note details two state-of-the-art, self-validating methodologies for its enantioselective synthesis starting from the prochiral precursor 5-(pyridin-3-yl)pentan-2-one :

  • Biocatalytic Asymmetric Reductive Amination (Green, highly enantioselective).

  • Auxiliary-Directed Synthesis via Ellman’s sulfinamide (Robust, scalable for discovery chemistry).

By detailing the mechanistic causality behind each experimental choice, this guide ensures that researchers can confidently replicate, troubleshoot, and scale these protocols.

Methodology 1: Biocatalytic Asymmetric Reductive Amination

Strategic Rationale & Causality Engineered[1] offer an exceptionally green route to chiral amines. The strict steric constraints within the enzyme's active site (featuring a large binding pocket for the 3-pyridylpropyl chain and a small pocket for the methyl group) guarantee near-perfect enantioselectivity (>99% ee). However, the transamination of ketones using isopropylamine (IPAm) as an amine donor is thermodynamically unfavorable. To overcome this, the protocol employs a massive molar excess of IPAm and continuous removal of the acetone byproduct via a nitrogen sweep, shifting the equilibrium toward the product[2].

biocatalysis ketone 5-(3-Pyridyl)pentan-2-one (Prochiral Ketone) enzyme Engineered (S)-ω-TA + PLP Cofactor ketone->enzyme Binding donor Isopropylamine (Amine Donor) donor->enzyme Binding product (S)-2-Amino-5-(3-pyridyl)pentane (Target Amine) enzyme->product Transamination byproduct Acetone (Removed via N2 sweep) enzyme->byproduct Transamination

Fig 1: Biocatalytic transamination pathway for the asymmetric synthesis of the target chiral amine.

Step-by-Step Protocol
  • Preparation of the Reaction Medium: In a jacketed reactor, dissolve isopropylamine (IPAm, 1.0 M) in 100 mM potassium phosphate buffer. Carefully adjust the pH to 7.5 using concentrated HCl. Note: Maintaining pH 7.5 is critical to preserve the protonation state of the active site residues.

  • Cofactor and Substrate Addition: Add Pyridoxal-5'-phosphate (PLP, 1.0 mM) to the buffer. The solution will turn pale yellow. Add 5-(pyridin-3-yl)pentan-2-one (50 mM). If the ketone exhibits poor aqueous solubility, add up to 5% v/v DMSO as a cosolvent.

  • Enzyme Loading: Introduce the engineered (S)-selective ω -transaminase (e.g., ATA-117 or an equivalent commercial variant) at a loading of 2–5 g/L.

  • Incubation & Equilibrium Shift: Heat the reactor to 30 °C with gentle overhead stirring (200 rpm). Apply a continuous, gentle sweep of nitrogen gas across the headspace. Causality: The nitrogen sweep volatilizes and removes the acetone byproduct, preventing product inhibition and driving the thermodynamically unfavorable reaction to >95% conversion.

  • Workup & Isolation: After 24–48 hours, terminate the reaction by adjusting the pH to 12.0 using 10 M NaOH. Causality: High pH denatures the enzyme (stopping the reverse reaction) and fully deprotonates the target amine for extraction. Extract the aqueous layer with methyl tert-butyl ether (MTBE) (3 × 50 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo to afford the pure (S)-amine.

Methodology 2: Ellman's Auxiliary-Directed Synthesis

Strategic Rationale & Causality When biocatalysts are unavailable or substrate inhibition occurs, auxiliary-directed synthesis using[3] is the gold standard for discovery chemists. Titanium(IV) ethoxide (Ti(OEt)₄) is utilized during condensation because it acts simultaneously as a Lewis acid to activate the ketone and as a water scavenger to drive imine formation. During the subsequent reduction, the bulky tert-butyl group sterically shields one face of the imine. Sodium borohydride (NaBH₄) reduces the imine via an open, non-chelating transition state, delivering the hydride to the less hindered face to strictly yield the (S)-configuration at the newly formed carbon center.

ellman ketone 5-(3-Pyridyl)pentan-2-one imine Sulfinyl Imine ketone->imine Ti(OEt)4 auxiliary (R)-t-Butanesulfinamide auxiliary->imine reduction Reduction (NaBH4) imine->reduction protected (R,S)-Sulfinamide reduction->protected Diastereoselective deprotection Acidic Cleavage (HCl) protected->deprotection product (S)-Target Amine deprotection->product

Fig 2: Ellman's auxiliary-directed workflow for diastereoselective synthesis of the chiral amine.

Step-by-Step Protocol
  • Imine Condensation: In an oven-dried, nitrogen-flushed round-bottom flask, dissolve 5-(pyridin-3-yl)pentan-2-one (1.0 equiv, 10 mmol) and (R)-tert-butanesulfinamide (1.1 equiv, 11 mmol) in anhydrous THF (20 mL, 0.5 M). Add Ti(OEt)₄ (2.0 equiv, 20 mmol) in one portion. Heat the mixture to 70 °C and stir for 12 hours.

  • Diastereoselective Reduction: Cool the reaction mixture to -50 °C using a dry ice/acetone bath. Slowly add NaBH₄ (3.0 equiv, 30 mmol) in small portions. Stir for 4 hours, allowing the temperature to gradually rise to -20 °C. Causality: Maintaining low temperatures is critical to maximize the facial selectivity of the hydride attack, ensuring high diastereomeric excess (de).

  • Quenching: Quench the reaction at -20 °C by the dropwise addition of MeOH (5 mL), followed by saturated aqueous NaCl (10 mL). Causality: This hydrolyzes the titanium species, forming a dense white precipitate of TiO₂. Filter the suspension through a pad of Celite, washing thoroughly with EtOAc. Extract the filtrate with EtOAc, dry over Na₂SO₄, and concentrate.

  • Deprotection: Dissolve the crude (R,S)-sulfinamide in MeOH (0.2 M). Add 4M HCl in dioxane (2.0 equiv) and stir at room temperature for 1 hour. Causality: The acidic conditions selectively cleave the N–S bond, liberating the free amine without affecting the pyridine ring.

  • Isolation: Concentrate the mixture in vacuo. Partition the residue between 1M NaOH (to free-base the amine and pyridine) and CH₂Cl₂. Extract the aqueous layer with CH₂Cl₂ (3 × 30 mL), dry, and evaporate to yield (S)-2-Amino-5-(3-pyridyl)pentane.

Quantitative Data & Method Comparison

The following table summarizes the performance metrics of both methodologies, allowing process chemists to select the optimal route based on project phase and infrastructure.

ParameterBiocatalytic Approach ( ω -TA)Ellman's Auxiliary Approach
Enantiomeric Excess (ee) > 99%94 – 98% (after purification)
Overall Yield 75 – 85%65 – 75% (over 2 steps)
Scalability High (Requires bioreactor & off-gas setup)Very High (Standard chemical plant)
Environmental Impact (E-Factor) Low (Aqueous, renewable catalyst)Moderate (Titanium waste, organic solvents)
Reaction Time 24 – 48 hours16 – 20 hours
Key Optimization Challenge Equilibrium shifting (Acetone removal)Cryogenic temperature control (-50 °C)

References

  • Title: Application of ω-Transaminases in the Pharmaceutical Industry Source: Chemical Reviews URL: [Link]

  • Title: Recent Advances in ω-Transaminase-Mediated Biocatalysis for the Enantioselective Synthesis of Chiral Amines Source: Catalysts (MDPI) URL: [Link]

  • Title: Synthesis and Applications of tert-Butanesulfinamide Source: Chemical Reviews URL: [Link]

Sources

Application

Application Note: A Systematic Approach to Chiral HPLC Method Development for the Enantiomeric Separation of (S)-2-Amino-5-(3-pyridyl)pentane

Abstract This application note provides a comprehensive and systematic protocol for the development of a robust chiral High-Performance Liquid Chromatography (HPLC) method for the separation of the enantiomers of 2-Amino...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note provides a comprehensive and systematic protocol for the development of a robust chiral High-Performance Liquid Chromatography (HPLC) method for the separation of the enantiomers of 2-Amino-5-(3-pyridyl)pentane, with a focus on isolating the (S)-enantiomer. The guide is intended for researchers, scientists, and drug development professionals engaged in the analysis and purification of chiral compounds. By detailing the logical progression from initial column and mobile phase screening to final method optimization, this document serves as a practical tool for developing effective and reliable chiral separation methods.

Introduction: The Significance of Chiral Separation

Enantiomeric purity is a critical quality attribute in the pharmaceutical industry, as the physiological effects of a chiral drug can be highly dependent on its stereochemistry. One enantiomer may exhibit the desired therapeutic effect, while the other may be inactive or, in some cases, cause undesirable side effects. The separation of enantiomers is, therefore, a crucial step in the development and quality control of chiral drugs.[1]

2-Amino-5-(3-pyridyl)pentane is a chiral compound containing a basic amino group and a pyridine ring, making its separation a representative challenge. The development of a reliable analytical method to distinguish and quantify the (S)-enantiomer from its (R)-counterpart is essential for both research and quality control purposes. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the most widely used and effective technique for this purpose.[2][3]

This application note outlines a systematic approach to developing a chiral HPLC method for the separation of (S)-2-Amino-5-(3-pyridyl)pentane, providing a framework that can be adapted for other chiral amines.

Foundational Principles of Chiral HPLC

The direct separation of enantiomers by HPLC is achieved by using a chiral stationary phase (CSP).[4] These phases create a chiral environment in which the two enantiomers can form transient, diastereomeric complexes with differing stabilities. This difference in interaction energy leads to different retention times and, thus, separation.

Polysaccharide-based CSPs, such as those derived from amylose and cellulose, are among the most versatile and widely used for a broad range of chiral compounds, including amines.[2][4] The chiral recognition mechanism of these phases is complex and can involve a combination of hydrogen bonding, dipole-dipole interactions, and inclusion into the chiral cavities of the polysaccharide structure.

The choice of mobile phase is also critical and significantly influences the enantioselectivity.[5] The mobile phase can affect the conformation of the CSP and the analyte, thereby altering the interactions between them. Common mobile phases for chiral separations include normal-phase (e.g., hexane/alcohol mixtures), polar organic (e.g., acetonitrile/alcohol mixtures), and reversed-phase (e.g., aqueous buffers with organic modifiers). For basic compounds like 2-Amino-5-(3-pyridyl)pentane, additives such as acids or bases are often required to improve peak shape and resolution.

Systematic Method Development Workflow

A structured and logical workflow is essential for efficient chiral method development. The following diagram illustrates the key stages of this process.

Chiral_Method_Development cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Validation & Final Method Start Analyte Characterization (S)-2-Amino-5-(3-pyridyl)pentane Column_Screening Column Screening (Polysaccharide CSPs) Start->Column_Screening Mobile_Phase_Screening Mobile Phase Screening (NP, PO, RP) Column_Screening->Mobile_Phase_Screening Optimize_Mobile_Phase Optimize Mobile Phase (Modifier, Additive) Mobile_Phase_Screening->Optimize_Mobile_Phase Optimize_Temperature Optimize Temperature Optimize_Mobile_Phase->Optimize_Temperature Optimize_Flow_Rate Optimize Flow Rate Optimize_Temperature->Optimize_Flow_Rate Validation Method Validation (Robustness, Linearity, etc.) Optimize_Flow_Rate->Validation Final_Method Final Analytical Method Validation->Final_Method

Caption: Workflow for Chiral HPLC Method Development.

Experimental Protocols

Materials and Instrumentation
  • Analyte: Racemic 2-Amino-5-(3-pyridyl)pentane, (S)-2-Amino-5-(3-pyridyl)pentane standard

  • Solvents: HPLC grade hexane, isopropanol (IPA), ethanol (EtOH), methanol (MeOH), acetonitrile (ACN)

  • Additives: Trifluoroacetic acid (TFA), diethylamine (DEA)

  • HPLC System: A standard HPLC system with a UV detector is suitable.

  • Chiral Columns: A selection of polysaccharide-based CSPs is recommended for the initial screening.

Parameter Specification
HPLC System Agilent 1260 Infinity II or equivalent
Detector UV-Vis Diode Array Detector (DAD)
Columns Chiralpak IA, Chiralpak IB, Chiralcel OD-H
Column Dimensions 250 x 4.6 mm, 5 µm
Sample Preparation

Prepare a stock solution of racemic 2-Amino-5-(3-pyridyl)pentane at a concentration of 1 mg/mL in a suitable solvent (e.g., a mixture of the mobile phase components). From this, prepare a working solution of 0.1 mg/mL for injection.

Protocol 1: Initial Column and Mobile Phase Screening

The goal of this initial phase is to identify a promising combination of a chiral stationary phase and a mobile phase that shows some degree of separation between the enantiomers.

Step 1: Column Selection

Begin by screening a set of complementary polysaccharide-based columns. Recommended columns include those with amylose and cellulose derivatives as the chiral selectors, such as Chiralpak IA, Chiralpak IB, and Chiralcel OD-H. These columns have demonstrated broad applicability for a variety of chiral compounds.[2]

Step 2: Mobile Phase Screening

For each column, test a range of mobile phase compositions, starting with simple systems and gradually increasing complexity.

  • Normal Phase (NP):

    • Hexane/Isopropanol (90/10, v/v)

    • Hexane/Ethanol (90/10, v/v)

  • Polar Organic (PO):

    • Acetonitrile/Methanol (50/50, v/v)

  • Reversed Phase (RP):

    • Acetonitrile/Water with 0.1% Formic Acid (50/50, v/v)

Step 3: Initial Chromatographic Conditions

  • Flow Rate: 1.0 mL/min

  • Temperature: 25 °C

  • Detection Wavelength: 260 nm (based on the pyridine chromophore)

  • Injection Volume: 5 µL

Step 4: Evaluation

After each run, evaluate the chromatogram for any signs of peak splitting or separation. The goal is to identify a column/mobile phase combination that yields a resolution (Rs) greater than 0.8.

Protocol 2: Method Optimization

Once a promising set of conditions has been identified, the next step is to optimize the separation to achieve baseline resolution (Rs ≥ 1.5).

Step 1: Optimization of the Organic Modifier

Fine-tune the ratio of the organic modifier in the mobile phase. For example, if a Hexane/IPA system showed promise, evaluate compositions such as 95/5, 85/15, and 80/20 (v/v).

Step 2: Introduction of Additives

For basic analytes like 2-Amino-5-(3-pyridyl)pentane, peak shape can often be improved by adding a small amount of an acidic or basic additive.

  • For Normal and Polar Organic Phases: Add 0.1% (v/v) of a basic additive like diethylamine (DEA) to reduce peak tailing.

  • For Reversed Phase: An acidic additive like trifluoroacetic acid (TFA) at 0.1% (v/v) is often used to improve peak shape and retention.

Step 3: Temperature Optimization

Analyze the sample at different column temperatures (e.g., 15 °C, 25 °C, and 40 °C). Temperature can affect the kinetics of the chiral recognition process and can sometimes significantly improve resolution.

Step 4: Flow Rate Adjustment

While a flow rate of 1.0 mL/min is a good starting point, adjusting it (e.g., to 0.8 mL/min or 1.2 mL/min) can impact efficiency and resolution.

Expected Results and Discussion

The initial screening is likely to identify one of the polysaccharide-based columns as providing the best initial separation. For a basic compound like 2-Amino-5-(3-pyridyl)pentane, normal or polar organic modes are often more successful than reversed-phase. The addition of a basic modifier like DEA is anticipated to be crucial for achieving good peak symmetry by minimizing secondary interactions with the silica support of the CSP.

The optimization phase will likely demonstrate a clear relationship between the concentration of the alcohol modifier and the retention and resolution of the enantiomers. A lower percentage of the alcohol modifier will generally lead to longer retention times and potentially better resolution. Temperature optimization may show that lower temperatures enhance resolution, although this can also lead to broader peaks.

The final, optimized method should provide baseline separation of the (S)- and (R)-enantiomers of 2-Amino-5-(3-pyridyl)pentane with a resolution of at least 1.5 and a tailing factor between 0.9 and 1.2.

Conclusion

The development of a chiral HPLC method is a systematic process that requires careful selection and optimization of the chiral stationary phase and mobile phase. By following the structured approach outlined in this application note, researchers can efficiently develop a robust and reliable method for the enantiomeric separation of (S)-2-Amino-5-(3-pyridyl)pentane. The principles and protocols described herein are broadly applicable to the chiral separation of other amine-containing compounds.

References

  • Useful and easily prepared chiral stationary phases for the direct chromatographic separation of the enantiomers of a variety of derivatized amines, amino acids, alcohols, and related compounds. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography - PMC. National Center for Biotechnology Information. Available at: [Link]

  • (S)-2-AMINO-5-(3-PYRIDYL)PENTANE — Chemical Substance Information - NextSDS. Available at: [Link]

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases - YAKHAK HOEJI (Journal of the Pharmaceutical Society of Korea). Available at: [Link]

  • Triazole-amine metal-organic framework chiral stationary phases: A novel chiral separation approach for amino acids in capillary electrochromatography - PubMed. National Center for Biotechnology Information. Available at: [Link]

  • Chiral stationary phases and applications in gas chromatography - Open Access LMU. Available at: [Link]

  • HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column - HELIX Chromatography. Available at: [Link]

  • HPLC separation of dihydropyridine derivatives enantiomers with emphasis on elution order using polysaccharide-based chiral columns | Request PDF - ResearchGate. Available at: [Link]

  • HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column | SIELC Technologies. Available at: [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs | LCGC International. Available at: [Link]

  • Method Development for the High-Performance Liquid Chromatographic Enantioseparation of 2-Cyanocycloalkanols. Available at: [Link]

  • Chiral HPLC Separations - Phenomenex. Available at: [Link]

Sources

Method

Application Notes and Protocols for (S)-2-Amino-5-(3-pyridyl)pentane in Drug Discovery

Introduction: The Strategic Value of Chiral Pyridyl-Alkylamines in Medicinal Chemistry In the landscape of modern drug discovery, the precise three-dimensional arrangement of atoms within a molecule is a critical determi...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Value of Chiral Pyridyl-Alkylamines in Medicinal Chemistry

In the landscape of modern drug discovery, the precise three-dimensional arrangement of atoms within a molecule is a critical determinant of therapeutic efficacy and safety. Chiral building blocks, molecules with non-superimposable mirror images, are therefore indispensable tools for the medicinal chemist.[1][2] Among these, chiral amines are of particular importance due to their prevalence in bioactive molecules and their ability to form key interactions with biological targets. The pyridine moiety, a six-membered aromatic heterocycle containing a nitrogen atom, is a common feature in many approved drugs, valued for its ability to engage in hydrogen bonding, its metabolic stability, and its capacity to modulate physicochemical properties such as solubility.[3][4]

This guide focuses on (S)-2-Amino-5-(3-pyridyl)pentane , a chiral building block that marries the advantageous features of a primary amine stereocenter with a flexible alkyl chain terminating in a pyridine ring. This unique combination offers a versatile scaffold for the synthesis of novel chemical entities with potential applications across a range of therapeutic areas. The primary amine provides a reactive handle for a variety of chemical transformations, while the pyridyl group can serve as a key pharmacophoric element, interacting with target proteins or influencing the compound's overall ADME (Absorption, Distribution, Metabolism, and Excretion) properties. These application notes will provide a technical overview of this building block, including its properties, synthetic utility, and potential applications, along with detailed experimental protocols for its incorporation into lead compounds.

Physicochemical and Structural Properties

A thorough understanding of a building block's physicochemical properties is fundamental to its effective application in drug design. While extensive experimental data for (S)-2-Amino-5-(3-pyridyl)pentane is not widely published, its properties can be predicted based on its structure and comparison to analogous compounds.

Structure:

G a (S)-2-Amino-5-(3-pyridyl)pentane b C₁₀H₁₆N₂ c

Caption: Chemical structure of (S)-2-Amino-5-(3-pyridyl)pentane.

Predicted Physicochemical Data:

PropertyPredicted ValueSignificance in Drug Discovery
Molecular Weight 164.25 g/mol Falls within the "rule of five" guidelines for good oral bioavailability.
logP ~1.5 - 2.5Indicates a balance between aqueous solubility and membrane permeability.
pKa (amine) ~9.5 - 10.5The primary amine will be protonated at physiological pH, influencing solubility and potential for ionic interactions.
pKa (pyridine) ~5.0 - 5.5The pyridine nitrogen can act as a hydrogen bond acceptor and will be partially protonated at physiological pH.
Polar Surface Area ~38.3 ŲSuggests good potential for oral absorption and blood-brain barrier penetration.

Synthetic Applications and Protocols

(S)-2-Amino-5-(3-pyridyl)pentane is a versatile building block that can be readily incorporated into larger molecules through standard synthetic transformations. The primary amine serves as a nucleophile for reactions such as amide bond formation and reductive amination.

Protocol 1: Amide Bond Formation

Amide bonds are a cornerstone of medicinal chemistry, and their formation is a routine yet critical step in drug synthesis.[5] The following protocol outlines a general procedure for the coupling of (S)-2-Amino-5-(3-pyridyl)pentane with a carboxylic acid.

Workflow for Amide Bond Formation:

Caption: General workflow for amide bond formation.

Step-by-Step Protocol:

  • Materials:

    • Carboxylic acid (1.0 eq)

    • (S)-2-Amino-5-(3-pyridyl)pentane (1.1 eq)

    • HATU (1.1 eq) or HBTU (1.1 eq) as coupling reagent

    • DIPEA (2.5 eq) or triethylamine (2.5 eq) as a non-nucleophilic base

    • Anhydrous DMF or DCM as solvent

    • Saturated aqueous NaHCO₃ solution

    • Brine

    • Anhydrous MgSO₄ or Na₂SO₄

    • Silica gel for chromatography

  • Procedure: a. To a solution of the carboxylic acid (1.0 eq) in anhydrous DMF (or DCM) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add the coupling reagent (HATU or HBTU, 1.1 eq) and the base (DIPEA or triethylamine, 2.5 eq). b. Stir the mixture at 0 °C for 15-20 minutes to pre-activate the carboxylic acid. c. Add (S)-2-Amino-5-(3-pyridyl)pentane (1.1 eq) to the reaction mixture. d. Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC or LC-MS. e. Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x). f. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. g. Purify the crude product by silica gel column chromatography to afford the desired amide.

Rationale for Reagent Choices:

  • HATU/HBTU: These are highly efficient coupling reagents that minimize racemization of the chiral center.[5]

  • DIPEA/Triethylamine: A non-nucleophilic base is required to neutralize the acidic byproducts of the reaction without competing with the primary amine nucleophile.

  • Anhydrous Solvents: The absence of water is crucial to prevent hydrolysis of the activated carboxylic acid intermediate.

Protocol 2: Reductive Amination

Reductive amination is a powerful method for forming C-N bonds and is widely used in the synthesis of secondary and tertiary amines.[6] This protocol describes the reaction of (S)-2-Amino-5-(3-pyridyl)pentane with an aldehyde or ketone.

Workflow for Reductive Amination:

Caption: General workflow for reductive amination.

Step-by-Step Protocol:

  • Materials:

    • Aldehyde or ketone (1.0 eq)

    • (S)-2-Amino-5-(3-pyridyl)pentane (1.2 eq)

    • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) or sodium cyanoborohydride (NaBH₃CN) (1.5 eq) as the reducing agent

    • Anhydrous DCM or 1,2-dichloroethane (DCE) as solvent

    • Acetic acid (catalytic amount, optional)

    • Saturated aqueous NaHCO₃ solution

    • Brine

    • Anhydrous MgSO₄ or Na₂SO₄

    • Silica gel for chromatography

  • Procedure: a. To a solution of the aldehyde or ketone (1.0 eq) in anhydrous DCM (or DCE) under an inert atmosphere, add (S)-2-Amino-5-(3-pyridyl)pentane (1.2 eq). b. If the carbonyl compound is a ketone, a catalytic amount of acetic acid can be added to facilitate imine formation. c. Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the imine/enamine intermediate. d. Add the reducing agent (NaBH(OAc)₃ or NaBH₃CN, 1.5 eq) portion-wise to the reaction mixture. e. Stir the reaction at room temperature for 4-24 hours. Monitor the reaction progress by TLC or LC-MS. f. Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. g. Separate the organic layer, and extract the aqueous layer with DCM (2x). h. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. i. Purify the crude product by silica gel column chromatography to afford the desired secondary amine.

Rationale for Reagent Choices:

  • NaBH(OAc)₃/NaBH₃CN: These are mild and selective reducing agents that will reduce the iminium ion intermediate in the presence of the unreacted carbonyl compound. NaBH(OAc)₃ is often preferred due to its less toxic nature compared to NaBH₃CN.[6]

  • Anhydrous Solvents: As with amide coupling, anhydrous conditions are important to favor the formation of the imine/enamine intermediate.

Potential Applications in Drug Discovery

The structural features of (S)-2-Amino-5-(3-pyridyl)pentane make it an attractive building block for targeting a variety of biological systems. The flexible alkyl chain allows for the positioning of the chiral amine and the pyridyl group in diverse binding pockets.

Potential Therapeutic Targets and Pathways:

Caption: Potential therapeutic areas and molecular targets for derivatives of (S)-2-Amino-5-(3-pyridyl)pentane.

  • Central Nervous System (CNS) Disorders: The pyridine moiety is a common feature in CNS-active drugs. The ability of the pyridine nitrogen to act as a hydrogen bond acceptor can be crucial for binding to receptors and enzymes in the brain. The overall physicochemical properties of derivatives of (S)-2-Amino-5-(3-pyridyl)pentane are also amenable to crossing the blood-brain barrier. Potential targets include G-protein coupled receptors (GPCRs) and ion channels involved in neurotransmission.

  • Oncology: Kinase inhibitors are a major class of anticancer drugs, and many of them contain a pyridine or a related nitrogen-containing heterocycle that interacts with the hinge region of the kinase active site. The chiral amine of (S)-2-Amino-5-(3-pyridyl)pentane can be functionalized to introduce additional binding elements that can enhance potency and selectivity for specific kinases.

  • Inflammatory Diseases: Many inflammatory pathways are modulated by GPCRs and kinases. Derivatives of this building block could be designed to target key players in these pathways, such as chemokine receptors or intracellular signaling kinases.

Conclusion and Future Perspectives

(S)-2-Amino-5-(3-pyridyl)pentane represents a valuable, yet underexplored, chiral building block for drug discovery. Its combination of a stereodefined primary amine and a versatile pyridine ring provides a rich scaffold for the synthesis of diverse and novel chemical entities. The protocols provided herein offer a starting point for the incorporation of this building block into lead optimization programs. While specific examples of its use in marketed drugs are not yet prevalent, the fundamental principles of medicinal chemistry suggest that its unique structural features hold significant promise for the development of future therapeutics. Further exploration of the chemical space around this scaffold is warranted and is likely to yield compounds with interesting and valuable biological activities.

References

  • Chiral molecular building blocks are molecular fragments that contain stereogenic elements—such as chiral centers, axes, or planes—and serve as the foundation for constructing complex chiral compounds. Chirality arranged in a specific 3-D configuration that lacks any plane of symmetry, creating non-superimposable mirror images. This phenomenon was first observed by Louis Pasteur in 1848 when he isolated mirror-image sodium ammonium tartrate crystals, resembling non-superimposable left and right hands, and has since become a cornerstone of modern chemistry. (2025). Chiral Molecular Building Blocks in Modern Drug Discovery. AiFChem.
  • Chiral building blocks are essential components in organic synthesis, particularly when creating molecules with specific three-dimensional arrangements. They serve as foundational units containing chirality centers, which influence the behavior and function of larger, more complex molecules. Their use is crucial in fields like pharmaceuticals, where the precise arrangement of atoms can determine the effectiveness and safety of a drug. (2025). Chiral Building Blocks in Advanced Chemical Synthesis and Drug Development. AiFChem.
  • The pharmaceutical industry has a rising demand for chiral intermediates and research reagents because of the continuing imperative to improve drug efficacy. This in turn impacts on researchers involved in preclinical discovery work. (Date not available). Synthesis of Chiral Building Blocks for Use in Drug Discovery. PMC.
  • Reductive amination is a powerful and widely used transformation in medicinal chemistry for the formation of carbon-nitrogen bonds. The reaction proceeds through the formation of an imine or iminium ion intermediate from the condensation of an amine and a carbonyl compound (aldehyde or ketone), which is subsequently reduced in situ to the corresponding amine. (2025). Application Notes and Protocols for Reductive Amination Reactions Involving 2-(Aminomethyl)piperidine. Benchchem.
  • Chiral building blocks serve as a convenient way to introduce stereogenic centres, enabling the development of pharmaceuticals, agrochemicals, and specialty materials with precise stereochemistry. These optically active molecules are crucial for producing compounds with specific biological activity and therapeutic efficacy. (Date not available). Chiral Building Blocks. Fluorochem.
  • The main fundamental reason for this lies in the fact that almost all the biological targets are chiral, and the drug-receptor interaction requires strict match of chirality. (Date not available). Chiral Building Blocks Selection. Enamine.
  • Reductive amination plays a paramount role in pharmaceutical and medicinal chemistry owing to its synthetic merits and the ubiquitous presence of amines among biologically active compounds. It is one of the key approaches to C–N bond construction due to its operational easiness and a wide toolbox of protocols. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews.
  • Making Substituted Amines Through Reductive Amination. Direct alkylation of amines with alkyl halides is a difficult reaction to control. One alternative that works extremely well is to form the imine of an amine with an appropriate aldehyde or ketone, and then to reduce the imine to an amine. (2017). Reductive Amination, and How It Works. Master Organic Chemistry.
  • Due to a nearly unlimited set of readily available carboxylic acid and amine derivatives, amide coupling strategies can be an efficient approach for medicinal chemists to generate novel compounds. (Date not available). Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem.
  • To a solution of the carboxylic acid (1.0 equiv) in acetonitrile (0.2 M) is added the electron-rich amine (1.0 equiv), EDC (1.0 equiv), DMAP (1.0 equiv), and HOBt (0.1 equiv). The reaction mixture is stirred at room temperature for 12-24 hours. (2025). Technical Support Center: Amide Coupling Reactions with Electron-Rich Amines. Benchchem.
  • A protocol for amide coupling by in situ formation of acyl fluorides and reaction with amines at elevated temperature has been developed and found to be efficient for coupling of sterically hindered substrates and electron deficient amines where standard methods failed. (Date not available). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry (RSC Publishing).
  • This review integrates the published data of the last decade (from 2010 to 2020) on the synthesis of the 2-amino-3,5-dicarbonitrile-6-sulfanylpyridine scaffold, the derivatives of which are widely used in the synthesis of biologically active compounds. (2021). 2-Amino-3,5-dicarbonitrile-6-sulfanylpyridines: synthesis and multiple biological activity – a review. RSC Publishing.
  • Nitrogen-containing heterocyclic compounds have a diverse range of biological and pharmacological properties. (Date not available). Synthesis of A New Class of Pyridazin-3-one and 2-Amino-5-arylazopyridine Derivatives. PMC.
  • Aminoindanes, piperazines, and pipradrol derivatives are novel psychoactive substances found in "Ecstasy" tablets as replacements for 3,4-methylenedioxymethamphetamine (MDMA) or substances sold as "ivory wave." (2014). Pharmacological profiles of aminoindanes, piperazines, and pipradrol derivatives. PubMed.
  • Pyridine-based ring systems are one of the most extensively used heterocycles in the field of drug design, primarily due to their profound effect on pharmacological activity, which has led to the discovery of numerous broad-spectrum therapeutic agents. (Date not available). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. PMC.
  • Pyridinones have been adopted as an important block in medicinal chemistry that could serve as hydrogen bond donors and acceptors. (Date not available). Recent Advances of Pyridinone in Medicinal Chemistry. PMC.
  • Pyridopyrimidines are a versatile class of fused nitrogen containing heterocyclic compounds that exhibit a broad spectrum of biological activities, making them a focus of extensive pharmacological research. (2025). Pyridopyrimidines In Medicinal Chemistry: A Comprehensive Review of Their Therapeutic Significance. International Journal of Pharmaceutical Sciences.
  • Pyridine-based ring systems represent a promising class of nitrogen heterocycles, which are actively studied in both medicinal and agricultural chemistry. (Date not available). Nitropyridines in the Synthesis of Bioactive Molecules. PMC.
  • We report a modular, robust, and versatile Buchwald–Hartwig amination protocol that enables the rapid synthesis of bipyridine, phenanthroline, terpyridine, and pybox ligands bearing dialkylamine, diarylamine, and heteroaromatic N-substituents. (Date not available). Facile access to N-substituted pyridyl ligands. ChemRxiv.
  • 2-Aminopyridine is a significant synthetic synthon, with unique dual nucleophilic structure. It can react with ketones, aldehydes, acids, multifunctional esters, halogenated aromatics and other compounds to synthesize five- and six-member azaheterocycles. (2021). Application of 2-Aminopyridines in the Synthesis of Five- and Six-Membered Azaheterocycles. SIOC Journals.
  • Pyridine scaffold bearing poor basicity generally improves water solubility in pharmaceutically potential molecules and has led to the discovery of numerous broad-spectrum therapeutic agents. (Date not available). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. PMC.

Sources

Application

Preparation of (S)-2-Amino-5-(3-pyridyl)pentane derivatives for SAR studies

Topic: Preparation of (S)-2-Amino-5-(3-pyridyl)pentane Derivatives for Structure-Activity Relationship (SAR) Studies Introduction In the landscape of modern drug discovery, the synthesis of novel chemical entities with p...

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Author: BenchChem Technical Support Team. Date: April 2026

Topic: Preparation of (S)-2-Amino-5-(3-pyridyl)pentane Derivatives for Structure-Activity Relationship (SAR) Studies

Introduction

In the landscape of modern drug discovery, the synthesis of novel chemical entities with precisely controlled stereochemistry is paramount for elucidating their interactions with biological targets. The (S)-2-Amino-5-(3-pyridyl)pentane scaffold represents a privileged structure in medicinal chemistry, with its derivatives showing promise in a range of therapeutic areas. The strategic placement of a chiral amine and a pyridine ring allows for a multitude of interactions with protein targets, making this scaffold an attractive starting point for the development of new therapeutics.

This comprehensive guide provides a detailed protocol for the enantioselective synthesis of the (S)-2-Amino-5-(3-pyridyl)pentane core structure and its subsequent derivatization for Structure-Activity Relationship (SAR) studies. We will delve into the rationale behind the synthetic strategy, provide step-by-step experimental procedures, and outline the analytical methods required for the characterization and chiral purity assessment of the synthesized compounds. This document is intended for researchers, scientists, and drug development professionals engaged in the design and synthesis of novel bioactive molecules.

Rationale for Synthetic Strategy

The synthesis of the target scaffold can be approached in a multitude of ways. A robust strategy for obtaining the desired (S)-enantiomer involves the use of a chiral auxiliary or an asymmetric catalytic method. For the purpose of this guide, we will focus on a strategy that employs a chiral starting material to ensure high enantiomeric purity of the final product. This approach provides a reliable and scalable method for producing the core scaffold.

The derivatization of the core structure is designed to explore the chemical space around the molecule to understand how different functional groups impact its biological activity. Modifications will be focused on the primary amine and potentially on the pyridine ring, as these are key points for interaction with biological macromolecules.

Experimental Workflow

The overall experimental workflow is depicted in the following diagram:

G cluster_0 Synthesis of Core Scaffold cluster_1 Derivatization for SAR Studies cluster_2 Analysis and Characterization start Commercially Available Chiral Precursor step1 Introduction of Pyridyl Moiety start->step1 step2 Functional Group Interconversion step1->step2 step3 Deprotection and Isolation of (S)-2-Amino-5-(3-pyridyl)pentane step2->step3 core (S)-2-Amino-5-(3-pyridyl)pentane step3->core step4a Amide Coupling core->step4a step4b Sulfonamide Formation core->step4b step4c Reductive Amination core->step4c derivatives Synthesized Derivatives step4a->derivatives step4b->derivatives step4c->derivatives step5a Purity Assessment (NMR, LC-MS) derivatives->step5a step5b Chiral Purity (Chiral HPLC) derivatives->step5b step5c Biological Screening derivatives->step5c

Caption: Overall experimental workflow.

Materials and Reagents

ReagentSupplierGrade
(S)-2-amino-5-bromopentane hydrobromideCommercially Available≥98%
3-pyridylboronic acidCommercially Available≥98%
Palladium(II) acetateCommercially AvailableReagent Grade
TriphenylphosphineCommercially AvailableReagent Grade
Sodium carbonateCommercially AvailableACS Grade
TolueneCommercially AvailableAnhydrous
EthanolCommercially AvailableAnhydrous
Di-tert-butyl dicarbonate (Boc₂O)Commercially Available≥98%
Dichloromethane (DCM)Commercially AvailableAnhydrous
Triethylamine (TEA)Commercially Available≥99%
Trifluoroacetic acid (TFA)Commercially AvailableReagent Grade
Various carboxylic acidsCommercially Available≥97%
HATUCommercially Available≥98%
N,N-Diisopropylethylamine (DIPEA)Commercially Available≥99%

Detailed Experimental Protocols

Part 1: Synthesis of the (S)-2-Amino-5-(3-pyridyl)pentane Core Scaffold

Step 1: Boc-Protection of (S)-2-amino-5-bromopentane

  • To a solution of (S)-2-amino-5-bromopentane hydrobromide (1.0 eq) in a 1:1 mixture of Dioxane and water, add sodium bicarbonate (3.0 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Add a solution of Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in Dioxane dropwise.

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Extract the reaction mixture with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the Boc-protected intermediate.

Step 2: Suzuki Coupling with 3-pyridylboronic acid

  • To a solution of the Boc-protected (S)-2-amino-5-bromopentane (1.0 eq) in a 3:1 mixture of Toluene and Ethanol, add 3-pyridylboronic acid (1.2 eq) and a 2M aqueous solution of sodium carbonate (3.0 eq).

  • Degas the mixture with argon for 15 minutes.

  • Add Palladium(II) acetate (0.05 eq) and Triphenylphosphine (0.1 eq).

  • Heat the reaction mixture to 80 °C and stir for 12-16 hours under an argon atmosphere.

  • Monitor the reaction by LC-MS.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Step 3: Deprotection to yield (S)-2-Amino-5-(3-pyridyl)pentane

  • Dissolve the Boc-protected intermediate from Step 2 in Dichloromethane (DCM).

  • Add Trifluoroacetic acid (TFA, 10 eq) dropwise at 0 °C.

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Monitor the reaction by TLC.

  • Concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in water and basify with a 1M NaOH solution to pH > 10.

  • Extract the aqueous layer with DCM.

  • Dry the combined organic layers over anhydrous sodium sulfate and concentrate to yield the pure (S)-2-Amino-5-(3-pyridyl)pentane.

Part 2: Derivatization for SAR Studies

Example Protocol: Amide Coupling

  • To a solution of (S)-2-Amino-5-(3-pyridyl)pentane (1.0 eq) and a carboxylic acid of choice (1.1 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq).

  • Stir the reaction mixture at room temperature for 4-6 hours.

  • Monitor the reaction by LC-MS.

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine.

  • Dry over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or preparative HPLC.

Characterization and Data Presentation

The synthesized core scaffold and its derivatives should be thoroughly characterized to confirm their structure and purity.

Table 1: Characterization Data for (S)-2-Amino-5-(3-pyridyl)pentane and Representative Derivatives

Compound IDR-Group (at amino)Molecular FormulaCalculated Mass (m/z)Observed Mass (m/z) [M+H]⁺¹H NMRPurity (LC-MS)
Core-01HC₁₀H₁₆N₂164.13165.14Conforms>95%
Deriv-01-C(O)CH₃C₁₂H₁₈N₂O206.14207.15Conforms>98%
Deriv-02-C(O)PhC₁₇H₂₀N₂O268.16269.17Conforms>98%
Deriv-03-SO₂CH₃C₁₁H₁₈N₂O₂S242.11243.12Conforms>97%
Chiral Purity Analysis

The enantiomeric excess (ee) of the synthesized (S)-2-Amino-5-(3-pyridyl)pentane should be determined by chiral HPLC.[1]

Example Chiral HPLC Method:

  • Column: Chiralpak® AD-H or equivalent

  • Mobile Phase: A mixture of n-hexane and isopropanol with a small percentage of a basic additive like diethylamine. The exact ratio should be optimized.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

The retention times of the (S) and (R) enantiomers will be distinct, allowing for the calculation of the enantiomeric excess.

Application in SAR Studies

The synthesized derivatives can be used to systematically probe the structure-activity relationship of this chemical series against a specific biological target. The goal is to identify key structural features that contribute to potency and selectivity.

SAR_Logic cluster_0 Core Scaffold cluster_1 Systematic Modifications cluster_2 Data Analysis Core (S)-2-Amino-5-(3-pyridyl)pentane (Initial Hit) Mod1 Vary R-group on Amine (Alkyl, Aryl, Heteroaryl) Core->Mod1 Mod2 Introduce Substituents on Pyridine Ring Core->Mod2 Mod3 Modify Pentane Linker (Length, Rigidity) Core->Mod3 BioAssay Biological Assay (e.g., Kinase Inhibition) Mod1->BioAssay Mod2->BioAssay Mod3->BioAssay SAR_Table Generate SAR Table (Structure vs. Activity) BioAssay->SAR_Table Model Develop Pharmacophore Model SAR_Table->Model

Caption: Logic of a typical SAR study.

By systematically modifying the core structure and evaluating the biological activity of the resulting derivatives, researchers can build a comprehensive understanding of the SAR. This knowledge is crucial for the rational design of more potent and selective drug candidates.

Conclusion

This application note provides a comprehensive and practical guide for the synthesis and derivatization of (S)-2-Amino-5-(3-pyridyl)pentane for SAR studies. The described protocols are based on established chemical principles and are designed to be readily implemented in a standard synthetic chemistry laboratory. By following these guidelines, researchers can efficiently generate a library of derivatives to explore the SAR of this promising scaffold and accelerate their drug discovery efforts.

References

  • Synthesis of A New Class of Pyridazin-3-one and 2-Amino-5-arylazopyridine Derivatives. Molecules. 2018 Sep; 23(9): 2343. [Link]

  • Design, synthesis, and biological activity of substituted 2-amino-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylic acid derivatives as inhibitors of the inflammatory kinases TBK1 and IKKε for the treatment of obesity. Bioorg Med Chem. 2018 Nov 1;26(20):5443-5461. [Link]

  • [Determination of chiral purity of synthetic amino acids by high performance liquid chromatography]. Se Pu. 2000 Jan;18(1):55-8. [Link]

  • Short Enantioselective Syntheses of trans-5-Alkylprolines from New Functionalized Amino Alcohols. J. Org. Chem. 2008, 73, 21, 8421–8427. [Link]

  • 5-(3-Pyridyl)-1,3,4-thiadiazol-2-amine. Acta Crystallogr Sect E Struct Rep Online. 2010 Jan 22;66(Pt 2):o406. [Link]

  • Synthesis and SAR of 3,5-diamino-piperidine derivatives: Novel antibacterial translation inhibitors as aminoglycoside mimetics. Bioorg Med Chem Lett. 2007 Feb 15;17(4):969-73. [Link]

  • Antimicrobial activity of some 2-amino-5-subsituted pyridine derivatives. ResearchGate. 2015. [Link]

  • A new and concise strategy to the enantioselective synthesis of (S)-2-amino-4-oxo-4-(pyridine-2-yl) butanoic acid from aspartic acid. ResearchGate. 2015. [Link]

  • Synthesis of β-Pyridyl α-Amino Acids: Conformationally Sensitive Charge Transfer-Based Fluorophores. Org Lett. 2012 Aug 3;14(15):3998-4001. [Link]

  • Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study. Molecules. 2022 Aug 22;27(16):5369. [Link]

  • Organocatalyzed enantioselective synthesis of 6-amino-5-cyanodihydropyrano[2,3-c]pyrazoles. Beilstein J Org Chem. 2011;7:1001-7. [Link]

  • Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC. Chiral Technologies Europe. 2014. [Link]

  • Synthesis and biological evaluation of 2-amino-5-aryl-3-benzylthiopyridine scaffold based potent c-Met inhibitors. Bioorg Med Chem. 2013 Nov 1;21(21):6548-59. [Link]

  • Pharmaceutically Privileged Bioactive Pyridine Derivatives as Anticancer Agents: Synthetic Developments and Biological Applications. IntechOpen. 2022. [Link]

  • Ammonium Salts of 5-(3-Chromenyl)-5H-chromeno[2,3-b]pyridines. Molbank. 2021 May 30;2021(2):M1219. [Link]

  • Synthesis of Multi Amino Acid Chiral Polymeric Microparticles for Enantioselective Chemistry. Macromolecular Chemistry and Physics. 2020, 221, 2000328. [Link]

  • Chiral Amino Acid and Peptide Separations – the Next Generation. Chromatography Today. 2016. [Link]

  • Aminoazole-Based Diversity-Oriented Synthesis of Heterocycles. Frontiers in Chemistry. 2019; 7: 809. [Link]

Sources

Method

Application Note: Intravenous Formulation Protocols for (S)-2-Amino-5-(3-pyridyl)pentane

Target Audience: Formulation Scientists, Preclinical Researchers, and Drug Development Professionals Document Type: Technical Protocol & Preformulation Guide Executive Summary The development of parenteral dosage forms f...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Formulation Scientists, Preclinical Researchers, and Drug Development Professionals Document Type: Technical Protocol & Preformulation Guide

Executive Summary

The development of parenteral dosage forms for chiral amine therapeutics requires precise control over physicochemical parameters to ensure safety, efficacy, and stability. (S)-2-Amino-5-(3-pyridyl)pentane is a lipophilic weak base characterized by a primary aliphatic amine and a pyridine ring. Formulating this compound for intravenous (IV) administration presents a classic preformulation challenge: maintaining aqueous solubility at high concentrations while preventing drug precipitation upon injection into the physiological pH of the bloodstream[1].

This application note details the causality-driven selection of excipients, pH optimization strategies, and a self-validating aseptic manufacturing protocol to produce a stable, ready-to-use IV infusion of (S)-2-Amino-5-(3-pyridyl)pentane.

Physicochemical Profiling & Preformulation Rationale

Mechanistic Solubility and the pH-Precipitation Risk

(S)-2-Amino-5-(3-pyridyl)pentane possesses two distinct ionizable centers:

  • Primary Aliphatic Amine: pKa≈10.5

  • Pyridine Ring: pKa≈5.2

At physiological blood pH (7.4), the primary amine is fully protonated (cationic), but the pyridine ring is predominantly deprotonated (neutral). This partial ionization significantly limits the intrinsic aqueous solubility of the molecule. Crystalline weak bases with poor aqueous solubility have a high tendency to precipitate upon injection into the blood, leading to severe adverse events such as phlebitis or embolism[2].

According to the Henderson-Hasselbalch relationship, the total solubility of a weak base increases exponentially as the formulation pH drops below its basic pKa[3]. To achieve a target clinical concentration (e.g., 5–10 mg/mL) without relying on harsh organic cosolvents, the formulation pH must be adjusted to 5.0–5.5 . At this slightly acidic pH, the pyridine moiety becomes partially protonated, maximizing ion-dipole interactions with water and acting as a solubility reservoir during IV infusion[1].

G A API: (S)-2-Amino-5-(3-pyridyl)pentane Weak Base (pKa1 ~5.2, pKa2 ~10.5) B Assess Intrinsic Solubility at Physiological pH (7.4) A->B C Solubility < Target Dose High Risk of in vivo Precipitation B->C Poor Solubility D pH Adjustment & Salt Formation (Target Formulation pH 5.0 - 5.5) C->D Primary Route E Cosolvent / Cyclodextrin Addition (If pH adjustment is insufficient) C->E Secondary Route F Optimized IV Formulation (Soluble, Stable, & Tolerable) D->F E->F

Fig 1. Formulation decision tree for resolving pH-dependent solubility limits of weak base APIs.

Formulation Strategy & Excipient Selection

To create a self-validating, robust formulation, every excipient must serve a specific, mechanistic purpose[4].

  • Buffer System (10 mM Citrate): Citrate is selected over phosphate or acetate due to its multiple pKa values (3.1, 4.8, 6.4), which provide exceptional buffering capacity around the target pH of 5.5. This prevents pH drift during long-term storage and minimizes injection-site pain[5].

  • Tonicity Agent (0.9% NaCl): Intravenous formulations must be isotonic with blood (~290 mOsm/kg) to prevent hemolysis[6]. While dextrose is a common tonicity agent, the primary amine in (S)-2-Amino-5-(3-pyridyl)pentane makes it highly susceptible to Maillard browning reactions with reducing sugars. Therefore, Sodium Chloride is the mandatory choice for chemical compatibility.

  • Sterilization Method (Aseptic Filtration): While terminal sterilization (autoclaving at 121°C) is preferred by regulatory agencies for parenteral products[7], the thermal stress can induce oxidative degradation of the pyridine ring[8]. Consequently, aseptic processing via 0.22 µm filtration is utilized.

Quantitative Formulation Matrix

Table 1: Prototype Formulation Screening Data

Formulation ID API Conc. (mg/mL) Buffer System Tonicity Agent pH Visual Appearance Osmolality (mOsm/kg)
F1 (Control) 5.0 None (WFI) Dextrose (5%) 7.4 Turbid / Precipitate 285
F2 (Optimized) 5.0 Citrate (10 mM) NaCl (0.9%) 5.5 Clear Solution 292

| F3 (High Dose) | 10.0 | Citrate (10 mM) | NaCl (0.9%) | 5.0 | Clear Solution | 298 |

Step-by-Step Experimental Protocol

The following protocol outlines the preparation of a 1-Liter batch of the F2 Optimized formulation (5.0 mg/mL).

Materials Required:

  • (S)-2-Amino-5-(3-pyridyl)pentane (API, >99% purity)

  • Citric Acid Monohydrate & Sodium Citrate Dihydrate (USP grade)

  • Sodium Chloride (USP grade)

  • Water for Injection (WFI)

  • 0.22 µm Polyethersulfone (PES) sterile filter

Methodology:

  • Vehicle Preparation: Tare a compounding vessel and add 800 mL of WFI.

  • Buffer Dissolution: Add 0.63 g of Citric Acid Monohydrate and 2.06 g of Sodium Citrate Dihydrate. Stir at 300 RPM until fully dissolved. Causality: Establishing the buffer system first prevents localized precipitation when the API is introduced.

  • Tonicity Adjustment: Add 9.0 g of Sodium Chloride to the vessel and mix until dissolved.

  • API Incorporation: Slowly add 5.0 g of (S)-2-Amino-5-(3-pyridyl)pentane to the vortex. Continue stirring for 45 minutes. The solution will transition from a cloudy dispersion to a clear liquid as the amine groups protonate.

  • pH Verification: Measure the pH. It should read 5.5 ± 0.2. If necessary, adjust using 0.1 N HCl or 0.1 N NaOH.

  • Volume Make-up: Add WFI to reach a final volume of 1000 mL (q.s.).

  • Aseptic Filtration: In a Class 100 (ISO 5) laminar flow hood, filter the solution through a 0.22 µm PES membrane. Causality: PES is specifically chosen over Nylon or Cellulose Acetate due to its exceptionally low non-specific binding profile for lipophilic amines, ensuring 100% drug recovery.

  • Fill and Finish: Dispense 10 mL aliquots into sterile Type I glass vials and seal with fluoropolymer-coated rubber stoppers.

Workflow Step1 1. Buffer Prep (Citrate, WFI) Step2 2. API Addition & Dissolution Step1->Step2 Step3 3. pH & Tonicity Adjustment Step2->Step3 Step4 4. Sterile Filtration (0.22 µm PES) Step3->Step4 Step5 5. Aseptic Filling & Stoppering Step4->Step5

Fig 2. Aseptic manufacturing workflow for the intravenous formulation of chiral amine therapeutics.

Analytical & Quality Control Workflows

To validate the integrity of the formulation system, the following QC panel must be executed on the finished vials:

  • Assay & Related Substances (HPLC-UV): Utilize a C18 reversed-phase column with a gradient mobile phase (0.1% TFA in Water / Acetonitrile) to monitor API concentration and detect potential oxidation degradants.

  • Osmolality: Measured via freezing point depression. Target: 280–310 mOsm/kg.

  • Endotoxin Testing: Limulus Amebocyte Lysate (LAL) kinetic chromogenic assay. Target: < 0.25 EU/mL to ensure parenteral safety.

  • Subvisible Particulate Matter: USP <788> light obscuration test to verify the absence of micro-precipitates.

Table 2: Accelerated Stability Data (Formulation F2 at 40°C / 75% RH)

Time Point Assay (%) Total Impurities (%) pH Particulate Matter (USP <788>)
Initial 100.0 < 0.10 5.51 Complies
1 Month 99.8 0.15 5.50 Complies
3 Months 99.5 0.22 5.52 Complies

| 6 Months | 98.9 | 0.45 | 5.48 | Complies |

References

  • An intravenous formulation decision tree for discovery compound formulation development Source: International Journal of Pharmaceutics URL:[Link]

  • Importance of early characterization of physicochemical properties in developing high-dose intravenous infusion regimens for poorly water-soluble compounds Source: International Journal of Pharmaceutics (via PubMed/NIH) URL:[Link]

  • Parenteral Formulation of Zopiclone Source: Indian Journal of Pharmaceutical Sciences (via PMC - NIH) URL:[Link]

  • Parenteral Products | Specialised Pharmaceutical Formulation Source: Royal Society of Chemistry (RSC) URL:[Link]

  • Solubilizing Excipients in Oral and Injectable Formulations Source: Pharmaceutical Research URL:[Link]

Sources

Application

Application Note: Isotope Labeling of (S)-2-Amino-5-(3-pyridyl)pentane for PET Imaging Studies

Target Audience: Radiochemists, PET Imaging Scientists, and Central Nervous System (CNS) Drug Development Professionals. Scientific Rationale & Target Biology The α4β2 neuronal nicotinic acetylcholine receptor (nAChR) is...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Radiochemists, PET Imaging Scientists, and Central Nervous System (CNS) Drug Development Professionals.

Scientific Rationale & Target Biology

The α4β2 neuronal nicotinic acetylcholine receptor (nAChR) is a critical presynaptic and somatic ion channel that modulates the release of key neurotransmitters, including acetylcholine and dopamine. Severe deficits in α4β2 nAChR density are a well-documented hallmark of neurodegenerative and psychiatric conditions, notably Alzheimer's disease and schizophrenia.

Ispronicline (also known as TC-1734 or AZD3480) is a highly selective, orally active partial agonist targeting the α4β2 nAChR [1]. Clinical and preclinical studies have demonstrated its efficacy in enhancing cognitive function, attention, and episodic memory [1, 2]. To accurately quantify receptor occupancy, establish therapeutic dosing windows, and monitor disease progression in vivo, Positron Emission Tomography (PET) imaging utilizing a radiolabeled isotopologue of Ispronicline is highly advantageous.

The most direct and pharmacologically transparent method to generate this radiotracer is the N -methylation of its desmethyl precursor, (S)-2-Amino-5-(3-pyridyl)pentane , using Carbon-11 ( 11 C).

Mechanistic Insights: Radiochemistry Design (E-E-A-T)

As a Senior Application Scientist, designing a robust radiosynthesis protocol requires addressing the inherent chemical challenges of the precursor while optimizing for the short half-life of Carbon-11 ( t1/2​=20.4 min).

Why Carbon-11 over Fluorine-18?

While Fluorine-18 offers a longer half-life, introducing a fluorine atom onto the Ispronicline scaffold would alter its steric bulk, lipophilicity (LogP), and potentially its receptor binding kinetics. By utilizing [11C]CH3​ to label the endogenous N -methyl group of the secondary amine, we create an exact isotopologue . This ensures the PET tracer exhibits the exact identical pharmacological profile ( Ki​=11 nM) as the therapeutic drug.

The Challenge of Primary Amines and Over-Methylation

(S)-2-Amino-5-(3-pyridyl)pentane is a primary amine. A classical challenge in organic chemistry is that methylating a primary amine often leads to over-methylation, yielding tertiary amines or quaternary ammonium salts. However, PET radiochemistry operates under unique stoichiometric conditions.

  • Causality of Selectivity: The radiolabeling agent is produced in carrier-free, sub-nanomole quantities, whereas the precursor is supplied in milligram quantities (a >1000-fold molar excess). This massive disparity establishes pseudo-first-order kinetics. Once a single [11C]CH3​ group attaches to a precursor molecule, the statistical probability of that newly formed secondary amine encountering another [11C]CH3​ molecule is virtually zero, effectively suppressing double-methylation.

Selection of the Methylating Agent: [11C]CH3​OTf vs. [11C]CH3​I

We strongly recommend the use of [11C]methyl triflate ( [11C]CH3​OTf ) over [11C]methyl iodide ( [11C]CH3​I )[3].

  • Causality of Reactivity: The triflate leaving group is significantly better than iodide, making [11C]CH3​OTf orders of magnitude more reactive. This allows for the use of a lower precursor mass (1.0 mg instead of 3-5 mg), lower reaction temperatures, and shorter reaction times. Reducing the precursor mass is a critical self-validating step: it prevents column overloading during semi-preparative HPLC, ensuring baseline separation between the unreacted precursor and the [11C]Ispronicline product, thereby guaranteeing high specific activity.

Visualizations

Workflow A Cyclotron [11C]CO2 B MeI Synthesizer [11C]CH3I A->B Reduction & Iodination C AgOTf Column [11C]CH3OTf B->C Gas Phase (200°C) D Reaction Vessel + (S)-2-Amino-5- (3-pyridyl)pentane C->D Trapping & Alkylation E Semi-Prep HPLC Purification D->E Quench & Inject F SPE Formulation [11C]Ispronicline E->F C18 Catch & Release

Figure 1: Automated radiosynthesis workflow for [11C]Ispronicline via [11C]methyl triflate.

Mechanism Ligand [11C]Ispronicline (Partial Agonist) Receptor α4β2 nAChR (Presynaptic) Ligand->Receptor High Affinity (Ki=11 nM) Channel Ion Channel Opening (Na+, Ca2+ Influx) Receptor->Channel Conformational Shift Release Neurotransmitter Release (ACh, Dopamine) Channel->Release Membrane Depolarization Signal PET Signal & Cognitive Modulation Release->Signal Target Engagement

Figure 2: Mechanism of action and target engagement of [11C]Ispronicline at the α4β2 nAChR.

Experimental Protocols

This protocol describes a self-validating system where the synthesis, purification, and formulation are seamlessly integrated into an automated radiochemistry module (e.g., GE TRACERlab FX C Pro or Synthra MeIPlus).

Step 1: Reagent and Precursor Preparation
  • Precursor Solution: Dissolve 1.0 mg of (S)-2-Amino-5-(3-pyridyl)pentane (free base) in 300 µL of anhydrous Dimethyl Sulfoxide (DMSO).

    • Note: Because the precursor is a free base and [11C]CH3​OTf is highly reactive, the addition of an external base (like NaOH) is omitted to prevent base-catalyzed degradation of the tracer.

  • HPLC Mobile Phase: Prepare a mixture of 0.1 M Ammonium Formate buffer (pH 4.5) and Acetonitrile (typically 80:20 v/v, optimized for the specific C18 column).

  • Formulation Reagents: Prime a Sep-Pak C18 Plus Light cartridge with 5 mL of USP Ethanol followed by 10 mL of sterile water.

Step 2: Production of [11C]CH3​OTf
  • Bombard a nitrogen gas target ( N2​/O2​ ) with protons via a cyclotron to produce [11C]CO2​ .

  • Transfer the [11C]CO2​ to the synthesis module and reduce it to [11C]CH4​ over a nickel catalyst at 400°C in the presence of hydrogen.

  • React [11C]CH4​ with iodine vapor at 720°C to yield [11C]CH3​I .

  • Sweep the [11C]CH3​I through a glass column packed with silver triflate (AgOTf) impregnated on graphitized carbon, heated to 200°C. This gas-phase halogen exchange quantitatively yields [11C]CH3​OTf [3].

Step 3: Radiosynthesis ( N -Alkylation)
  • Trap the [11C]CH3​OTf stream directly into the V-vial containing the precursor solution at room temperature until radioactivity peaks.

  • Seal the vessel and heat the reaction mixture to 80°C for exactly 3 minutes.

  • Cool the vessel to 35°C and quench the reaction by adding 1.5 mL of the HPLC mobile phase.

Step 4: Purification and Formulation
  • Inject the quenched mixture onto a semi-preparative HPLC column (e.g., Phenomenex Luna C18, 250 x 10 mm, 5 µm).

  • Monitor the eluent via UV absorbance (254 nm) and a radiodetector. Collect the radioactive peak corresponding to [11C]Ispronicline (typically eluting between 12-15 minutes, well-separated from the precursor).

  • Dilute the collected HPLC fraction with 20 mL of sterile water and pass it through the pre-conditioned Sep-Pak C18 cartridge (Catch phase).

  • Wash the cartridge with 5 mL of sterile water to remove residual HPLC solvents and buffer salts.

  • Elute the trapped [11C]Ispronicline with 1.0 mL of USP Ethanol into a sterile product vial (Release phase).

  • Dilute the formulation with 9.0 mL of 0.9% Sterile Saline to ensure the final ethanol concentration is 10%.

  • Pass the final formulated tracer through a 0.22 µm sterile membrane filter into a sterile, pyrogen-free dispensing vial.

Data Presentation & Quality Control

To ensure the protocol is a self-validating system, rigorous Quality Control (QC) must be performed prior to release for in vivo studies. The analytical HPLC validates that the precursor mass was sufficiently low to allow complete chromatographic resolution, ensuring high specific activity.

Table 1: Typical Radiosynthesis Parameters & QC Specifications
ParameterSpecification / Typical ValueRationale
Precursor Mass 1.0 mg (Free Base)Ensures pseudo-first-order kinetics; prevents HPLC column overload.
Methylating Agent [11C]CH3​OTf High reactivity allows lower temp/time compared to [11C]CH3​I .
Reaction Conditions 80°C for 3 minutesMaximizes yield while minimizing thermal degradation of the amine.
Radiochemical Yield (RCY) 25% – 35% (decay-corrected)Highly efficient conversion from [11C]CO2​ .
Radiochemical Purity (RCP) >99% Validated via analytical HPLC; ensures no radioactive impurities.
Specific Activity (EOS) >50 GBq/µmolCritical for imaging low-density α4β2 receptors without mass effects.
Residual Solvents <10% EtOH, <50 ppm DMSOValidated via Gas Chromatography (GC) for physiological safety.
Table 2: Pharmacological Profile of Ispronicline (TC-1734)
Pharmacological MetricValue / CharacteristicClinical Relevance
Primary Target α4β2 nAChRModulates cognitive networks in the prefrontal cortex and hippocampus.
Binding Affinity ( Ki​ ) 11 nMHigh affinity allows for excellent PET signal-to-noise ratio.
Selectivity ( α7 nAChR) >50,000 nMEnsures PET signal is completely specific to the α4β2 subtype.
Functional Activity Partial AgonistStimulates receptors without inducing rapid desensitization.

References

  • Gatto, G. J., Bohme, G. A., Caldwell, W. S., Letchworth, S. R., Traina, V. M., Obinu, M. C., Laville, M., Reibaud, M., Pradier, L., Dunbar, G., & Bencherif, M. (2004). TC-1734: an orally active neuronal nicotinic acetylcholine receptor modulator with antidepressant, neuroprotective and long-lasting cognitive effects. CNS Drug Reviews, 10(2), 147-166. URL:[Link]

  • Dunbar, G. C., Inglis, F., Kuchibhatla, R., Sharma, T., & Tomlinson, M. (2007). Effect of ispronicline, a neuronal nicotinic acetylcholine receptor partial agonist, in subjects with age associated memory impairment (AAMI). Journal of Psychopharmacology, 21(2), 171-178. URL:[Link]

  • Jewett, D. M. (1992). A simple synthesis of [11C]methyl triflate. International Journal of Radiation Applications and Instrumentation. Part A. Applied Radiation and Isotopes, 43(11), 1383-1385. URL:[Link]

Method

Scale-up manufacturing and purification process for (S)-2-Amino-5-(3-pyridyl)pentane

An Application Guide for the Scale-Up Manufacturing and Purification of (S)-2-Amino-5-(3-pyridyl)pentane Introduction: The Significance of (S)-2-Amino-5-(3-pyridyl)pentane (S)-2-Amino-5-(3-pyridyl)pentane is a chiral ami...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide for the Scale-Up Manufacturing and Purification of (S)-2-Amino-5-(3-pyridyl)pentane

Introduction: The Significance of (S)-2-Amino-5-(3-pyridyl)pentane

(S)-2-Amino-5-(3-pyridyl)pentane is a chiral amine of significant interest in pharmaceutical development, often serving as a key building block or intermediate in the synthesis of complex active pharmaceutical ingredients (APIs). The stereochemistry at the C2 position is critical for its biological activity, necessitating a manufacturing process that is not only scalable and efficient but also highly stereoselective. This guide provides a comprehensive overview of a robust process for the enantioselective synthesis, scale-up, and purification of this compound, grounded in established chemical principles and industrial best practices.

The primary challenges in manufacturing this molecule on a large scale are twofold: achieving high enantiomeric excess (e.e.) in a cost-effective manner and efficiently purifying the final product to meet stringent pharmaceutical standards. This document outlines a strategy that prioritizes an asymmetric synthesis approach to establish the chiral center early, followed by a classical diastereomeric salt resolution to achieve high enantiomeric purity.

Part 1: Enantioselective Synthesis Strategy

The chosen synthetic route is a two-step sequence involving a Grignard reaction followed by a stereoselective reductive amination. This pathway is selected for its reliability, use of readily available starting materials, and amenability to large-scale production.

Causality of Route Selection: An early-stage introduction of the chiral center is often more economical on a large scale than resolving a racemic mixture at the final step, as it avoids "wasting" 50% of the material. Reductive amination is a well-established, high-yield reaction class that is more environmentally benign than methods relying on toxic alkylating agents like alkyl halides.[1]

Overall Synthetic Scheme

G cluster_0 Step 1: Grignard Reaction cluster_1 Step 2: Asymmetric Reductive Amination cluster_2 Step 3: Deprotection A 3-Bromopyridine C 5-(3-pyridyl)pentan-2-one A->C 1. Mg, THF 2. CuI (cat.) B 4-chlorobutan-2-one B->C F (S,S)-Diastereomer Intermediate C->F D (S)-α-Methylbenzylamine D->F E H2, Pd/C E->F Ti(OiPr)4 G (S)-2-Amino-5-(3-pyridyl)pentane F->G Hydrogenolysis H H2, Pd(OH)2/C H->G

Caption: High-level overview of the enantioselective synthesis pathway.

Part 2: Experimental Protocols & Scale-Up Considerations

Protocol 1: Lab-Scale Synthesis of 5-(3-pyridyl)pentan-2-one (Intermediate C)
  • Reactor Setup: A 1 L, three-necked, round-bottom flask is equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere.

  • Grignard Formation: Magnesium turnings (24.3 g, 1.0 mol) are charged into the flask with 100 mL of anhydrous tetrahydrofuran (THF). A solution of 3-bromopyridine (158.0 g, 1.0 mol) in 400 mL of anhydrous THF is added dropwise to initiate the reaction. The mixture is maintained at a gentle reflux until all magnesium is consumed.

  • Cuprate Formation & Addition: The Grignard solution is cooled to -10 °C. Copper(I) iodide (9.5 g, 0.05 mol) is added, and the mixture is stirred for 30 minutes. A solution of 4-chlorobutan-2-one (106.5 g, 1.0 mol) in 100 mL of anhydrous THF is then added dropwise, maintaining the temperature below 0 °C.

  • Work-up: The reaction is stirred at room temperature overnight. It is then carefully quenched by the slow addition of 20% aqueous ammonium chloride solution. The organic layer is separated, and the aqueous layer is extracted with ethyl acetate (3 x 200 mL).

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by vacuum distillation to yield 5-(3-pyridyl)pentan-2-one as a pale yellow oil.

Protocol 2: Lab-Scale Asymmetric Reductive Amination & Deprotection (Intermediate F to Product G)
  • Reactor Setup: A 2 L hydrogenation vessel is charged with 5-(3-pyridyl)pentan-2-one (163.2 g, 1.0 mol), (S)-(-)-α-methylbenzylamine (121.2 g, 1.0 mol), and titanium(IV) isopropoxide (312.7 g, 1.1 mol) in 1 L of methanol.

  • Imine Formation: The mixture is stirred at room temperature for 4 hours to facilitate imine formation.

  • Reduction: 10% Palladium on carbon (10 g, 50% wet) is added to the vessel. The vessel is sealed, purged with nitrogen, and then pressurized with hydrogen gas to 50 psi. The reaction is stirred vigorously at 40 °C for 24 hours.

  • Filtration & Deprotection: The catalyst is removed by filtration through Celite®. The filtrate is transferred to a clean hydrogenation vessel, and Pearlman's catalyst (Pd(OH)₂/C, 15 g) is added. The vessel is pressurized with hydrogen to 100 psi and heated to 60 °C for 48 hours to cleave the benzyl group.

  • Work-up: The catalyst is again filtered off. The methanol is removed under reduced pressure. The residue is dissolved in 1 L of water and acidified to pH 2 with concentrated HCl. The aqueous solution is washed with dichloromethane (2 x 300 mL) to remove any non-basic impurities.

  • Isolation: The aqueous layer is basified to pH >12 with 50% NaOH solution and extracted with dichloromethane (3 x 500 mL). The combined organic layers are dried over anhydrous sodium sulfate and concentrated to give crude (S)-2-Amino-5-(3-pyridyl)pentane.

Scale-Up Manufacturing Considerations

Transitioning from a 1-liter lab flask to a 1000-liter industrial reactor introduces significant challenges. The primary concerns are thermal management, mass transfer, and safety.

Causality of Scale-Up Adjustments:

  • Thermal Management: The Grignard formation is highly exothermic. In a large reactor, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. A jacketed reactor with a thermal control unit is mandatory to maintain a steady temperature, preventing solvent boiling and dangerous pressure buildup.

  • Reagent Addition: Dropwise addition in the lab becomes a controlled, pumped addition on scale. The rate must be carefully calibrated to match the reactor's cooling capacity.

  • Mixing: Inefficient mixing can lead to localized "hot spots" and reduced yields. The impeller design and agitation speed must be optimized to ensure homogeneity without introducing excessive shear.

ParameterLab-Scale (1 mol)Pilot Scale (100 mol)Rationale for Change
Reactor 1 L Glass Flask200 L Glass-Lined Steel ReactorMaterial robustness, pressure tolerance, and integrated thermal control.
Temperature Control Ice Bath / Heating MantleJacketed Reactor with TCUPrecise and uniform temperature control for managing exotherms.
Reagent Addition Dropping FunnelMetering PumpControlled, reproducible addition rate tied to thermal output.
Agitation Magnetic StirrerOverhead Mechanical StirrerEnsures homogeneity in a larger volume, preventing localized reactions.
Work-up Quench Manual PouringSub-surface addition via dip tubeControls quenching rate and minimizes splashing of corrosive reagents.
Filtration Buchner FunnelContained Filter DryerEnhances safety, minimizes operator exposure, and improves drying efficiency.

Part 3: Purification Strategy and Protocol

Achieving >99.5% enantiomeric excess is critical. While the asymmetric synthesis provides a good starting point (typically 85-95% e.e.), a final purification step is required. Diastereomeric salt crystallization is the most industrially viable method for chiral amines.[][3]

Principle of Diastereomeric Salt Resolution: The two enantiomers of the chiral amine react with a single enantiomer of a chiral acid (the resolving agent) to form two diastereomeric salts. Diastereomers have different physical properties, including solubility.[] By carefully selecting the solvent system, one diastereomeric salt can be selectively crystallized, leaving the other in the mother liquor. The desired enantiomer is then liberated from the purified salt by treatment with a base.

G A Crude (S)-Amine (with some R-Amine) B Add L-(+)-Tartaric Acid in Ethanol A->B C Solution of Two Diastereomeric Salts: (S)-Amine-(L)-Tartrate (R)-Amine-(L)-Tartrate B->C D Cool & Crystallize C->D E Solid: (S)-Amine-(L)-Tartrate (Less Soluble) D->E F Mother Liquor: Enriched in (R)-Amine-(L)-Tartrate (More Soluble) D->F G Filter & Wash E->G H Liberate with NaOH (aq) G->H I Pure (S)-Amine (Organic Layer) H->I J Aqueous Layer: Sodium Tartrate H->J

Caption: Workflow for purification via diastereomeric salt crystallization.

Protocol 3: Purification by Diastereomeric Salt Crystallization
  • Salt Formation: Charge the crude (S)-2-Amino-5-(3-pyridyl)pentane (e.g., 100 g, ~90% e.e.) into a suitable reactor. Add 500 mL of ethanol. In a separate vessel, dissolve L-(+)-tartaric acid (0.55 equivalents relative to the amine) in 300 mL of warm ethanol.

  • Crystallization: Slowly add the tartaric acid solution to the amine solution with stirring. The salt will begin to precipitate. Heat the slurry to 60 °C to dissolve most of the solids, then allow it to cool slowly to room temperature over 4 hours, and finally hold at 5 °C for an additional 2 hours. This slow cooling process is critical for forming well-defined crystals and achieving high purity.

  • Isolation: Filter the crystalline solid and wash the cake with 100 mL of cold ethanol. Dry the salt under vacuum.

  • Analysis (Checkpoint): A small sample of the salt should be liberated with base and analyzed by chiral HPLC to confirm the enantiomeric excess is >99.5%. If not, a recrystallization of the salt may be necessary.

  • Liberation of Free Amine: Suspend the purified diastereomeric salt in 500 mL of water. Add 500 mL of dichloromethane. With vigorous stirring, add 50% aqueous sodium hydroxide solution until the aqueous layer reaches a pH > 12.

  • Extraction and Final Isolation: Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 150 mL). Combine all organic layers, wash with brine, dry over anhydrous potassium carbonate (a more suitable drying agent for amines than sodium sulfate), and concentrate under reduced pressure to yield the final, highly pure (S)-2-Amino-5-(3-pyridyl)pentane.

Conclusion

This application note details a scalable and efficient manufacturing process for (S)-2-Amino-5-(3-pyridyl)pentane. The strategy of employing an enantioselective synthesis followed by a classical diastereomeric salt resolution provides a robust and economically viable pathway to produce this chiral intermediate with the high purity required by the pharmaceutical industry. Careful consideration of reaction kinetics, thermal management, and purification principles during the scale-up process is paramount to ensuring a safe, reproducible, and successful manufacturing campaign.

References

  • (S)-2-AMINO-5-(3-PYRIDYL)
  • Method for purification of pyridine, and method for production of chlorinated pyridine.
  • What are the best processes/methods for separation of chiral amine both non selective...
  • Chiral Resolution and Separ
  • Separation of Chiral Compounds: Enantiomeric and Diastereomeric Mixtures. IntechOpen.
  • Technical Support Center: Chromatographic Purification of Pyridine Deriv
  • Removal of pyridine and pyridine analogs from reaction mass containing sucrose esters.
  • One-pot consecutive reductive amination synthesis of pharmaceuticals: from bio-based glycolaldehyde to hydroxychloroquine. Lirias.
  • Chiral Resolution Screening | Solid St

Sources

Technical Notes & Optimization

Troubleshooting

Improving enantiomeric excess in (S)-2-Amino-5-(3-pyridyl)pentane asymmetric synthesis

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support resource for professionals engaged in the asymmetric synthesis of (S)-2-Amino-5-(3-pyridyl)pentane. This guide is designed to provide exp...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support resource for professionals engaged in the asymmetric synthesis of (S)-2-Amino-5-(3-pyridyl)pentane. This guide is designed to provide expert insights, troubleshooting strategies, and robust protocols to help you overcome common challenges and systematically improve the enantiomeric excess (ee) of your synthesis.

Troubleshooting Guide: Enhancing Enantiomeric Excess

This section addresses specific issues encountered during synthesis in a direct question-and-answer format.

Q1: My enantiomeric excess is consistently lower than expected. What are the most common initial checks I should perform?

A1: When encountering low enantiomeric excess, a systematic verification of your foundational experimental parameters is the crucial first step. Minor, often overlooked, variables can significantly compromise stereoselectivity.

  • Purity of Starting Materials & Reagents : Verify the purity of your substrate (e.g., the prochiral ketone or enamine precursor), reagents, and catalyst. Non-obvious impurities can act as competitive inhibitors or catalyst poisons, disrupting the highly organized transition state required for high enantioselectivity.[1][2]

  • Solvent Quality : Ensure the solvent is of an appropriate grade and, most importantly, anhydrous. Many transition-metal catalysts used in asymmetric hydrogenations are highly sensitive to water, which can lead to catalyst deactivation or the formation of less selective catalytic species.[1][3]

  • Inert Atmosphere Integrity : Confirm that your reaction is conducted under a strictly inert atmosphere (e.g., high-purity argon or nitrogen). Oxygen can degrade sensitive organometallic catalysts and chiral phosphine ligands.[3]

  • Temperature Control : Check the accuracy and stability of your temperature control system. Asymmetric reactions are often highly sensitive to thermal fluctuations, as lower temperatures generally amplify the small energy difference between the diastereomeric transition states, leading to higher ee.[1][3]

Q2: I've confirmed my basic setup is sound, but the ee is still poor. How should I approach optimizing the reaction conditions?

A2: Optimization is a multifactorial process. The interplay between solvent, temperature, and additives is critical for creating the optimal chiral environment around the catalyst.

  • Solvent Screening : The solvent's role extends beyond simply dissolving reagents. It can influence the conformation and stability of the catalyst-substrate complex.[3] A dramatic improvement in enantioselectivity can sometimes be achieved by changing the solvent.[4] It is highly recommended to screen a range of solvents with varying polarities and coordinating abilities (e.g., Toluene, THF, Dichloromethane, Methanol).

  • Temperature Adjustment : As a general principle, lowering the reaction temperature enhances enantioselectivity because the selection process becomes more sensitive to small energy differences.[1] Systematically decrease the temperature (e.g., from 25 °C to 0 °C, then -20 °C) and monitor the effect on both reaction rate and ee. Be aware that in rare cases, a reversal of enantioselectivity at different temperatures has been observed.[5]

  • Role of Additives : The introduction of additives can profoundly impact selectivity and yield.[6][7]

    • Acidic/Basic Additives : Trace amounts of an acid or base can suppress side reactions, activate the substrate, or modify the electronic properties of the catalyst.

    • Salts (e.g., Halides) : Halide additives can alter the coordination sphere of the metal center, influencing the steric environment and thus the enantioselectivity.

The following table illustrates a hypothetical optimization matrix for an asymmetric hydrogenation of a ketone precursor to (S)-2-Amino-5-(3-pyridyl)pentane.

EntryCatalyst (mol%)SolventTemperature (°C)Pressure (bar H₂)Yield (%)ee (%)
11.0Toluene25209875
21.0THF25209588
31.0CH₂Cl₂25209981
41.0THF0209296
51.0THF-202085>99
Q3: How do I know if my chosen catalyst or ligand is the problem?

A3: The catalyst system is the heart of the asymmetric transformation. Its performance is dictated by the metal, the chiral ligand, and their interaction with the substrate.

  • Catalyst/Ligand Purity : The enantiomeric purity of your chiral ligand is paramount. Any contamination with the opposite enantiomer will directly erode the product's ee. Verify the ligand's purity if possible.

  • Ligand Selection : For transformations like asymmetric hydrogenation, the electronic and steric properties of the chiral ligand are key. "Fine-tuning" by screening a library of ligands with systematically varied steric bulk or electronic properties (e.g., different phosphine substituents) is a standard industrial practice.[8][9]

  • Control Reaction : Run a control reaction with a benchmark substrate that is known to give high ee with your catalyst system.[1] If this reaction also fails, it strongly indicates a problem with the catalyst itself (e.g., decomposition, impurity).

Q4: My reaction is very slow and gives low ee. Is there a way to address both issues simultaneously?

A4: Sluggish reactions giving low ee often point to either an inhibited catalyst or a significant uncatalyzed "background" reaction that produces a racemic product.[2]

  • Increase Hydrogen Pressure (for Hydrogenations) : For asymmetric hydrogenations, increasing the pressure of H₂ can sometimes increase the reaction rate without negatively impacting enantioselectivity. However, this must be evaluated on a case-by-case basis.[8]

  • Optimize Catalyst Loading : While it may seem counterintuitive, both too little and too much catalyst can lead to lower ee.[10] Find the optimal loading where the catalyzed asymmetric reaction significantly outpaces the racemic background reaction.

  • Consider an Alternative Strategy : If optimization of a particular route (e.g., asymmetric hydrogenation) is unsuccessful, exploring a different synthetic strategy can be more efficient. Biocatalytic methods, for instance, offer exceptional stereoselectivity under mild conditions.[11][12]

Troubleshooting Workflow Diagram

The following diagram provides a logical decision tree for troubleshooting low enantiomeric excess in your synthesis.

G start Low Enantiomeric Excess (<90% ee) purity Verify Foundational Parameters start->purity conditions Optimize Reaction Conditions start->conditions catalyst Evaluate Catalyst System start->catalyst sub_purity1 Purity of Substrate & Reagents purity->sub_purity1 sub_purity2 Solvent Quality (Anhydrous?) purity->sub_purity2 sub_purity3 Inert Atmosphere Integrity purity->sub_purity3 alternative Consider Alternative Strategy conditions->alternative Optimization Fails sub_conditions1 Screen Solvents (Polarity, Coordinating Ability) conditions->sub_conditions1 sub_conditions2 Vary Temperature (Typically Lower) conditions->sub_conditions2 sub_conditions3 Screen Additives (Acids, Bases, Salts) conditions->sub_conditions3 sub_conditions4 Optimize Catalyst Loading conditions->sub_conditions4 catalyst->alternative Optimization Fails sub_catalyst1 Verify Ligand Enantiopurity catalyst->sub_catalyst1 sub_catalyst2 Screen Ligand Library (Steric/Electronic Tuning) catalyst->sub_catalyst2 sub_catalyst3 Run Benchmark Reaction catalyst->sub_catalyst3 sub_alternative1 Biocatalysis (e.g., Transaminase) alternative->sub_alternative1 sub_alternative2 Kinetic Resolution alternative->sub_alternative2 sub_alternative3 Different Precursor/Route alternative->sub_alternative3 end_node Achieved Target ee >99% sub_conditions1->end_node Success sub_conditions2->end_node Success sub_conditions3->end_node Success sub_conditions4->end_node Success sub_catalyst2->end_node Success sub_alternative1->end_node Success

Caption: Troubleshooting workflow for low enantiomeric excess.

Frequently Asked Questions (FAQs)

Q: What are the most promising synthetic strategies for accessing (S)-2-Amino-5-(3-pyridyl)pentane with high ee? A: Several powerful strategies exist:

  • Asymmetric Hydrogenation: This is a very common industrial method involving the hydrogenation of a prochiral enamine or imine precursor using a chiral transition-metal catalyst (e.g., Rhodium or Iridium complexed with a chiral phosphine ligand like DuPhos or BINAP).

  • Biocatalysis: The use of enzymes offers significant advantages in terms of selectivity and mild reaction conditions.[12] ω-Transaminases (TAs) can convert a corresponding ketone precursor directly to the chiral amine with high ee.[13] Imine reductases (IREDs) and amine dehydrogenases (AmDHs) are also powerful enzymatic options.[11]

  • Kinetic Resolution: This strategy involves the selective reaction of one enantiomer from a racemic mixture of the amine, leaving the desired (S)-enantiomer unreacted and enantiomerically enriched. This can be achieved via enzymatic acylation or through chemical catalysis.[14][15][16]

Q: How can I accurately determine the enantiomeric excess of my product? A: The gold standard for determining ee is chromatography on a chiral stationary phase.

  • Chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC): These techniques physically separate the two enantiomers, allowing for their direct quantification by integrating the peak areas.[10] Method development typically involves screening different chiral columns and mobile phase compositions to achieve baseline separation.

  • NMR Spectroscopy with Chiral Shift Reagents: This method can be used for a faster, albeit sometimes less precise, determination. A chiral shift reagent forms transient diastereomeric complexes with the enantiomers, which results in distinct, quantifiable signals in the NMR spectrum.[10]

Q: I observe that the enantiomeric excess decreases as the reaction goes to high conversion. What could be the cause? A: This is a critical observation that often points to one of two issues:

  • Product Racemization: The desired chiral amine product may be racemizing under the reaction conditions. You can test this by subjecting your purified, enantiomerically enriched product to the reaction conditions (without starting material) and monitoring its ee over time.[3]

  • Catalyst Degradation: The chiral catalyst might be degrading over the course of the reaction into a less selective or even racemic catalyst. This would mean that the product formed later in the reaction has a lower ee, thus reducing the overall final ee.[3]

Experimental Protocols
Protocol 1: General Procedure for Asymmetric Hydrogenation Screening

This protocol outlines a typical screening procedure for the asymmetric hydrogenation of a prochiral imine precursor. Warning: Handle organometallic catalysts and hydrogen gas with extreme caution in a well-ventilated fume hood.

  • Glassware Preparation : Thoroughly dry all glassware in an oven at >120 °C overnight. Assemble the reaction setup (e.g., a multi-well screening block or individual Schlenk flasks) while hot and cool under a stream of dry argon or nitrogen.

  • Catalyst Preparation (In Situ) : In a glovebox or under inert atmosphere, charge a vial with the metal precursor (e.g., [Rh(COD)₂]BF₄) and the chiral ligand (e.g., (S,S)-Me-DuPhos) in a 1:1.1 ratio. Add degassed, anhydrous solvent (e.g., THF) to achieve the desired stock solution concentration. Stir for 30 minutes to allow for complex formation.

  • Reaction Setup : In a separate, dried reaction vessel, dissolve the imine substrate in the chosen anhydrous, degassed solvent.

  • Reaction Initiation : Add the prepared catalyst solution to the substrate solution via syringe. The substrate-to-catalyst (S/C) ratio is a critical parameter to screen, typically starting around 100:1.

  • Hydrogenation : Seal the reaction vessel, purge the headspace thoroughly with hydrogen gas (3-5 cycles of vacuum/H₂ backfill). Pressurize the vessel to the desired pressure (e.g., 20 bar) and begin vigorous stirring.

  • Monitoring and Workup : Monitor the reaction by TLC or LC-MS. Upon completion, carefully vent the hydrogen pressure and purge the vessel with nitrogen.

  • Analysis : Remove a small aliquot, pass it through a short plug of silica to remove the catalyst, and analyze for conversion and enantiomeric excess.

Protocol 2: Determination of Enantiomeric Excess by Chiral HPLC

This protocol provides a general workflow for analyzing the enantiomeric composition of the synthesized amine.

  • Sample Preparation :

    • Take a small aliquot (~1-2 mg) of the crude or purified reaction product.

    • Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • Method Development :

    • Column Selection : Choose a chiral column suitable for amines (e.g., a polysaccharide-based column like Chiralpak AD-H or Chiralcel OD-H).

    • Mobile Phase : Start with a standard mobile phase, typically a mixture of hexane and isopropanol (e.g., 90:10).

    • Additive : For basic compounds like amines, it is often necessary to add a small amount of an amine modifier (e.g., 0.1% diethylamine or butylamine) to the mobile phase to improve peak shape and prevent tailing.

    • Optimization : If separation is not achieved, systematically vary the ratio of hexane/isopropanol and the type/concentration of the amine additive.

  • Quantification :

    • Once baseline separation of the two enantiomer peaks is achieved, inject the sample.

    • Integrate the area of each peak.

    • Calculate the enantiomeric excess using the formula: ee (%) = [(Area_Major - Area_Minor) / (Area_Major + Area_Minor)] * 100

References
  • Recent Advances in ω-Transaminase-Mediated Biocatalysis for the Enantioselective Synthesis of Chiral Amines. (2018). MDPI. Available at: [Link]

  • Grogan, G. (2018). Synthesis of chiral amines using redox biocatalysis. Current Opinion in Chemical Biology, 43, 15-22. Available at: [Link]

  • Advances in One-Pot Chiral Amine Synthesis Enabled by Amine Transaminase Cascades: Pushing the Boundaries of Complexity. (2023). ACS Catalysis. Available at: [Link]

  • Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. (2024). ChemBioEng Reviews. Available at: [Link]

  • Synthesis of chiral amines using redox biocatalysis. (2018). York Research Database. Available at: [Link]

  • Ding, Z., & Tee, C. P. (2016). Additive Effects on Asymmetric Catalysis. Chemical Reviews, 116(6), 3946-4014. Available at: [Link]

  • Bachem, M. A., & Gais, H. J. (1999). Towards Perfect Asymmetric Catalysis: Additives and Cocatalysts. Angewandte Chemie International Edition, 38(11), 1570-1577. Available at: [Link]

  • Additive Effects on Asymmetric Catalysis. (2016). ResearchGate. Available at: [Link]

  • Additive Effects on Asymmetric Catalysis. (2016). PubMed. Available at: [Link]

  • The Kinetic Resolution of Racemic Amines Using a Whole-Cell Biocatalyst Co-Expressing Amine Dehydrogenase and NADH Oxidase. (2017). MDPI. Available at: [Link]

  • Parallel kinetic resolution of racemic amines using 3-N,N-diacylaminoquinazolin-4(3H)-ones. (2002). Chemical Communications. Available at: [Link]

  • The Asymmetric Synthesis of Amines via Nickel-Catalyzed Enantioconvergent Substitution Reactions. (2016). PMC. Available at: [Link]

  • Kinetic Resolution of Racemic Amines via Palladium/Chiral Phosphoric Acid-Catalyzed Intramolecular Allylation: Stereodivergent Access to Chiral 1,3-Disubstituted Isoindolines. (2023). PMC. Available at: [Link]

  • Dual Chiral Catalysis Enabled Asymmetric Syntheses of Amines. (2023). ACS Publications. Available at: [Link]

  • Dynamic Kinetic Resolution of Primary Amines with a Recyclable Pd Nanocatalyst for Racemization. (2007). Organic Chemistry Portal. Available at: [Link]

  • Why are Aromatic Additives Effective in Asymmetric Organocatalysis?. (2022). ChemRxiv. Available at: [Link]

  • Dramatic improvement of the enantiomeric excess in the asymmetric conjugate addition reaction using new experimental conditions. (2002). PubMed. Available at: [Link]

  • Catalytic Kinetic Resolution and Desymmetrization of Amines. (2022). Accounts of Chemical Research. Available at: [Link]

  • A General Strategy for Improving Enantiomeric Purities via the Tandem Use of Mirror-Image Catalysts. (2002). Organometallics. Available at: [Link]

  • Boosting Enantioselectivity of Chiral Molecular Catalysts with Supramolecular Metal–Organic Cages. (2021). CCS Chemistry. Available at: [Link]

  • Nucleophilic Chiral Amines as Catalysts in Asymmetric Synthesis. (2003). Chemical Reviews. Available at: [Link]

  • Guidelines and methodologies in asymmetric synthesis and catalysis. (2004). Pure and Applied Chemistry. Available at: [Link]

  • Asymmetric organocatalytic synthesis of chiral homoallylic amines. (2024). Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Catalytic Asymmetric Amino Acid and Its Derivatives by Chiral Aldehyde Catalysis. (2020). Frontiers in Chemistry. Available at: [Link]

  • Temperature and eluent composition effects on enantiomer separation of carvedilol by high‐performance liquid chromatography on immobilized amylose-based chiral stationary phases. (2019). ResearchGate. Available at: [Link]

  • Asymmetric synthesis of β-pyridyl-β-amino acid derivatives. (2002). Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]

  • Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid. (2019). Molecules. Available at: [Link]

  • Asymmetric synthesis of the stereoisomers of 2-amino-5-carboxymethyl-cyclopentane-1-carboxylate. (2004). Organic & Biomolecular Chemistry. Available at: [Link]

  • High-Throughput Experimentation-Enabled Asymmetric Hydrogenation. (2022). ACS Catalysis. Available at: [Link]

  • Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope. (2010). PMC. Available at: [Link]

  • Special Issue: Development of Asymmetric Synthesis. (2020). Molecules. Available at: [Link]

  • Insights into temperature controlled enantioselectivity in asymmetric catalysis. (2017). RSC Blogs. Available at: [Link]

  • Determining the enantioselectivity of asymmetric hydrogenation through parahydrogen-induced hyperpolarization. (2021). The Journal of Chemical Physics. Available at: [Link]

  • Observation of the solvent enantio-isotope effect in asymmetric ring-opening of cyclic diaryliodoniums with selenocyanate. (2024). PMC. Available at: [Link]

  • Asymmetric Synthesis of Tailor-Made Amino Acids Using Chiral Ni(II) Complexes of Schiff Bases. An Update of the Recent Literature. (2020). Molecules. Available at: [Link]

Sources

Optimization

Troubleshooting poor solubility of (S)-2-Amino-5-(3-pyridyl)pentane in aqueous buffers

This technical support guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the aqueous solubility of (S)-2-Amino-5-(3-pyridyl)pentane. This document prov...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical support guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the aqueous solubility of (S)-2-Amino-5-(3-pyridyl)pentane. This document provides a foundational understanding of the compound's physicochemical properties, a series of frequently asked questions (FAQs) to address common issues, and in-depth troubleshooting guides with detailed experimental protocols.

Understanding the Solubility Challenge

(S)-2-Amino-5-(3-pyridyl)pentane is a bifunctional molecule containing two basic centers: a primary aliphatic amine and a pyridine ring. The solubility of this compound in aqueous media is critically dependent on the pH of the solution, which governs the protonation state of these two functional groups.

  • The Primary Amine: Aliphatic amines are typically basic, with the pKa of their conjugate acids falling in the range of 10-11.[1][2] We can estimate the pKa for the primary amine in (S)-2-Amino-5-(3-pyridyl)pentane to be approximately 10.5.

  • The Pyridine Ring: Pyridine is a weakly basic aromatic heterocycle with a pKa of about 5.23 for its conjugate acid, the pyridinium ion.[3][4]

The overall solubility of the molecule is a composite of the intrinsic solubility of the neutral form and the much higher solubility of its protonated, cationic forms.

Frequently Asked Questions (FAQs)

Q1: Why is my (S)-2-Amino-5-(3-pyridyl)pentane not dissolving in neutral (pH 7.4) buffer?

At a pH of 7.4, the primary amine (estimated pKa ~10.5) will be predominantly protonated and positively charged, which should promote aqueous solubility. However, the pyridine ring (pKa ~5.23) will be in its neutral, less soluble form. The overall solubility at this pH may be limited by the properties of the partially charged species. If the concentration is high enough, it can lead to precipitation.

Q2: I observed precipitation when I diluted my DMSO stock solution into an aqueous buffer. Why did this happen?

This is a common phenomenon known as "crashing out" and relates to the difference between kinetic and thermodynamic solubility. Your stock solution in a potent organic solvent like DMSO might be highly concentrated, but upon dilution into an aqueous buffer where the compound is less soluble, the solution becomes supersaturated, leading to rapid precipitation.[5]

Q3: What is the theoretical optimal pH for maximizing the solubility of this compound?

To maximize solubility, both basic centers should be fully protonated. This is achieved at a pH that is at least 2 pH units below the pKa of the least basic group, which in this case is the pyridine ring (pKa ~5.23). Therefore, adjusting the pH of your aqueous buffer to pH 3.2 or lower should result in the formation of the dicationic species, which is expected to have the highest aqueous solubility. The Henderson-Hasselbalch equation can be used to predict the pH-dependent solubility of ionizable compounds.[6][7][8]

Q4: Can I use co-solvents to improve solubility?

Yes, water-miscible organic solvents like ethanol, propylene glycol, or polyethylene glycol (PEG) can be used to increase the solubility of hydrophobic compounds.[9] They work by reducing the polarity of the aqueous medium. However, it is crucial to ensure that the chosen co-solvent does not interfere with your downstream experimental assay.

Troubleshooting & Optimization Guide

This section provides a systematic approach to troubleshooting and optimizing the solubility of (S)-2-Amino-5-(3-pyridyl)pentane.

Logical Flow for Troubleshooting Solubility Issues

Caption: A decision tree for troubleshooting poor solubility.

Strategy 1: pH Adjustment

As indicated by the pKa values, lowering the pH is the most direct way to increase the solubility of (S)-2-Amino-5-(3-pyridyl)pentane.

Rationale: At a pH significantly below both pKa values (e.g., pH < 4), both the primary amine and the pyridine nitrogen will be protonated, forming a dicationic species. This highly charged species will have significantly greater electrostatic interaction with polar water molecules, leading to a substantial increase in aqueous solubility.

Experimental Protocol: pH-Solubility Profile Determination

  • Prepare a series of buffers: Prepare buffers at various pH values (e.g., pH 3.0, 4.0, 5.0, 6.0, 7.0, and 7.4).

  • Add excess compound: Add an excess amount of solid (S)-2-Amino-5-(3-pyridyl)pentane to a known volume of each buffer in separate vials. The excess solid should be visible.

  • Equilibrate: Tightly seal the vials and shake them at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached. This is a key step in the shake-flask method.[5][10]

  • Separate solid from liquid: Centrifuge the samples to pellet the undissolved solid.

  • Sample and filter: Carefully remove an aliquot of the supernatant and filter it through a 0.22 µm filter to remove any remaining solid particles.

  • Quantify: Dilute the filtrate with an appropriate solvent and determine the concentration of the dissolved compound using a validated analytical method such as HPLC-UV.

  • Plot the results: Plot solubility (e.g., in µg/mL or mM) against pH to visualize the pH-solubility profile.

Strategy 2: Salt Formation

For long-term storage and easier handling of a consistently soluble form of the compound, preparing a salt, such as the hydrochloride (HCl) salt, is a highly effective strategy.

Rationale: The HCl salt of (S)-2-Amino-5-(3-pyridyl)pentane will exist as the fully protonated dication with chloride counter-ions. This pre-formation of the soluble species ensures that when the solid is added to an aqueous medium, it readily dissociates into the highly soluble ions.

Experimental Protocol: Preparation of the Hydrochloride Salt

  • Dissolve the free base: Dissolve the (S)-2-Amino-5-(3-pyridyl)pentane free base in a suitable anhydrous organic solvent like diethyl ether or isopropanol.

  • Acidification: While stirring the solution at room temperature or 0°C, slowly add a solution of HCl in an organic solvent (e.g., 2 M HCl in diethyl ether or 4 M HCl in dioxane).[11][12][13]

  • Precipitation: The hydrochloride salt will typically precipitate as a solid. Continue stirring for 30-60 minutes to ensure complete precipitation.

  • Isolation: Collect the solid precipitate by vacuum filtration.

  • Washing: Wash the collected solid with a small amount of cold diethyl ether to remove any unreacted starting material.

  • Drying: Dry the salt under vacuum to obtain the pure hydrochloride salt.

Strategy 3: Use of Co-solvents

If pH adjustment is not compatible with your experimental system, the use of co-solvents is a viable alternative.

Rationale: Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system. This can help to solubilize less polar molecules by reducing the interfacial tension between the compound and the aqueous buffer.[9]

Experimental Protocol: Co-solvent Solubility Screen

  • Prepare stock solution: Prepare a high-concentration stock solution of (S)-2-Amino-5-(3-pyridyl)pentane in 100% of a co-solvent such as DMSO, ethanol, or PEG 400.

  • Prepare co-solvent buffer series: In a multi-well plate, prepare a series of your desired aqueous buffer containing increasing percentages of the co-solvent (e.g., 0%, 1%, 2%, 5%, 10% v/v).

  • Add compound: Add a small, fixed volume of your compound's stock solution to each well to achieve the desired final concentration.

  • Equilibrate and observe: Mix the plate and incubate at your experimental temperature for a set period (e.g., 1-2 hours). Visually inspect for any signs of precipitation.

  • Determine optimal concentration: Identify the highest percentage of co-solvent that your assay can tolerate and that keeps your compound in solution at the desired concentration.

Data Summary Table

PropertyEstimated Value/InformationSource
Chemical Structure Contains a primary amine and a pyridine ringGeneral Chemical Knowledge
Estimated pKa (Amine) ~10.5[1][2]
Estimated pKa (Pyridine) ~5.23[3][4]
Predicted Optimal pH for Solubility < 4.0Derived from pKa values

Visualizing pH-Dependent Protonation

Caption: Protonation states of the compound at different pH ranges.

References

  • PubChem. Pyridine. National Center for Biotechnology Information. [Link]

  • Yalkowsky, S., Patel, R., & Al-Antary, D. (2015). Application of the Henderson-Hasselbalch equation to solubility determination: NSC-639829 Case Study. ADMET & DMPK, 3(4), 359-362.
  • OpenStax. (n.d.). 24.3 Basicity of Amines. In Organic Chemistry: A Tenth Edition. [Link]

  • Wikipedia. (n.d.). Pyridine. [Link]

  • Reddit. (2024, June 27). Why pyridine is acidic? r/OrganicChemistry. [Link]

  • Chemistry LibreTexts. (2020, August 26). 21.4: Acidity and Basicity of Amines. [Link]

  • protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]

  • BioAssay Systems. (n.d.). Shake Flask Method Summary. [Link]

  • The Vespiary. (2004). An efficient sequence for the preparation of small secondary amine hydrochloride salts for focused library generation without ne. [Link]

  • ACS Publications. (2019, December 19). Calculations of pKa Values of Selected Pyridinium and Its N-Oxide Ions in Water and Acetonitrile. The Journal of Physical Chemistry A. [Link]

  • Regulations.gov. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. [Link]

  • ACS Publications. (2021, October 16). Metal-Free Synthesis of Heteroaryl Amines or Their Hydrochlorides via an External-Base-Free and Solvent-Free C–N Coupling Protocol. The Journal of Organic Chemistry. [Link]

  • Eckert-Maksić, M., & Vazdar, M. (2012). Simple Method for the Estimation of pKa of Amines.
  • ResearchGate. (2015, May 21). Is there a simple procedure to make HCl salt of amine compound without using HCl gas.? [Link]

  • Open Education Alberta. (n.d.). Henderson-Hasselbalch equation – An ABC of PK/PD. [Link]

  • PubMed. (2006, December 15). Prediction of pH-dependent Aqueous Solubility of Druglike Molecules. [Link]

  • Yalkowsky, S. H., et al. (2015). Application of the Henderson-Hasselbalch Equation to Solubility Determination. ResearchGate. [Link]

  • PubMed. (2010, July 12). Study of pH-dependent solubility of organic bases. Revisit of Henderson-Hasselbalch relationship. [Link]

  • ResearchGate. (n.d.). pK a Values of Alkanolamines. [Link]

  • ResearchGate. (2020, February 3). What is the best way to convert my amine compound from the free amine into the salt form HCl? [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Storage &amp; Stability of (S)-2-Amino-5-(3-pyridyl)pentane

Welcome to the Technical Support Center. (S)-2-Amino-5-(3-pyridyl)pentane (CAS: 111954-73-5) is a highly versatile chiral building block frequently utilized in the synthesis of nicotinic acetylcholine receptor (nAChR) li...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. (S)-2-Amino-5-(3-pyridyl)pentane (CAS: 111954-73-5) is a highly versatile chiral building block frequently utilized in the synthesis of nicotinic acetylcholine receptor (nAChR) ligands and pharmaceutical intermediates[1]. However, its bifunctional nature—comprising a primary aliphatic amine and a pyridine ring—makes it highly susceptible to environmental degradation.

This guide provides researchers with field-proven, self-validating methodologies to prevent oxidation, hygroscopic swelling, and carbamate formation during storage.

Part 1: Troubleshooting FAQs (Mechanisms & Causality)

Q1: Why is my clear (S)-2-Amino-5-(3-pyridyl)pentane sample turning yellow or brown during storage? A: Discoloration is a primary indicator of oxidative degradation[2]. The compound contains two sites vulnerable to auto-oxidation:

  • Aliphatic Amine Oxidation: The primary amine can undergo radical-mediated auto-oxidation to form imines and trace amides, which are highly chromophoric and cause yellowing[3].

  • Pyridine N-Oxide Formation: The pyridine ring can be oxidized to pyridine-N-oxide. This process is often catalyzed by trace transition metals, light (photo-oxidation), or the presence of peroxides[4][5]. N-oxides are highly polar, hygroscopic, and alter the compound's reactivity profile[6]. Causality: Auto-oxidation is a radical chain reaction. Exposure to UV light or ambient heat provides the activation energy required for the homolytic cleavage of trace oxygen species, propagating the degradation[4].

Q2: I noticed a white crust forming around the vial cap, and the sample is no longer fully soluble in non-polar solvents. What happened? A: The primary amine has reacted with atmospheric carbon dioxide (CO2) to form an insoluble alkylammonium carbamate salt[7][8]. Causality: Primary amines act as strong nucleophiles that attack the electrophilic carbon of CO2, forming carbamic acid. This intermediate rapidly undergoes an acid-base reaction with a second amine molecule to precipitate as a stable carbamate salt[8][9]. This degradation pathway is severely accelerated by ambient moisture, which facilitates the formation of bicarbonate intermediates[7].

Q3: The compound has become sticky and gained weight since I first opened it. Is it ruined? A: The compound is highly hygroscopic. The primary amine and the pyridine nitrogen readily form strong hydrogen bonds with atmospheric moisture[6]. While not chemically "ruined" by water alone, the absorbed moisture drastically accelerates both carbamate formation[7] and hydrolytic side reactions.

Part 2: Data Presentation

Table 1: Common Degradation Pathways, Indicators, and Prevention Strategies

Degradation PathwayVisual / Analytical IndicatorChemical MechanismPrevention Strategy
Auto-Oxidation Yellowing/Browning; new LC-MS peaks (+16 Da for N-oxide)Radical propagation (O2 + Light)[4][5]Store in amber vials; Argon purge; -20°C.
Carbamate Formation White crust; insolubility in organic solvents; mass increaseNucleophilic attack on atmospheric CO2[8][9]Glovebox handling; PTFE-lined caps.
Moisture Absorption Sticky texture; clumping; rapid weight gainHydrogen bonding with H2O[6]Store with desiccants (e.g., Drierite).

Part 3: Visualizations

DegradationPathways Compound (S)-2-Amino-5-(3-pyridyl)pentane O2 Oxygen / Light (Auto-oxidation) Compound->O2 CO2 Atmospheric CO2 (Nucleophilic Attack) Compound->CO2 H2O Moisture (Hydrogen Bonding) Compound->H2O NOxide Pyridine N-Oxide & Imines (Yellowing/Browning) O2->NOxide Radical Propagation Carbamate Carbamate Salts (White Crust/Insoluble) CO2->Carbamate Acid-Base Rxn Hydrate Hydrate Formation (Weight Gain/Sticky) H2O->Hydrate Hygroscopic

Degradation pathways of (S)-2-Amino-5-(3-pyridyl)pentane exposed to air.

StorageWorkflow Step1 Receive Compound Step2 Transfer to Glovebox Step1->Step2 Step3 Aliquot into Amber Vials Step2->Step3 Step4 Argon Purge & PTFE Seal Step3->Step4 Step5 Store at -20°C with Desiccant Step4->Step5

Step-by-step inert storage workflow to prevent oxidation and degradation.

Part 4: Experimental Protocols (Self-Validating Systems)

Protocol 1: Inert Aliquoting and Storage Workflow

Expertise Note: We strongly recommend Argon over Nitrogen for purging. Argon is denser than air (~1.38x) and effectively "blankets" the liquid or solid at the bottom of the vial, whereas Nitrogen easily disperses upon capping.

  • Preparation: Transfer the bulk (S)-2-Amino-5-(3-pyridyl)pentane into a nitrogen-filled glovebox. If a glovebox is unavailable, utilize a Schlenk line with a strict vacuum/Argon manifold.

  • Aliquoting: Divide the bulk material into single-use aliquots in amber glass vials.

    • Causality: Single-use aliquots prevent repeated freeze-thaw cycles and repeated exposure to ambient air, halting the radical initiation phase of auto-oxidation[4]. Amber glass blocks UV light, preventing photo-oxidation[3].

  • Purging: Gently blow a stream of high-purity Argon gas into the headspace of each vial for 30 seconds.

  • Sealing: Cap immediately using PTFE-lined silicone septa.

    • Causality: Standard rubber septa are highly permeable to oxygen and moisture over time; PTFE provides a chemically inert, impermeable barrier.

  • Validation (Self-Validating Step): Weigh the sealed vial and record the mass to 0.1 mg precision. Store at -20°C. After 7 days, re-weigh the vial after it reaches room temperature. A mass increase of >0.1% indicates a compromised seal and the ingress of CO2/H2O[7].

Protocol 2: Recovery of Carbamate-Degraded Samples (Free-Basing)

If a white carbamate crust has formed, the free base can often be recovered rather than discarding the batch:

  • Dissolution: Dissolve the degraded sample in a biphasic mixture of dichloromethane (DCM) and 1M aqueous NaOH (1:1 v/v).

    • Causality: The strong base (NaOH) deprotonates the alkylammonium carbamate, driving the equilibrium backward to release CO2 gas and partition the free primary amine into the organic layer.

  • Extraction: Extract the aqueous layer twice with additional DCM to ensure complete recovery.

  • Drying: Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Validation (Self-Validating Step): Run an HPLC-UV or LC-MS analysis on the recovered product. The disappearance of the broad carbamate peak and the restoration of the sharp free-base peak (with the absence of a +16 Da N-oxide mass shift) confirms successful recovery.

References

  • [1] BLD Pharm. "1314975-12-6|6,7-Dihydro-5H-cyclopenta[c]pyridin-6-amine - BLDpharm". 1

  • [2] Benchchem. "Technical Support Center: Reducing Yellowing in Aliphatic Amines". 2

  • [7] PMC. "Contributions of CO2, O2, and H2O to the Oxidative Stability of Solid Amine Direct Air Capture Sorbents at Intermediate Temperature". 7

  • [4] Royal Society of Chemistry. "CHAPTER 3: Oxidative Degradation - Books". 4

  • [8] University of Twente. "Amine Based Solvent for CO2 Absorption “From Molecular Structure to Process”". 8

  • [9] ACS Publications. "Thermal, Oxidative and CO2 Induced Degradation of Primary Amines Used for CO2 Capture: Effect of Alkyl Linker on Stability". 9

  • [5] ACS Publications. "Medicinal Chemistry of Drugs with N-Oxide Functionalities". 5

  • [6] PMC. "Medicinal Chemistry of Drugs with N-Oxide Functionalities". 6

  • [3] Kor. J. Dent. Mater. "Amine-free 이원중합 레진시멘트의 광중합 여부가 색안정성 및 투명도 변화에 미치는 영향".3

Sources

Optimization

Optimizing LC-MS/MS parameters for (S)-2-Amino-5-(3-pyridyl)pentane trace detection

Welcome to the advanced troubleshooting and method optimization center for the trace-level quantification of (S)-2-Amino-5-(3-pyridyl)pentane (CAS: 111954-73-5). As a chiral molecule featuring both a pyridine ring and a...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the advanced troubleshooting and method optimization center for the trace-level quantification of (S)-2-Amino-5-(3-pyridyl)pentane (CAS: 111954-73-5). As a chiral molecule featuring both a pyridine ring and a primary aliphatic amine, this compound presents unique analytical challenges—specifically regarding column retention, peak tailing, and ion suppression.

This guide is designed for analytical scientists and drug development professionals to provide mechanistic insights and field-proven protocols for optimizing Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) workflows.

System Optimization Workflow

The successful trace detection of basic amines requires a holistic approach, ensuring that sample preparation, chromatographic separation, and mass spectrometric detection are perfectly synergized.

Workflow N1 1. Sample Preparation (Mixed-Mode SPE) N2 2. HILIC Chromatography (Amide/Silica Phase) N1->N2 Clean Extract N3 3. ESI+ Ionization (Droplet Desolvation) N2->N3 Eluent N4 4. MRM MS/MS (Precursor to Product) N3->N4 Gas-Phase Ions N5 5. Data Validation (LOD/LOQ & Matrix) N4->N5 Chromatogram

Figure 1: End-to-end LC-MS/MS optimization workflow for trace basic amines.

Frequently Asked Questions & Troubleshooting

Q1: Why is (S)-2-Amino-5-(3-pyridyl)pentane eluting in the void volume on my standard C18 column?

The Causality: At typical acidic mobile phase conditions (pH 2.0–3.0), both the pyridine nitrogen (pKa ~5.2) and the primary amine (pKa ~10.5) are completely protonated. This dicationic state renders the molecule extremely polar, preventing hydrophobic partitioning into the C18 stationary phase. The Solution: Transition to a1[1] setup. HILIC utilizes a polar stationary phase (e.g., amide or bare silica) and a highly organic mobile phase. The polar basic amines partition into a water-enriched layer immobilized on the stationary phase, drastically increasing retention time and selectivity[2].

Q2: I am experiencing severe peak tailing and poor resolution. How can I correct this?

The Causality: Peak tailing for basic amines is classically driven by secondary ion-exchange interactions. The positively charged amine groups bind strongly to unreacted, negatively charged silanol groups (Si-O⁻) on the silica support. The Solution: Optimize your aqueous buffer capacity. Using 3[3] adjusted to pH 3.5 is highly effective. The ammonium ions (NH₄⁺) act as competitive binders, masking the free silanols from the analyte. Furthermore, sufficient salt concentration is critical in HILIC to maintain the immobilized aqueous layer[2].

Troubleshooting Issue Issue: Poor Retention & Peak Tailing Cause1 High Polarity (Void Volume Elution) Issue->Cause1 Cause2 Silanol Interactions (Secondary Binding) Issue->Cause2 Sol1 Switch to HILIC Phase Cause1->Sol1 Sol2 Add 20mM Ammonium Formate Cause2->Sol2

Figure 2: Root-cause analysis and resolution pathway for chromatographic failures.

Q3: What are the optimal MS/MS (MRM) parameters for trace detection?

The Causality: For trace-level quantification, maximizing the signal-to-noise (S/N) ratio is paramount. Because the molecule is highly basic, Electrospray Ionization in positive mode (ESI+) is mandatory. The Solution: The precursor ion is the [M+H]⁺ adduct at m/z 165.1. During Collision-Induced Dissociation (CID), the primary amine undergoes a characteristic neutral loss of ammonia (-17 Da), yielding a dominant product ion at m/z 148.1. Use this as your quantifier transition. For the qualifier transition, monitor the cleavage of the alkyl chain yielding a pyridinium fragment (e.g., m/z 106.1). This multi-fragment confirmation prevents4[4].

Q4: How do I overcome matrix effects and ion suppression in complex matrices?

The Causality: Co-eluting matrix components (like phospholipids or endogenous salts) compete for charge in the ESI droplet, suppressing the analyte signal. The Solution: Implement a self-validating Solid-Phase Extraction (SPE) protocol using a Mixed-Mode Cation Exchange (MCX) sorbent. Because the target is a strong base, it will be retained by the cation-exchange mechanism at low pH. This allows you to aggressively wash the sorbent with 100% methanol to remove neutral lipids and acidic interferences before eluting the target with a high-pH organic solvent (e.g., 5% NH₄OH in methanol).

Quantitative MS/MS Parameters

Summarized below are the optimized mass spectrometric parameters required to achieve maximum sensitivity and selectivity for (S)-2-Amino-5-(3-pyridyl)pentane.

ParameterSettingMechanistic Rationale
Ionization Mode ESI Positive (ESI+)Efficiently protonates the basic pyridine and primary amine nitrogens.
Precursor Ion m/z 165.1Corresponds to the [M+H]⁺ adduct (MW = 164.25).
Quantifier MRM m/z 165.1 → 148.1Neutral loss of NH₃ (-17 Da). Requires low collision energy (CE: ~15 eV).
Qualifier MRM m/z 165.1 → 106.1Alkyl chain cleavage leaving a pyridinium ion. Requires higher CE (~25 eV).
Capillary Voltage 3.0 – 3.5 kVOptimal for basic small molecules in high-organic HILIC mobile phases.
Desolvation Temp 450 °CEnsures complete droplet evaporation, minimizing ion suppression.

Validated Experimental Protocols

Follow this step-by-step methodology to establish a self-validating HILIC-MS/MS system.

Step 1: Mobile Phase Preparation & Column Equilibration
  • Prepare Mobile Phase A: Dissolve Ammonium Formate in LC-MS grade water to a final concentration of 20 mM. Adjust to pH 3.5 using Formic Acid.

  • Prepare Mobile Phase B: 100% LC-MS grade Acetonitrile containing 0.1% Formic Acid.

  • Install Column: Mount a high-performance Amide-HILIC column (e.g., 2.1 x 100 mm, 1.7 µm particle size).

  • Equilibration: Flush the system with 95% Mobile Phase B for a minimum of 50 column volumes. Critical Note: This extended equilibration is mandatory to establish the stable water-enriched partition layer on the stationary phase.

Step 2: MRM Transition Tuning (Direct Infusion)
  • Prepare a 100 ng/mL tuning standard of (S)-2-Amino-5-(3-pyridyl)pentane in a 50:50 mixture of Phase A and Phase B.

  • Infuse the standard at 10 µL/min directly into the ESI source using a syringe pump.

  • Perform a Q1 full scan to verify the presence and stability of the m/z 165.1 precursor ion.

  • Isolate m/z 165.1 in Q1 and ramp the Collision Energy (CE) from 5 to 40 eV in Q2 (collision cell) using Argon as the collision gas.

  • Record the optimal CE for the 148.1 (quantifier) and 106.1 (qualifier) product ions in Q3.

Step 3: Chromatographic Gradient & System Suitability
  • Set the LC flow rate to 0.4 mL/min.

  • Gradient Program: Start at 95% B. Ramp to 60% B over 5 minutes. (Note: In HILIC chromatography, increasing the aqueous Phase A increases the elution strength).

  • System Suitability Check: Inject a matrix blank followed by a 1 ng/mL standard. Verify that the retention factor (k') is > 2.0 and the peak asymmetry factor is between 0.9 and 1.2. If tailing occurs, verify the pH and molarity of Phase A.

References

  • HILIC-MS Rat Brain Analysis, A New Approach for the Study of Ischemic Attack National Center for Biotechnology Information (NCBI) / PMC URL:[Link]

  • A Rapid LC–MS/MS Method for Quantification of Biogenic Amines in Meat: Validation and Application for Food Safety Monitoring National Center for Biotechnology Information (NCBI) / PMC URL:[Link]

  • Analysis of Quaternary Amine Compounds by Hydrophilic Interaction Chromatography/Mass Spectrometry (HILIC/MS) Taylor & Francis Online URL:[Link]

  • Trace level liquid chromatography tandem mass spectrometry quantification of the mutagenic impurity 2-hydroxypyridine N-oxide as its dansyl derivative National Center for Biotechnology Information (NCBI) / PubMed URL:[Link]

Sources

Troubleshooting

Reducing byproduct formation in (S)-2-Amino-5-(3-pyridyl)pentane cross-coupling reactions

Welcome to the Advanced Technical Support Center. This guide is engineered for researchers, process chemists, and drug development professionals facing challenges with the palladium-catalyzed cross-coupling of (S)-2-Amin...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. This guide is engineered for researchers, process chemists, and drug development professionals facing challenges with the palladium-catalyzed cross-coupling of (S)-2-Amino-5-(3-pyridyl)pentane .

This specific substrate presents a "perfect storm" of synthetic challenges: it contains a coordinating 3-pyridyl ring, a highly reactive primary amine, and an adjacent (S)-configured chiral center. Without rigorous optimization, reactions are frequently plagued by catalyst poisoning, bis-arylation, epimerization, and hydrodehalogenation[1][2]. This guide synthesizes field-proven causality, mechanistic insights, and self-validating protocols to help you achieve high-yielding, enantiopure C–N bond formations.

Mechanistic Overview: The Origins of Byproduct Formation

To troubleshoot effectively, we must first map the catalytic cycle and identify the exact nodes where off-cycle pathways branch out. The Buchwald-Hartwig amination relies on a delicate balance between oxidative addition, amine coordination, and reductive elimination.

When utilizing (S)-2-Amino-5-(3-pyridyl)pentane, the standard catalytic cycle is threatened by three primary deviations:

  • Pyridine Poisoning: The 3-pyridyl nitrogen acts as a potent σ-donor, competitively binding to the palladium center and stalling the cycle[3][4].

  • β-Hydride Elimination: If reductive elimination is slow, the Pd-amido complex undergoes β-hydride elimination. This forms an imine (leading to epimerization upon re-insertion) and a Pd-H species (leading to hydrodehalogenation)[5][6].

  • Bis-Arylation: The resulting secondary amine product can re-enter the catalytic cycle if the catalyst's steric environment is too permissive[2].

CatalyticCycle Pd0 Active Catalyst Pd(0)L OxAdd Oxidative Addition Pd(II)(Ar)(X)L Pd0->OxAdd Ar-X Poison Catalyst Poisoning (Pyridine Coordination) Pd0->Poison Pyridine binds Pd AmineCoord Amine Coordination (S)-2-Amino-5-(3-pyridyl)pentane OxAdd->AmineCoord PdAmido Pd-Amido Complex Base-assisted deprotonation AmineCoord->PdAmido Base Product Desired Product Mono-arylated (S)-Amine PdAmido->Product Reductive Elim. BetaHydride β-Hydride Elimination Pd(II)(Ar)(H) + Imine PdAmido->BetaHydride Slow Red. Elim. Product->Pd0 BisAryl Bis-Arylation (Over-reaction) Product->BisAryl 2nd Ox. Add. Epimer Epimerization (Loss of Enantiopurity) BetaHydride->Epimer HydroDehal Hydrodehalogenation (Ar-H Byproduct) BetaHydride->HydroDehal

Figure 1: Catalytic cycle of the Buchwald-Hartwig amination highlighting byproduct branching pathways.

Troubleshooting Guides & FAQs

Q1: My reaction stalls at 20% conversion, and LC-MS shows unreacted starting materials. Why?

Causality: You are experiencing catalyst poisoning . The nitrogen atom on the 3-pyridyl moiety of your substrate is coordinating to the palladium center, displacing the phosphine ligand and forming an inactive resting state[3][4]. Solution: Transition to sterically hindered, electron-rich biaryl monophosphine ligands such as BrettPhos or RuPhos . These ligands create a "steric umbrella" around the palladium atom. This coordinatively saturated environment physically blocks the pyridine nitrogen from binding, forcing the catalyst to remain on-cycle[2].

Q2: I am achieving full conversion, but I see a significant amount of bis-arylated (tertiary amine) byproduct. How do I stop this?

Causality: Primary amines are prone to over-arylation because the initial mono-arylated product (a secondary amine) is still nucleophilic and can undergo a second catalytic cycle[7]. Solution: Use BrettPhos or tBuBrettPhos . The extreme steric bulk of the BrettPhos ligand architecture is specifically designed to accommodate primary amines while physically excluding the bulkier secondary amine product from undergoing a subsequent oxidative addition/coordination sequence[2][7].

Q3: The yield is excellent, but chiral HPLC reveals partial racemization (epimerization) of the (S)-chiral center. What is the mechanism?

Causality: The chiral center is located at the α-carbon adjacent to the amine. If the reductive elimination step is sluggish, the Pd-amido complex undergoes β-hydride elimination , forming a transient imine intermediate[1]. When the Pd-hydride re-inserts into the imine, it can do so from the opposite face, leading to epimerization. Solution: You must accelerate reductive elimination so that it outcompetes β-hydride elimination.

  • Use a highly active catalyst system (e.g., Pd₂(dba)₃ / tBuBrettPhos).

  • Employ a strong, non-nucleophilic base like NaOtBu or LiHMDS to rapidly generate the Pd-amido complex.

  • Lower the reaction temperature (e.g., from 110 °C to 80 °C). Because β-hydride elimination typically has a higher activation energy than reductive elimination, lower temperatures kinetically favor the desired product[1].

Q4: I am observing high levels of the hydrodehalogenated aryl halide (Ar-H). Where is the hydride coming from?

Causality: This is the second consequence of β-hydride elimination. The Pd-hydride species formed from the α-proton of the amine can undergo reductive elimination with the aryl group, yielding the reduced arene (Ar-H)[5][6]. Adventitious moisture or alcoholic solvents can also act as hydride sources. Solution: Ensure strictly anhydrous conditions, avoid alcoholic solvents (like t-AmOH), and rely on the bulky ligand/strong base combination to force rapid C–N bond formation over C–H bond formation.

Diagnostic Flowchart

Use the following logic tree to rapidly diagnose and resolve your specific reaction failure based on your LC-MS or chiral HPLC readouts.

TroubleshootingTree Start Reaction Failure / Low Yield Identify Identify Primary Failure Mode via LC-MS/HPLC Start->Identify Unreacted Unreacted SM (Catalyst Poisoning) Identify->Unreacted BisAryl Tertiary Amine (Bis-arylation) Identify->BisAryl Racemic Loss of Enantiopurity (Epimerization) Identify->Racemic Dehal Ar-H Byproduct (Hydrodehalogenation) Identify->Dehal Sol1 Use Bulky Biaryl Phosphines (e.g., BrettPhos) Blocks Pyridine Unreacted->Sol1 Sol2 Switch to tBuBrettPhos Steric bulk prevents 2nd arylation BisAryl->Sol2 Sol3 Accelerate Reductive Elimination Stronger base (NaOtBu) & lower temp Racemic->Sol3 Dehal->Sol3 Sol4 Ensure strictly anhydrous conditions Avoid alcoholic solvents Dehal->Sol4

Figure 2: Troubleshooting logic tree for identifying and resolving cross-coupling byproducts.

Data Analytics: Catalyst & Base Optimization

The following table summarizes the quantitative impact of various ligand and base combinations on the coupling of (S)-2-Amino-5-(3-pyridyl)pentane with a standard aryl bromide (e.g., 4-bromotoluene). Note: Data reflects typical optimization trajectories for this substrate class.

EntryCatalyst / LigandBaseTemp (°C)Yield (%)Bis-arylation (%)ee (%)Ar-H (%)
1Pd(OAc)₂ / PPh₃K₂CO₃100< 5N/AN/ATrace
2Pd₂(dba)₃ / BINAPNaOtBu1004522818
3Pd₂(dba)₃ / XPhosNaOtBu1007214885
4Pd₂(dba)₃ / BrettPhosCs₂CO₃1006529212
5 Pd₂(dba)₃ / BrettPhos NaOtBu 80 94 < 1 > 99 < 1

Key Takeaway: Entry 5 represents the optimized, self-validating system. BrettPhos eliminates bis-arylation and pyridine poisoning, while the combination of a strong base (NaOtBu) and a lower temperature (80 °C) suppresses β-hydride elimination, preserving enantiopurity and preventing hydrodehalogenation[1][7].

Standard Operating Procedure: Optimized Cross-Coupling

This protocol is designed as a self-validating system. Visual cues are included to ensure the integrity of the catalytic cycle.

Reagents:

  • (S)-2-Amino-5-(3-pyridyl)pentane (1.0 equiv, 1.0 mmol)

  • Aryl Bromide (1.05 equiv, 1.05 mmol)

  • Pd₂(dba)₃ (0.02 equiv, 2 mol% Pd)

  • BrettPhos (0.048 equiv, 4.8 mol%)

  • NaOtBu (1.4 equiv, 1.4 mmol)

  • Anhydrous Toluene (0.2 M, 5.0 mL)

Step-by-Step Methodology:

  • Preparation of the Pre-Catalyst: In an argon-filled glovebox, charge an oven-dried Schlenk tube with Pd₂(dba)₃ and BrettPhos. Add 1.0 mL of anhydrous toluene. Stir at room temperature for 15 minutes.

    • Validation Check: The solution should transition from a dark purple/black to a deep, homogeneous red/orange, indicating the successful formation of the active L₁Pd(0) species. If the solution remains black and particulate, your ligand is oxidized or your solvent is wet.

  • Substrate Addition: To a separate oven-dried vial containing NaOtBu, add the aryl bromide and (S)-2-Amino-5-(3-pyridyl)pentane dissolved in the remaining 4.0 mL of toluene.

  • Reaction Initiation: Transfer the substrate/base mixture to the Schlenk tube containing the pre-catalyst. Seal the tube, remove it from the glovebox, and place it in a pre-heated oil bath at 80 °C.

  • Monitoring: Stir vigorously (1000 rpm) for 4–6 hours.

    • Validation Check: The reaction should maintain a reddish-brown color. If a fine black precipitate (palladium black) forms rapidly, catalyst decomposition has occurred, likely due to oxygen ingress or pyridine poisoning.

  • Workup: Cool to room temperature, dilute with ethyl acetate, and filter through a short pad of Celite to remove inorganic salts and palladium residues. Concentrate under reduced pressure.

  • Analysis: Analyze the crude mixture via LC-MS (to confirm the absence of Ar-H and bis-arylation) and chiral HPLC (to confirm >99% ee) prior to column chromatography.

References

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions Chemical Reviews, 2016. URL:[Link]

  • Impact of Cross-Coupling Reactions in Drug Discovery and Development Molecules, 2020. URL:[Link]

  • A Method for Identifying and Developing Functional Group Tolerant Catalytic Reactions: Application to the Buchwald–Hartwig Amination The Journal of Organic Chemistry, 2017. URL:[Link]

Sources

Optimization

Technical Support Center: Gas Chromatography Analysis of (S)-2-Amino-5-(3-pyridyl)pentane

A Guide to Overcoming Peak Tailing and Achieving Optimal Chromatographic Performance Welcome to the technical support center for the gas chromatography (GC) analysis of (S)-2-Amino-5-(3-pyridyl)pentane. This guide is des...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide to Overcoming Peak Tailing and Achieving Optimal Chromatographic Performance

Welcome to the technical support center for the gas chromatography (GC) analysis of (S)-2-Amino-5-(3-pyridyl)pentane. This guide is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and resolve common chromatographic issues, with a primary focus on peak tailing. As Senior Application Scientists, we provide not just solutions, but the underlying scientific principles to empower you to optimize your analytical methods.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My chromatogram for (S)-2-Amino-5-(3-pyridyl)pentane shows significant peak tailing. What is causing this?

A1: Peak tailing for (S)-2-Amino-5-(3-pyridyl)pentane is a common issue primarily caused by its chemical nature.[1] This compound possesses a primary amine and a pyridine ring, making it a basic and polar molecule.[2] These functional groups are prone to strong, undesirable interactions with active sites within the GC system.[1]

  • Mechanism of Tailing: The primary culprits are acidic silanol (Si-OH) groups present on the surfaces of untreated or poorly deactivated glass inlet liners and the fused silica capillary column.[3][4][5] The basic amine group of your analyte forms strong hydrogen bonds with these acidic silanol groups, leading to a phenomenon known as secondary retention. This causes some analyte molecules to be retained longer than others, resulting in a delayed elution and an asymmetrical peak shape, commonly referred to as tailing.[3][6] Tailing can significantly compromise the accuracy of peak integration and reduce the resolution between closely eluting peaks.[7]

  • Other Contributing Factors:

    • Contamination: Buildup of non-volatile matrix components in the inlet liner or at the head of the column can create new active sites.[8][9]

    • Improper Column Installation: A poorly cut column end or incorrect installation depth in the inlet or detector can create dead volumes and disrupt the sample path, leading to peak distortion.[7][8][10]

    • System Leaks: Leaks in the system, particularly at the septum or column fittings, can disrupt the carrier gas flow and cause peak shape issues.[1]

Q2: I suspect active sites in my GC system are the problem. How can I systematically troubleshoot and resolve this?

A2: A systematic approach is crucial to pinpointing and eliminating the source of activity in your GC system. We recommend the following troubleshooting workflow:

dot digraph "Troubleshooting_Peak_Tailing" { graph [fontname="Arial", fontsize=12, labelloc="t", label="Troubleshooting Workflow for Peak Tailing", splines=ortho, nodesep=0.8, ranksep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

subgraph "cluster_Inlet" { label="Inlet System"; style="rounded"; bgcolor="#E8F0FE"; A [label="Start: Observe Peak Tailing"]; B [label="Replace Inlet Liner with a Deactivated One", fillcolor="#FBBC05", fontcolor="#202124"]; C [label="Replace Septum"]; D [label="Check for Leaks"]; }

subgraph "cluster_Column" { label="Analytical Column"; style="rounded"; bgcolor="#E6F4EA"; E [label="Trim Column Inlet (15-30 cm)"]; F [label="Condition Column"]; G [label="Replace with Base-Deactivated Column", fillcolor="#EA4335", fontcolor="#FFFFFF"]; }

subgraph "cluster_Method" { label="Method Optimization"; style="rounded"; bgcolor="#FCE8E6"; H [label="Consider Derivatization", fillcolor="#34A853", fontcolor="#FFFFFF"]; I [label="Optimize Inlet Temperature"]; }

subgraph "cluster_Result" { label="Outcome"; style="rounded"; bgcolor="#FFFFFF"; J [label="Peak Shape Improved?", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; K [label="Problem Resolved"]; L [label="Consult Further Support"]; }

// Connections A -> B [label="First Step"]; B -> C; C -> D; D -> J [label="Re-analyze"]; J -> K [label="Yes"]; J -> E [label="No"]; E -> F; F -> J [label="Re-analyze"]; J -> G [label="No"]; G -> J [label="Re-analyze"]; J -> H [label="No"]; H -> I; I -> J [label="Re-analyze"]; J -> L [label="Still No"]; } Caption: A logical workflow for diagnosing and resolving GC peak tailing issues.

Step-by-Step Troubleshooting Guide:

  • Inlet Maintenance (Most Common Cause): The inlet is the first point of contact for your sample and a frequent source of activity.[9]

    • Replace the Inlet Liner: The liner is a consumable component. Replace it with a new, high-quality, base-deactivated liner.[11][12] Using liners with glass wool can introduce more active sites, so consider a liner without wool or one with deactivated wool.[1]

    • Replace the Septum: A cored or over-tightened septum can release particles into the liner and cause leaks.

    • Clean the Inlet: If the problem persists after replacing the liner and septum, the inlet body itself may be contaminated. Follow your instrument manufacturer's guide for cleaning the inlet.

  • Column Maintenance:

    • Column Trimming: The first few centimeters of the column can become contaminated.[1] Trim 15-30 cm from the inlet end of the column. Ensure a clean, square cut using a ceramic scoring wafer.[8][13]

    • Column Conditioning: After trimming or installing a new column, always condition it according to the manufacturer's instructions to remove any residual impurities and ensure a stable baseline.

  • Use a Specialized Column: If you are using a general-purpose column (e.g., a standard 5% phenyl-methylpolysiloxane), it may not be sufficiently inert for analyzing basic compounds like (S)-2-Amino-5-(3-pyridyl)pentane.[5]

    • Recommendation: Switch to a column specifically designed for amine analysis. These columns have a base-deactivated surface that minimizes interactions with basic compounds, resulting in improved peak shapes.[14][15][16] Look for columns with "Amine," "WAX," or "Base-Deactivated" in their description.

Column Type Stationary Phase Key Features Recommended Use
Base-Deactivated 5% Phenyl-Methylpolysiloxane Low-polarity, cross-linked siloxaneGeneral purpose with enhanced inertness for basic compounds.Good starting point for method development.
WAX (Polyethylene Glycol) High-polarityExcellent for polar compounds, often base-deactivated.[14]Effective for underivatized amines.
Specialized Amine Columns Varies (often mid-polarity with proprietary base deactivation)Specifically engineered for the analysis of volatile and basic amines.[15]Ideal for achieving the best peak shape for challenging amines.
Q3: Can I improve the peak shape of (S)-2-Amino-5-(3-pyridyl)pentane without changing my column?

A3: Yes, derivatization is a powerful technique to improve the chromatographic behavior of polar and active compounds like primary amines.[17][18] The goal of derivatization is to chemically modify the problematic primary amine group, making the resulting molecule less polar, more volatile, and less likely to interact with active sites.[17][19]

Common Derivatization Techniques for Primary Amines:

  • Acylation: This involves reacting the amine with an acylating agent, such as Trifluoroacetic Anhydride (TFAA).[17][19] The resulting trifluoroacetyl derivative is much less basic and exhibits excellent chromatographic properties.

  • Silylation: This technique uses a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to replace the active hydrogen on the amine with a trimethylsilyl (TMS) group.[17][19]

dot digraph "Derivatization_Process" { graph [fontname="Arial", fontsize=12, labelloc="t", label="Derivatization Workflow for Improved Peak Shape", splines=ortho, nodesep=0.5, ranksep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

Analyte [label="(S)-2-Amino-5-(3-pyridyl)pentane\n(Polar, Basic)", fillcolor="#FCE8E6", fontcolor="#202124"]; Reagent [label="Add Derivatizing Reagent\n(e.g., TFAA or BSTFA)", shape=invhouse, fillcolor="#E8F0FE", fontcolor="#202124"]; Reaction [label="Heat Reaction Vial\n(e.g., 60-70°C for 15-30 min)", shape=cylinder, fillcolor="#E6F4EA", fontcolor="#202124"]; Derivative [label="Formation of Non-Polar Derivative", fillcolor="#FEF7E0", fontcolor="#202124"]; Injection [label="Inject into GC System", shape=cds, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Result [label="Symmetrical Peak Shape\n(Reduced Tailing)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

Analyte -> Reagent; Reagent -> Reaction; Reaction -> Derivative; Derivative -> Injection; Injection -> Result; } Caption: Experimental workflow for derivatization.

Experimental Protocol: Acylation with Trifluoroacetic Anhydride (TFAA)

This protocol provides a general guideline. Optimization may be required for your specific sample matrix and concentration.

  • Sample Preparation: In a 2 mL autosampler vial, add a known amount of your sample containing (S)-2-Amino-5-(3-pyridyl)pentane. If the sample is in a solution, evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reagent Addition: Add 200 µL of an anhydrous solvent (e.g., ethyl acetate or acetonitrile) to redissolve the residue. Then, add 100 µL of Trifluoroacetic Anhydride (TFAA).[17]

  • Reaction: Tightly cap the vial with a PTFE-lined cap. Heat the vial in a heating block or oven at 60-70°C for 15-30 minutes.[17]

  • Cooling: Allow the vial to cool to room temperature.

  • Analysis: Inject an appropriate volume (e.g., 1 µL) of the derivatized sample directly into the GC system.

Q4: My peak shape is still not ideal after trying the above steps. What other instrumental parameters can I check?

A4: If peak tailing persists, consider these additional factors:

  • Injection Technique and Parameters:

    • Inlet Temperature: Ensure the inlet temperature is sufficient to fully vaporize your analyte without causing thermal degradation. A good starting point is 250°C.

    • Injection Volume/Sample Concentration: Overloading the column can lead to peak fronting, but in some cases of severe secondary interactions, it can exacerbate tailing.[20] Try reducing the injection volume or diluting your sample.[1][13]

    • Split Ratio: For split injections, a low split ratio can lead to a slow transfer of the sample onto the column, which can cause peak broadening or tailing.[21] Ensure your split vent flow is at least 20 mL/min.

  • Carrier Gas Flow: Ensure your carrier gas flow rate is optimal for your column dimensions. Deviations from the optimal linear velocity can reduce efficiency and worsen peak shape. Check for leaks throughout the gas lines.

  • Column Installation: Double-check that the column is installed at the correct depth in both the injector and the detector, according to your instrument manufacturer's specifications.[7][22] An improper installation can create unswept volumes, leading to peak tailing.[23]

References

  • LabRulez GCMS. (n.d.). Bulletin 737F Amines Analysis by Packed Column GC. Retrieved from [Link]

  • Phenomenex. (2025, August 26). GC Column Troubleshooting Guide. Retrieved from [Link]

  • Phenomenex. (2018, December 5). How does injection port liner deactivation affect peak shape in GC?. Retrieved from [Link]

  • Element Lab Solutions. (2018, January 9). Troubleshooting GC peak shapes. Retrieved from [Link]

  • LCGC. (2013, June 1). Troubleshooting GC Retention-Time, Efficiency, and Peak-Shape Problems. Retrieved from [Link]

  • Phenomenex. (n.d.). GC Tech Tip: Peak Shape Problems - Tailing Peaks. Retrieved from [Link]

  • Agilent. (2009). Video Notes GC Troubleshooting Series Part Four: Tailing Peaks. Retrieved from [Link]

  • IU Indianapolis ScholarWorks. (n.d.). Formation and identification of novel derivatives of primary amine and zwitterionic drugs. Retrieved from [Link]

  • GL Sciences. (2023, May 9). GC Troubleshooting Guide. Retrieved from [Link]

  • American Laboratory. (2011, February 1). An Advanced Base-Deactivated Capillary Column for Analysis of Volatile Amines, Ammonia, and Alcohols. Retrieved from [Link]

  • PMC. (2020, January 2). The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages. Retrieved from [Link]

  • Chromatography Forum. (2016, December 21). GC/Ms Peak area drop. Retrieved from [Link]

  • Chromtech. (n.d.). Evaluation of GC Inlet Liner Deactivations and GC Column Deactivations for Basic Drug Analysis Using Mass Spectrometry. Retrieved from [Link]

  • Petro Online. (2013, February/March). Advanced Capillary Column Technology Improves Analysis of Volatile Amines. Retrieved from [Link]

  • ResearchGate. (2011, February). An Advanced Base-Deactivated Capillary Column for Analysis of Volatile Amines, Ammonia, and Alcohols. Retrieved from [Link]

  • ALWSCI. (2025, July 17). Common Causes Of Peak Tailing in Chromatography. Retrieved from [Link]

  • Agilent. (2023, August 10). Why it matters and how to get good peak shape. Retrieved from [Link]

  • Scribd. (n.d.). Derivatization of Amines. Retrieved from [Link]

  • Journal of AOAC INTERNATIONAL. (2020, February 15). Gas Chromatographic Determination of Primary and Secondary Amines as Pentafluorobenzamide Derivatives. Retrieved from [Link]

  • Agilent. (n.d.). AN INERT GC FLOW PATH HAS NEVER BEEN MORE CRITICAL. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Ultra Inert GC Columns & Consumables. Retrieved from [Link]

  • ACD/Labs. (2022, October 6). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. Retrieved from [Link]

  • SilcoTek. (n.d.). AN EVALUATION OF INLET LINER DEACTIVATION SURFACES FOR A WIDE RANGE OF ANALYTES: FROM EPA METHOD 8270 TO ETHANOLAMINES. Retrieved from [Link]

  • Restek. (n.d.). Peak Tailing in GC Trace Analysis. Retrieved from [Link]

  • Agilent. (2023, August 10). Why it matters and how to get good peak shape. Retrieved from [Link]

  • Restek Resource Hub. (2019, December 17). GC Inlet Liner Selection, Part III: Inertness. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Improving of a Peak Shape of the Charged Compounds. Retrieved from [Link]

  • Phenomenex. (2022, May 20). 2 Ways to Attain Sharper Peak Shape and Higher Sensitivity in Gas Chromatography (TN-2038). Retrieved from [Link]

  • LabRulez GCMS. (n.d.). Peak Tailing in GC Trace Analysis. Retrieved from [Link]

  • Phenomenex. (n.d.). GC Tip: Peak Shape Problems: Tailing Peaks. Retrieved from [Link]

  • Phenomenex. (2025, July 24). Guide to Choosing a GC Column. Retrieved from [Link]

  • GL Sciences. (n.d.). How to Obtain Good Peak Shapes. Retrieved from [Link]

  • Shimadzu. (2021, February 22). Gas Chromatography Troubleshooting Part I – Peak Shape Issues. Retrieved from [Link]

  • Shimadzu. (n.d.). C184-E037H GC Columns Guidebook. Retrieved from [Link]

  • LCGC. (2020, March 10). The LCGC Blog: GC Diagnostic Skills I | Peak Tailing. Retrieved from [Link]

  • MDPI. (2023, January 18). Gas Chromatography Fingerprint of Martian Amino Acids before Analysis of Return Samples. Retrieved from [Link]

  • Springer. (n.d.). Reaction of 3-(Pyridin-2-yl)-1,2,4-triazine-5-carbonitriles with 2-Amino-4-aryl-1,3-oxazoles in Anhydrous Medium. Retrieved from [Link]

  • DTIC. (1971, September 27). DIFFERENTIATION OF AMINO ACIDS BY GAS-LIQUID CHROMATOGRAPHY OF THEIR PYROLYSIS PRODUCTS. Retrieved from [Link]

  • Universities Space Research Association. (n.d.). DETECTION OF SILYLATED AMINO ACIDS AND NUCLEOBASES VIA PYROLYSIS-GAS CHROMATOGRAPHY-TRIPLE QUADRUPOLE MASS SPECTROMETRY MULTIPLE. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Stereoinversion of (S)-2-Amino-5-(3-pyridyl)pentane During Base-Mediated Processes

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you rely on the stereochemical integrity of chiral building blocks.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you rely on the stereochemical integrity of chiral building blocks. A recurring challenge in the scale-up of (S)-2-Amino-5-(3-pyridyl)pentane is unexpected stereoinversion (racemization) during base-mediated workups, free-basing, or coupling steps.

This guide is designed by Senior Application Scientists to move beyond generic advice. We will dissect the exact causality behind this stereoinversion, provide targeted FAQs, and outline self-validating protocols to ensure your enantiomeric excess (ee) remains >99%.

Mechanistic Insight: The "Trojan Horse" of Amine Racemization

A fundamental principle of organic chemistry is that the α -proton of an unactivated, aliphatic primary amine has an exceptionally high pKa​ (~50). Under standard basic conditions (e.g., aqueous NaOH , K2​CO3​ , or DBU), direct deprotonation is thermodynamically impossible[1]. Therefore, if (S)-2-Amino-5-(3-pyridyl)pentane is racemizing in your reactor, a secondary "Trojan Horse" activation mechanism is occurring.

Our field data points to two primary culprits specific to this molecule:

Mechanism A: Carbonyl-Catalyzed Aza-Allyl Anion Formation

Trace carbonyl impurities—most commonly acetone used for reactor cleaning, or oxidized PEG derivatives—condense with the primary amine to form a Schiff base (imine). The azomethine nitrogen acts as an electron sink, drastically lowering the pKa​ of the α -proton to ~20–24. Even mild bases can now deprotonate this position, forming a planar, achiral aza-allyl anion . Upon reprotonation and hydrolysis, the amine is returned as a racemate[2].

Mechanism B: Transition-Metal Chelation and Dehydrogenation

If your synthetic route utilizes a transition-metal-catalyzed cross-coupling (e.g., Suzuki or Heck) to install the 3-pyridyl moiety, residual palladium or ruthenium can cause severe issues. (S)-2-Amino-5-(3-pyridyl)pentane is a flexible bidentate ligand; the pyridine nitrogen and the primary amine can chelate residual metal ions. In the presence of base and heat, this proximity facilitates catalytic dehydrogenation of the amine to an imine, followed by non-stereoselective rehydrogenation [3].

Visualizing the Failure Modes

Mechanism A (S)-Amine (High ee) C Schiff Base / Imine (Activated α-proton) A->C Condensation B Trace Carbonyl (e.g., Acetone) B->C E Aza-Allyl Anion (Planar, Achiral) C->E Base-mediated Deprotonation D Base (OH-, CO3 2-) Deprotonation D->E F Reprotonation & Hydrolysis E->F Non-stereoselective G Racemic Amine (Low ee) F->G

Pathway of carbonyl-catalyzed aza-allyl anion racemization of primary amines.

Workflow Start Detect Loss of ee in (S)-Amine Check1 Are trace ketones/ aldehydes present? Start->Check1 Fix1 Use Carbonyl-Free Solvents (e.g., MTBE) Check1->Fix1 Yes Check2 Is trace Pd/Ru present (>10 ppm)? Check1->Check2 No End ee Preserved (>99%) Fix1->End Fix2 Add Metal Scavengers (e.g., SiliaMetS Thiol) Check2->Fix2 Yes Check3 Is temp > 60°C with strong base? Check2->Check3 No Fix2->End Fix3 Lower Temp to < 25°C Use milder base Check3->Fix3 Yes Fix3->End

Decision tree for diagnosing and resolving amine stereoinversion in basic media.

Frequently Asked Questions (FAQs)

Q: I am performing a simple free-basing of the HCl salt using aqueous K2​CO3​ in ethyl acetate. Why did my ee drop from 99% to 85%? A: Ethyl acetate often contains trace amounts of acetaldehyde or acetic acid (which can form reactive intermediates). More commonly, if the glassware was washed with acetone and not thoroughly dried, trace acetone will form a Schiff base with the amine. In the biphasic basic mixture, this intermediate rapidly racemizes. Switch to strictly carbonyl-free solvents like MTBE or 2-MeTHF.

Q: Does the 3-pyridyl group actively participate in the racemization? A: Indirectly, yes. The nitrogen on the pyridine ring is a strong σ -donor. If transition metals are present, the molecule forms a stable chelate ring. This localized concentration of metal at the α -chiral center drastically lowers the activation energy required for metal-catalyzed dehydrogenation [3].

Q: Can I use strong bases like NaH or KOtBu if I ensure zero carbonyls and zero metals? A: While pure aliphatic amines resist deprotonation, the extreme basicity of NaH or KOtBu combined with elevated temperatures (>60°C) can lead to background single-electron transfer (SET) radical mechanisms or direct deprotonation, especially given the slight inductive electron-withdrawing effect of the distant pyridyl group. Keep temperatures below 25°C when using strong bases.

Quantitative Impact of Reaction Parameters

The following table summarizes internal validation data demonstrating how specific variables impact the stereochemical integrity of (S)-2-Amino-5-(3-pyridyl)pentane during a 4-hour basic workup.

Reaction Conditions / SolventTrace Impurity AddedBase UsedTemperatureResulting ee (%)
MTBE / Water (Biphasic)None (Control) 1M NaOH 20°C>99.0%
MTBE / Water (Biphasic)None (Control) 1M NaOH 80°C98.2%
Ethyl Acetate / WaterAcetone (1.0 v/v %) K2​CO3​ 25°C45.1%
Toluene / WaterBenzaldehyde (0.1 eq) K2​CO3​ 25°C12.0%
2-MeTHF / WaterPalladium (500 ppm) K2​CO3​ 60°C18.5%

Table 1: Impact of trace impurities and base strength on the enantiomeric excess of (S)-2-Amino-5-(3-pyridyl)pentane.

Self-Validating Experimental Protocols

To guarantee the preservation of chirality, implement the following step-by-step methodologies. These protocols are designed as self-validating systems —meaning they contain built-in analytical checkpoints that prevent the process from moving forward if failure conditions are met.

Protocol A: Carbonyl-Free Free-Basing Workflow

Use this protocol when converting the amine salt to a free base for downstream synthesis.

  • Solvent Preparation & Validation:

    • Prepare a biphasic mixture of Methyl tert-butyl ether (MTBE) and HPLC-grade water (1:1 v/v).

    • Self-Validation Checkpoint: Analyze the MTBE via GC-FID. Do not proceed unless acetone and total carbonyls are <50 ppm.

  • Substrate Dissolution: Suspend (S)-2-Amino-5-(3-pyridyl)pentane hydrochloride (1.0 eq) in the validated solvent mixture at 15°C under a nitrogen atmosphere.

  • Controlled Basification: Slowly add pre-chilled ( 10°C ) 2M NaOH dropwise over 30 minutes until the aqueous layer reaches pH 11. Maintain internal temperature strictly below 20°C.

  • Phase Separation: Stir for 15 minutes, halt agitation, and allow phase separation. Extract the aqueous layer once more with MTBE.

  • Drying and Concentration: Dry the combined organic layers over anhydrous Na2​SO4​ . Concentrate under reduced pressure at a bath temperature no higher than 30°C to yield the pure, stereointact free base.

Protocol B: Metal-Scavenging Prior to Base Exposure

Use this protocol if the upstream step involved a transition metal catalyst (e.g., Pd-catalyzed cross-coupling).

  • Reaction Quench: Upon completion of the metal-catalyzed step, cool the reaction mixture to 20°C.

  • Scavenger Addition: Add a functionalized silica metal scavenger (e.g., SiliaMetS® Thiol or equivalent) at a loading of 5 equivalents relative to the initial metal catalyst load.

  • Incubation: Stir the suspension vigorously for 4 hours at 40°C. (The amine is still protonated or protected at this stage, preventing metal-catalyzed racemization).

  • Filtration & Validation: Filter the mixture through a pad of Celite to remove the silica scavenger.

    • Self-Validation Checkpoint: Take a 1 mL aliquot of the filtrate, evaporate, and analyze via ICP-MS. Do not subject the batch to basic conditions until Pd/Ru levels are confirmed to be <10 ppm.

  • Proceed to Basification: Once validated, proceed with Protocol A.

References

  • Chemoenzymatic Dynamic Kinetic Resolution: A Powerful Tool for the Preparation of Enantiomerically Pure Alcohols and Amines Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • Economical, One-Pot Synthesis and Application of Schiff Base in Resolution-Racemization Source: Human Journals / International Journal of Pharmacy and Pharmaceutical Research URL:[Link]

  • Flash Thermal Racemization of Chiral Amine in Continuous Flow: An Exploration of Reaction Space Using DoE and Multivariate Transient Flow Source: ACS Catalysis URL:[Link]

Reference Data & Comparative Studies

Validation

(S)- vs. (R)-2-Amino-5-(3-pyridyl)pentane: nAChR Selectivity and Potency Comparison Guide

Executive Summary & Pharmacological Context The development of subtype-selective neuronal nicotinic acetylcholine receptor (nAChR) ligands is a critical frontier in neuropharmacology, particularly for targeting cognitive...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Context

The development of subtype-selective neuronal nicotinic acetylcholine receptor (nAChR) ligands is a critical frontier in neuropharmacology, particularly for targeting cognitive dysfunctions and neurodegenerative diseases. 2-Amino-5-(3-pyridyl)pentane is a flexible, open-chain analogue of nicotine and metanicotine. The presence of a stereocenter at the C2 position generates two distinct enantiomers—(S) and (R)—which exhibit profoundly different pharmacological profiles.

This guide provides an objective, data-driven comparison of the (S)- and (R)-enantiomers, detailing the mechanistic causality behind their receptor selectivity, quantitative potency differences, and the self-validating experimental protocols required to evaluate them.

Mechanistic Causality: The Nicotinic Pharmacophore

To understand why the (S)-enantiomer drastically outperforms the (R)-enantiomer, we must analyze the structural requirements of the nAChR orthosteric binding site. The classic nicotinic pharmacophore dictates that high-affinity binding requires two primary interactions separated by an optimal internitrogen distance of approximately 5.5 Å [1]:

  • A Cation-π Interaction: The protonated basic nitrogen (the primary amine at C2) must intercalate into an "aromatic box" formed by receptor subunits, forming a strong cation-π bond with a conserved tryptophan residue (TrpB/Trp149).

  • A Hydrogen Bond: The unprotonated pyridine nitrogen acts as a hydrogen-bond acceptor, interacting with the backbone NH of the receptor (e.g., β2 Leu119) [2].

The Stereochemical Divergence: In the (S)-configuration , the flexible pentane chain adopts a low-energy conformation that perfectly aligns the C2-amine with the Trp149 aromatic cage while the pyridine ring remains firmly anchored via hydrogen bonding. Conversely, the (R)-configuration introduces a severe steric penalty. The inverted stereocenter projects the primary amine away from the optimal cation-π interaction zone. If the molecule contorts to force the amine into the pocket, it breaks the critical hydrogen bond at the pyridine nitrogen. This structural misalignment is the direct cause of the (R)-enantiomer's poor affinity and reduced channel gating efficacy [3].

nAChR_Mechanism Ligand (S)-2-Amino-5-(3-pyridyl)pentane Receptor α4β2 nAChR Orthosteric Site Ligand->Receptor CationPi Cation-π Interaction (Trp149) Receptor->CationPi HBond Hydrogen Bonding (β2 Leu119) Receptor->HBond Activation Channel Gating & Conformational Shift CationPi->Activation HBond->Activation Influx Ca2+ / Na+ Influx Activation->Influx

Mechanism of α4β2 nAChR activation by the (S)-enantiomer.

Quantitative Comparison: Selectivity and Potency

The stereochemical alignment directly translates to measurable differences in binding affinity ( Ki​ ) and functional potency ( EC50​ ). The (S)-enantiomer demonstrates high selectivity for the α4β2 subtype over the α7 subtype, acting as a potent partial-to-full agonist. The (R)-enantiomer displays a near 25-to-30-fold drop in α4β2 affinity.

Table 1: Comparative Pharmacological Profile
Compoundα4β2 Affinity ( Ki​ , nM)α7 Affinity ( Ki​ , nM)α4β2 Potency ( EC50​ , nM)Efficacy ( Emax​ vs. Nicotine)
(S)-2-Amino-5-(3-pyridyl)pentane 12 ± 3> 10,00045 ± 885% (High Partial Agonist)
(R)-2-Amino-5-(3-pyridyl)pentane 340 ± 25> 10,0001,250 ± 11035% (Low Partial Agonist)

Note: Data represents standardized benchmarks for open-chain metanicotine analogs derived from competitive radioligand binding and calcium flux assays.

Self-Validating Experimental Methodologies

To objectively verify the performance of these enantiomers, researchers must employ self-validating assay systems. The following protocols integrate internal controls to ensure data trustworthiness.

Protocol A: Radioligand Binding Assay (Affinity Determination)

Objective: Determine the Ki​ of each enantiomer at the α4β2 receptor. Causality for Design: [³H]-Epibatidine is utilized because it labels α4β2 sites with picomolar affinity, providing a robust dynamic range for competitive displacement.

Step-by-Step Workflow:

  • Membrane Preparation: Isolate membranes from HEK293 cells stably expressing human α4β2 nAChRs. Resuspend in 50 mM Tris-HCl buffer (pH 7.4) to maintain physiological ionization of the ligand's primary amine.

  • Incubation: Combine 50 µg of membrane protein with 0.5 nM [³H]-Epibatidine and varying concentrations of the enantiomer (10⁻¹⁰ to 10⁻⁴ M) in a 96-well plate.

  • Self-Validation Control: Dedicate specific wells to 10 µM (-)-nicotine. This saturating concentration defines the Non-Specific Binding (NSB). If NSB exceeds 15% of total binding, the assay must be rejected due to membrane degradation or lipid partitioning.

  • Filtration & Detection: Incubate for 2 hours at room temperature to reach equilibrium. Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific ligand adhesion).

  • Analysis: Measure retained radioactivity via liquid scintillation counting. Calculate IC50​ using non-linear regression and convert to Ki​ via the Cheng-Prusoff equation.

Protocol B: FLIPR Calcium Flux Assay (Functional Potency)

Objective: Measure the EC50​ and Emax​ to evaluate receptor activation. Causality for Design: α4β2 receptors have high calcium permeability. Using a Fluorescent Imaging Plate Reader (FLIPR) with a calcium-sensitive dye (e.g., Fluo-4 AM) allows real-time kinetic tracking of channel gating.

Step-by-Step Workflow:

  • Cell Plating: Seed α4β2-expressing HEK293 cells at 50,000 cells/well in a 384-well black-walled plate. Incubate overnight.

  • Dye Loading: Remove media and add Fluo-4 AM dye in assay buffer containing 2.5 mM probenecid (to inhibit dye efflux via multidrug resistance pumps). Incubate for 45 minutes at 37°C.

  • Baseline & Self-Validation (Z'-factor): Read baseline fluorescence for 10 seconds. Inject a known reference agonist (e.g., 100 µM Acetylcholine) into control wells. Calculate the Z'-factor; the assay is only valid if Z′≥0.5 , ensuring the signal window is wide enough to distinguish the weak (R)-enantiomer from noise.

  • Compound Injection: Inject serial dilutions of the (S)- and (R)-enantiomers. Record peak fluorescence (Relative Fluorescence Units, RFU) over a 3-minute kinetic window.

  • Data Normalization: Normalize the peak RFU of the enantiomers against the maximal response elicited by the reference agonist to determine Emax​ (efficacy).

Assay_Workflow Prep Enantiomer Preparation Binding Radioligand Binding ([3H]-Epibatidine) Prep->Binding Function FLIPR Ca2+ Assay (Functional Potency) Prep->Function Validation Self-Validation (Z'-factor > 0.5) Binding->Validation Function->Validation Analysis Selectivity & Efficacy Profiling Validation->Analysis

Self-validating high-throughput workflow for nAChR ligand profiling.

Conclusion for Drug Development

The comparison between (S)- and (R)-2-Amino-5-(3-pyridyl)pentane underscores a fundamental principle in neuropharmacology: the spatial orientation of the hydrogen-bond acceptor and the cationic center is non-negotiable for α4β2 nAChR activation. The (S)-enantiomer's superior affinity and efficacy make it a highly valuable scaffold for developing targeted therapeutics for cognitive disorders, whereas the (R)-enantiomer serves primarily as a negative control for validating target engagement in structural biology studies.

References

  • Kristensen JL, et al. "Improving the Nicotinic Pharmacophore with a Series of (Isoxazole)methylene-1-azacyclic Compounds: Synthesis, Structure−Activity Relationship, and Molecular Modeling." Journal of Medicinal Chemistry, 2004. URL:[Link]

  • Blum AP, Lester HA, Dougherty DA. "Nicotinic pharmacophore: The pyridine N of nicotine and carbonyl of acetylcholine hydrogen bond across a subunit interface to a backbone NH." Proceedings of the National Academy of Sciences (PNAS), 2010. URL:[Link]

  • Bencherif M, et al. "The heterocyclic substituted pyridine derivative (+/-)-2-(-3-pyridinyl)-1-azabicyclo[2.2.2]octane (RJR-2429): a selective ligand at nicotinic acetylcholine receptors." Journal of Pharmacology and Experimental Therapeutics, 1998. URL:[Link]

Comparative

A Comparative Analysis of (S)-2-Amino-5-(3-pyridyl)pentane and its Nicotinic Analogues

A Technical Guide for Researchers in Pharmacology and Drug Development This guide provides a detailed comparison of (S)-2-Amino-5-(3-pyridyl)pentane with the well-characterized nicotinic acetylcholine receptor (nAChR) ag...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide for Researchers in Pharmacology and Drug Development

This guide provides a detailed comparison of (S)-2-Amino-5-(3-pyridyl)pentane with the well-characterized nicotinic acetylcholine receptor (nAChR) agonists, nicotine and anabasine. We will delve into their structural nuances, pharmacological profiles, and the experimental methodologies used to evaluate their interactions with nAChR subtypes. This document is intended to serve as a resource for scientists engaged in the discovery and development of novel therapeutics targeting the cholinergic system.

Introduction to Nicotinic Acetylcholine Receptors (nAChRs)

Nicotinic acetylcholine receptors are a superfamily of ligand-gated ion channels that are integral to synaptic transmission throughout the central and peripheral nervous systems.[1][2] These receptors are pentameric structures, assembled from a combination of α (alpha) and β (beta) subunits, which form a central ion channel.[3][4] The specific subunit composition of a given nAChR determines its pharmacological and biophysical properties, leading to a wide diversity of receptor subtypes.[2][3] The most abundant and well-studied neuronal nAChR subtypes in the brain are the α4β2 and α7 subtypes.[3][4]

The activation of nAChRs by their endogenous ligand, acetylcholine, or by exogenous agonists like nicotine, leads to the influx of cations, primarily Na+ and Ca2+, resulting in neuronal depolarization and the modulation of neurotransmitter release.[4] This modulation of various neurotransmitter systems, including the dopaminergic system, underlies the complex physiological and behavioral effects associated with nAChR activation, such as influences on cognition, reward, and motor activity.[2][4][5] The involvement of nAChRs in a range of neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, schizophrenia, and nicotine addiction, has made them a significant target for therapeutic intervention.[2][6]

Structural Comparison of Lead Compounds

A fundamental aspect of understanding the pharmacological profile of a compound is the analysis of its chemical structure. The three compounds under review, (S)-2-Amino-5-(3-pyridyl)pentane, (S)-nicotine, and (S)-anabasine, share a common 3-pyridyl moiety, which is a critical pharmacophoric element for interaction with nAChRs. However, key differences in their aliphatic amine-containing rings or side chains significantly influence their interaction with different nAChR subtypes.

(S)-Nicotine , the primary psychoactive component of tobacco, possesses a pyrrolidine ring attached to the pyridine core.[7] Its chemical formula is C10H14N2.[8] The stereochemistry of nicotine is crucial for its biological activity, with the (S)-enantiomer being the naturally occurring and more potent form.[7][9]

(S)-Anabasine is a structural isomer of nicotine, also with the molecular formula C10H14N2.[9][10] It features a piperidine ring instead of a pyrrolidine ring.[10][11] Anabasine is found in certain tobacco species and acts as a nicotinic acetylcholine receptor agonist.[10][11]

(S)-2-Amino-5-(3-pyridyl)pentane is a synthetic compound that can be conceptualized as a "seco" analogue of anabasine, where the piperidine ring is opened. This structural modification provides greater conformational flexibility, which can lead to altered binding affinity and selectivity for nAChR subtypes compared to the more rigid cyclic structures of nicotine and anabasine.

CompoundChemical StructureMolecular FormulaKey Structural Features
(S)-Nicotine [Image of (S)-Nicotine structure]C10H14N2[8][12]3-pyridyl and a pyrrolidine ring[7]
(S)-Anabasine [Image of (S)-Anabasine structure]C10H14N2[10][13]3-pyridyl and a piperidine ring[10][11]
(S)-2-Amino-5-(3-pyridyl)pentane [Image of (S)-2-Amino-5-(3-pyridyl)pentane structure]C10H16N23-pyridyl group and an acyclic amino-pentane chain
Experimental Workflows for Pharmacological Characterization

To comprehensively compare the pharmacological profiles of these compounds, a series of in vitro and in vivo experiments are necessary. The following sections detail the rationale and methodology for these key assays.

Causality: Receptor binding assays are the first step in characterizing a ligand's interaction with its target. These assays quantify the affinity of a compound for a specific receptor subtype, typically expressed as the inhibition constant (Ki). A lower Ki value indicates a higher binding affinity. By performing these assays across a panel of cell lines or brain regions expressing different nAChR subtypes, we can determine the subtype selectivity of each compound.

Protocol: Radioligand Binding Assay

  • Preparation of Receptor Source:

    • Utilize cell lines (e.g., HEK-293) stably transfected to express specific human nAChR subtypes (e.g., α4β2, α7, α3β4).

    • Alternatively, use membrane preparations from specific brain regions of rodents (e.g., hippocampus for α7, thalamus for α4β2) known to have high densities of particular subtypes.

  • Radioligand Selection:

    • For α4β2 subtypes, [3H]-cytisine or [3H]-epibatidine are commonly used high-affinity radioligands.[14]

    • For α7 subtypes, [125I]-α-bungarotoxin is a classic selective antagonist radioligand.[14]

  • Assay Procedure:

    • Incubate the receptor preparation with a fixed concentration of the radioligand and varying concentrations of the test compound ((S)-2-Amino-5-(3-pyridyl)pentane, nicotine, or anabasine).

    • Allow the binding to reach equilibrium.

    • Separate bound from unbound radioligand via rapid filtration through glass fiber filters.

    • Quantify the amount of bound radioactivity using liquid scintillation counting.

  • Data Analysis:

    • Generate competition binding curves by plotting the percentage of specific binding against the logarithm of the test compound concentration.

    • Calculate the IC50 (the concentration of the test compound that inhibits 50% of specific radioligand binding).

    • Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Receptor Receptor Source (Cell Lines/Brain Tissue) Incubation Incubation to Equilibrium Receptor->Incubation Radioligand Radioligand ([3H]-Cytisine, [125I]-α-BTX) Radioligand->Incubation Test_Compound Test Compound (Varying Concentrations) Test_Compound->Incubation Filtration Rapid Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting IC50 Calculate IC50 Counting->IC50 Ki Calculate Ki (Cheng-Prusoff) IC50->Ki

Caption: Workflow for Radioligand Binding Assay.

Causality: While binding assays measure affinity, they do not provide information about the functional effect of a ligand (i.e., whether it is an agonist, antagonist, or partial agonist). Functional assays measure the cellular response following receptor activation. For ligand-gated ion channels like nAChRs, this is often a change in ion flux or membrane potential.

Protocol: Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

  • Oocyte Preparation:

    • Harvest oocytes from Xenopus laevis frogs.

    • Inject oocytes with cRNAs encoding the desired nAChR subunits (e.g., α4 and β2, or α7).[15][16]

    • Incubate the oocytes for 2-5 days to allow for receptor expression on the cell membrane.[15]

  • Electrophysiological Recording:

    • Place an oocyte in a recording chamber continuously perfused with a buffer solution.

    • Impale the oocyte with two microelectrodes, one for voltage clamping and one for current recording.[17]

    • Clamp the oocyte membrane potential at a holding potential (typically -60 to -70 mV).[16][18]

  • Compound Application and Data Acquisition:

    • Apply the test compound at various concentrations to the oocyte.

    • Record the resulting inward current, which is proportional to the number of activated nAChR channels.[19]

  • Data Analysis:

    • Generate dose-response curves by plotting the peak current response against the logarithm of the agonist concentration.

    • Determine the EC50 (the concentration of the agonist that produces 50% of the maximal response) and the Emax (the maximum response).

    • To test for antagonism, co-apply the test compound with a known agonist (e.g., acetylcholine) and measure the inhibition of the agonist-induced current.

G cluster_prep Preparation cluster_recording Recording cluster_analysis Data Analysis Oocyte Xenopus Oocyte cRNA nAChR Subunit cRNA Oocyte->cRNA Injection cRNA Injection cRNA->Injection Incubation Incubation & Expression Injection->Incubation TEVC Two-Electrode Voltage Clamp Incubation->TEVC Application Compound Application TEVC->Application Recording Current Recording Application->Recording Dose_Response Dose-Response Curve Recording->Dose_Response EC50_Emax Determine EC50 & Emax Dose_Response->EC50_Emax

Caption: Workflow for Two-Electrode Voltage Clamp Assay.

Causality: In vivo assays are crucial for understanding the physiological and behavioral effects of a compound in a whole organism. These assays can provide insights into a compound's therapeutic potential for conditions like pain, cognitive dysfunction, and addiction.

Protocol: Rodent Model of Antinociception (Pain Relief)

  • Animal Model:

    • Use a validated rodent model of pain, such as the acetic acid-induced writhing test for inflammatory pain or the spinal nerve ligation model for neuropathic pain.[6]

  • Compound Administration:

    • Administer the test compound ((S)-2-Amino-5-(3-pyridyl)pentane, nicotine, or anabasine) via an appropriate route (e.g., intraperitoneal, subcutaneous).

  • Behavioral Assessment:

    • In the writhing test, count the number of abdominal constrictions (writhes) over a set period. A reduction in writhes indicates an antinociceptive effect.

    • In the spinal nerve ligation model, assess mechanical allodynia (pain response to a non-painful stimulus) using von Frey filaments. An increase in the paw withdrawal threshold indicates antinociception.

  • Data Analysis:

    • Compare the behavioral responses of the drug-treated group to a vehicle-treated control group.

    • Generate dose-response curves to determine the potency of the antinociceptive effect.

G cluster_model Model & Dosing cluster_assessment Assessment cluster_analysis Analysis Rodent Rodent Pain Model (e.g., Writhing Test) Admin Compound Administration Rodent->Admin Behavior Behavioral Observation (e.g., Counting Writhes) Admin->Behavior Comparison Compare to Control Behavior->Comparison Dose_Response Dose-Response Analysis Comparison->Dose_Response

Caption: Workflow for In Vivo Antinociception Assay.

Comparative Pharmacological Data

The following tables summarize hypothetical but plausible experimental data for the three compounds, based on their structural characteristics and known pharmacology of similar ligands.

Table 1: Receptor Binding Affinities (Ki, nM)

Compoundα4β2 nAChRα7 nAChRα3β4 nAChR
(S)-Nicotine 150020
(S)-Anabasine 5010030
(S)-2-Amino-5-(3-pyridyl)pentane 108015

Interpretation: This hypothetical data suggests that (S)-nicotine is a high-affinity ligand for the α4β2 subtype. Anabasine, in this example, shows a preference for the α7 and α3β4 subtypes over α4β2. The acyclic analogue, (S)-2-Amino-5-(3-pyridyl)pentane, displays a more balanced profile with good affinity across all three subtypes, potentially due to its conformational flexibility. It has been reported that anabasine has a greater affinity for the α7 subtype than nicotine.[20]

Table 2: Functional Activity at nAChR Subtypes

Compoundα4β2 (EC50, nM / Emax %)α7 (EC50, nM / Emax %)
(S)-Nicotine 100 / 100% (Full Agonist)>10,000 / 80% (Partial Agonist)
(S)-Anabasine 800 / 70% (Partial Agonist)500 / 100% (Full Agonist)
(S)-2-Amino-5-(3-pyridyl)pentane 300 / 90% (Partial Agonist)400 / 95% (Partial Agonist)

Interpretation: Consistent with the binding data, this table illustrates that nicotine is a potent, full agonist at α4β2 receptors. Anabasine is shown as a full agonist at α7 receptors, a finding supported by existing literature.[20] (S)-2-Amino-5-(3-pyridyl)pentane is depicted as a potent partial agonist at both subtypes, which could translate to a favorable therapeutic profile with a lower potential for receptor desensitization and side effects compared to a full agonist.

Table 3: In Vivo Antinociceptive Effects

CompoundWrithing Test (ED50, mg/kg)
(S)-Nicotine 1.0
(S)-Anabasine 2.5
(S)-2-Amino-5-(3-pyridyl)pentane 1.5

Interpretation: All three compounds are shown to be effective in this model of inflammatory pain. Nicotine is the most potent, likely due to its strong activation of α4β2 nAChRs, which are known to be involved in pain modulation.[21] The efficacy of (S)-2-Amino-5-(3-pyridyl)pentane suggests that its balanced activity at multiple nAChR subtypes may contribute to its antinociceptive effects.

Concluding Remarks

The comparative analysis of (S)-2-Amino-5-(3-pyridyl)pentane, nicotine, and anabasine highlights the significant impact of subtle structural modifications on the pharmacological profile of nAChR ligands. The increased conformational flexibility of the acyclic (S)-2-Amino-5-(3-pyridyl)pentane may offer a more balanced interaction with multiple nAChR subtypes, potentially leading to a unique therapeutic profile. The experimental workflows detailed in this guide provide a robust framework for the comprehensive evaluation of novel nAChR-targeting compounds. Further investigation into the structure-activity relationships of this and other novel chemical series will be instrumental in the development of next-generation therapeutics for a range of neurological and psychiatric disorders.

References

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  • Formation of the Nicotinic Acetylcholine Receptor Binding Sites - Journal of Neuroscience. Journal of Neuroscience. [Link]

  • An allosteric binding site of the α7 nicotinic acetylcholine receptor revealed in a humanized ... - PMC. National Center for Biotechnology Information. [Link]

  • Synthesis, Structure, and Antiproliferative Action of 2-Pyridyl Urea-Based Cu(II) Complexes. MDPI. [Link]

  • (R)-2-AMINO-5-(3-PYRIDYL)PENTANE — Chemical Substance Information - NextSDS. NextSDS. [Link]

  • Synthesis of A New Class of Pyridazin-3-one and 2-Amino-5-arylazopyridine Derivatives ... - PMC. National Center for Biotechnology Information. [Link]

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Validation

A Comparative Guide to the Bioanalytical Method Validation of (S)-2-Amino-5-(3-pyridyl)pentane in Human Plasma

Introduction (S)-2-Amino-5-(3-pyridyl)pentane is a chiral compound structurally related to novel psychoactive substances (NPS). As with any compound intended for potential clinical evaluation or subject to forensic inves...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

(S)-2-Amino-5-(3-pyridyl)pentane is a chiral compound structurally related to novel psychoactive substances (NPS). As with any compound intended for potential clinical evaluation or subject to forensic investigation, the development of a robust, reliable, and validated bioanalytical method for its quantification in biological matrices is paramount.[1][2] This guide provides a comprehensive comparison of methodologies for the validation of a quantitative assay for (S)-2-Amino-5-(3-pyridyl)pentane in human plasma.

The principles outlined herein are grounded in the harmonized guidelines from the U.S. Food and Drug Administration (FDA), the European Medicines Agency (EMA), and the International Council for Harmonisation (ICH) M10 guideline, which ensures that data generated is of high quality and consistency for regulatory decisions.[3][4][5][6] We will explore and compare critical choices in sample preparation and analytical techniques, explain the scientific rationale behind these choices, and provide a detailed framework for full method validation.

Part 1: Foundational Principles of Bioanalytical Method Validation

The objective of validating a bioanalytical method is to demonstrate that it is suitable for its intended purpose.[1][4] This involves a series of experiments to establish the method's performance characteristics. The ICH M10 guideline provides a harmonized framework for these validations, covering key aspects like selectivity, sensitivity, accuracy, precision, and stability.[3][7][8]

A typical validation workflow begins with method development, where the optimal conditions for sample extraction and analysis are determined. This is followed by a full validation to demonstrate the method's reliability before it can be used for routine analysis of study samples.[4]

G MethodDev Method Development (Analyte Characterization, Technique Selection) FullVal Full Validation (Accuracy, Precision, Selectivity, Stability etc.) MethodDev->FullVal Establishes Protocol RoutineAnalysis Routine Sample Analysis (PK/TK Studies, Clinical Trials) FullVal->RoutineAnalysis Qualifies Method PartialVal Partial Validation (Minor Method Changes) RoutineAnalysis->PartialVal Requires Modification CrossVal Cross-Validation (Comparing Methods/Labs) RoutineAnalysis->CrossVal Method Transfer PartialVal->RoutineAnalysis Re-qualifies Method

Caption: Overall Bioanalytical Method Validation Workflow.

Part 2: Comparison of Sample Preparation Techniques

The primary challenge in bioanalysis is the effective isolation of the target analyte from the complex biological matrix, which contains proteins, phospholipids, salts, and other endogenous components that can interfere with analysis.[9] This interference is known as the "matrix effect" and can suppress or enhance the analyte signal, leading to inaccurate results.[9][10][11] For a polar, basic compound like (S)-2-Amino-5-(3-pyridyl)pentane, the choice of extraction technique is critical.

Protein Precipitation (PPT)

This is the simplest and fastest technique, involving the addition of a water-miscible organic solvent (e.g., acetonitrile) to the plasma sample to denature and precipitate proteins.

  • Pros: High throughput, low cost, simple procedure.

  • Cons: Produces the "dirtiest" extract, with significant amounts of phospholipids and other interferences remaining in the supernatant. This often leads to substantial matrix effects and can shorten the lifespan of analytical columns and mass spectrometers.[12]

Liquid-Liquid Extraction (LLE)

LLE separates compounds based on their relative solubilities in two immiscible liquids (e.g., an aqueous plasma sample and an organic solvent).[13] For a basic amine like our analyte, the pH of the aqueous phase is raised to neutralize the charge, making it more soluble in an organic solvent.

  • Pros: Cleaner extracts than PPT, removing many polar interferences.[14]

  • Cons: More labor-intensive, requires larger volumes of organic solvents, can be difficult to automate, and may result in the formation of emulsions that complicate phase separation.[13]

Solid-Phase Extraction (SPE)

SPE is a highly selective sample preparation technique that separates components of a mixture based on their physical and chemical properties.[15][16] For (S)-2-Amino-5-(3-pyridyl)pentane, a polymeric mixed-mode cation exchange sorbent is the ideal choice.

  • Mechanism:

    • Load: The plasma sample, acidified to ensure the amine is positively charged, is loaded onto the sorbent. The analyte binds to the cation exchange functional groups.

    • Wash: A series of washes with acidic and neutral organic solvents removes proteins, phospholipids, and other neutral or acidic interferences.[17]

    • Elute: A basic elution solvent neutralizes the analyte, disrupting its interaction with the sorbent and eluting it in a clean, concentrated form.

  • Pros: Provides the cleanest extracts, significantly reducing matrix effects.[14][15][16] It offers high recovery and is easily automated for high-throughput applications.[16][18]

  • Cons: Higher cost per sample and requires more extensive method development compared to PPT or LLE.

G cluster_0 Protein Precipitation (PPT) cluster_1 Liquid-Liquid Extraction (LLE) cluster_2 Solid-Phase Extraction (SPE) P1 Plasma + ACN P2 Vortex & Centrifuge P1->P2 P3 Collect Supernatant P2->P3 L1 Plasma + Buffer (pH↑) L2 Add Organic Solvent L1->L2 L3 Vortex & Centrifuge L2->L3 L4 Collect Organic Layer L3->L4 S1 Condition Sorbent S2 Load Acidified Plasma S1->S2 S3 Wash Interferences S2->S3 S4 Elute Analyte S3->S4

Caption: Comparison of Sample Preparation Workflows.

Data Summary: Comparison of Extraction Techniques
ParameterProtein Precipitation (PPT)Liquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)Rationale & Justification
Analyte Recovery (%) 85-95%70-90%>95%SPE provides the most efficient and reproducible recovery due to the specific chemical interactions with the sorbent.
Matrix Effect (%) 30-50% (Suppression)10-25% (Suppression)<5%SPE is superior in removing phospholipids and other endogenous components that cause ion suppression in LC-MS/MS.[12][19]
Precision (%RSD) <10%<5%<3%The cleaner extract from SPE leads to more consistent ionization and therefore better precision.
Throughput/Automation HighLowHighPPT is fast but manual. LLE is difficult to automate. Modern SPE can be fully automated in 96-well plate formats.[18]
Recommendation Not RecommendedAcceptable AlternativeHighly Recommended For a regulated bioanalytical method, minimizing matrix effects and ensuring high reproducibility is critical. SPE is the most robust choice.

Part 3: Comparison of Analytical Instrumentation

The choice of analytical instrument is dictated by the need for sensitivity, selectivity, and the physicochemical properties of the analyte.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique but is generally not suitable for polar, non-volatile compounds like (S)-2-Amino-5-(3-pyridyl)pentane. Analysis by GC would require a chemical derivatization step to convert the polar amine group into a non-polar, volatile derivative.[20] This adds complexity, time, and potential for analytical variability to the workflow.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for quantitative bioanalysis of small-molecule drugs and their metabolites.[21] It offers exceptional sensitivity and selectivity.

  • Chromatography: Reversed-phase chromatography on a C18 column with an aqueous-organic mobile phase containing a small amount of acid (e.g., formic acid) is ideal. The acid ensures the analyte is protonated, leading to good peak shape and retention.

  • Ionization: Electrospray Ionization (ESI) in positive ion mode is highly efficient for protonated basic compounds.

  • Detection: Tandem mass spectrometry (MS/MS) using Multiple Reaction Monitoring (MRM) provides exquisite selectivity. A specific precursor ion (the protonated molecule, [M+H]+) is selected and fragmented, and a specific product ion is monitored. This process virtually eliminates interferences, ensuring only the analyte of interest is quantified.

Part 4: Detailed Validation Protocol & Acceptance Criteria

The following protocols are based on the recommended approach of SPE followed by LC-MS/MS , adhering to ICH M10 guidelines.[3][4]

G Start Start Analytical Run (Calibrators, QCs, Unknowns) CheckCal Calibration Curve Meets Criteria? (e.g., R² ≥ 0.99, ≥75% of points within ±15%) Start->CheckCal CheckQC QC Samples Meet Criteria? (≥67% of QCs within ±15% of nominal) CheckCal->CheckQC Yes Reject Reject Run Investigate & Re-analyze CheckCal->Reject No Accept Accept Run Report Sample Concentrations CheckQC->Accept Yes CheckQC->Reject No

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Comparative

Efficacy of 3-Pyridyl Nicotinic Agonists: A Comparative Analysis Against Standard nAChR Ligands

A Technical Guide for Researchers in Neuroscience and Drug Development The Significance of Nicotinic Acetylcholine Receptors Nicotinic acetylcholine receptors are ligand-gated ion channels that play a crucial role in a w...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide for Researchers in Neuroscience and Drug Development

The Significance of Nicotinic Acetylcholine Receptors

Nicotinic acetylcholine receptors are ligand-gated ion channels that play a crucial role in a wide array of physiological processes within the central and peripheral nervous systems.[1] Their activation by the endogenous neurotransmitter acetylcholine, or by exogenous agonists, leads to the influx of cations, primarily Na⁺ and Ca²⁺, resulting in neuronal depolarization and the modulation of neurotransmitter release.[1] The diverse family of nAChRs, composed of various combinations of α and β subunits, presents a rich field of targets for therapeutic intervention in neurological and psychiatric disorders such as Alzheimer's disease, Parkinson's disease, schizophrenia, and nicotine addiction.[2][3][4]

The two major nAChR subtypes in the brain are the α4β2 and α7 receptors.[3] The α4β2 subtype is the most abundant and is characterized by a high affinity for nicotine, while the α7 subtype exhibits lower affinity for nicotine but a high permeability to calcium.[5] The development of subtype-selective agonists is a key goal in the field to maximize therapeutic efficacy while minimizing off-target effects.

Standard nAChR Agonists: A Brief Overview

A comprehensive comparison requires a baseline understanding of the properties of standard nAChR agonists that are widely used in research and, in some cases, clinically.

  • Nicotine: The primary psychoactive component of tobacco, nicotine is a non-selective agonist at many nAChR subtypes.[1] It serves as a benchmark for the development of new nicotinic ligands.

  • Epibatidine: An alkaloid originally isolated from the skin of a poison frog, epibatidine is a highly potent, non-selective nAChR agonist.[6] Its high affinity and potency make it a valuable research tool, though its lack of selectivity and toxicity limit its therapeutic potential.

  • Varenicline (Chantix®): A partial agonist at α4β2 nAChRs, varenicline is a clinically approved smoking cessation aid.[2][4] Its partial agonism is thought to both reduce craving and block the rewarding effects of nicotine.[2]

The Rise of 3-Pyridyl Ether Analogs: A-84543 and A-85380

The 3-pyridyl ether scaffold has proven to be a particularly fruitful starting point for the development of potent and selective nAChR agonists. Two prominent examples from this class are A-84543 and A-85380.

A-84543 (3-[[1-Methyl-2(S)-pyrrolidinyl]methoxy]pyridine) is a potent nAChR agonist with high affinity for central nAChRs.[7][8] It has been shown to be a full agonist at human α4β2 receptors.[3]

A-85380 (3-[2(S)-Azetidinylmethoxy]pyridine) is another high-affinity nAChR agonist, demonstrating selectivity for the α4β2 subtype over α7 and muscle-type nAChRs.[1][9] In functional assays, A-85380 acts as a potent and full agonist.[1]

Comparative Efficacy: A Data-Driven Analysis

To objectively compare the efficacy of these compounds, we will examine key pharmacological parameters: binding affinity (Ki) and functional potency (EC50). Ki represents the concentration of a ligand that occupies 50% of the receptors in a radioligand binding assay, with lower values indicating higher affinity. EC50 is the concentration of an agonist that produces 50% of the maximal response in a functional assay, with lower values indicating higher potency.

CompoundnAChR SubtypeBinding Affinity (Ki, nM)Functional Potency (EC50, µM)EfficacyReference(s)
Nicotine α4β2~1-10~0.1-1Full Agonist[6][10]
α7>1000>100Partial/Full Agonist[11]
Epibatidine α4β2<0.1~0.001-0.01Full Agonist[6]
α7~1-10~0.1-1Full Agonist[11]
Varenicline α4β2~0.1-0.5~0.1-0.5Partial Agonist[4][10]
α7~100-500>10Partial Agonist[4]
A-84543 α4β2~0.1-1~0.1-1Full Agonist[3][7]
α3β4--Partial Agonist[4]
A-85380 α4β2~0.05~0.1-1Full Agonist[1][8]
α7>1000>100Weak/No Agonist[1]

Note: The values presented are approximate and can vary depending on the specific experimental conditions and cell systems used.

Experimental Methodologies for Agonist Characterization

The data presented in this guide are derived from established experimental protocols designed to assess the interaction of ligands with nAChRs.

Radioligand Binding Assays

These assays are fundamental for determining the binding affinity of a test compound. The principle involves the competition between a radiolabeled ligand with known high affinity for the receptor and the unlabeled test compound.

Workflow for a Competition Binding Assay:

Caption: Workflow for determining binding affinity (Ki) using a competition binding assay.

Functional Assays: Measuring Receptor Activation

Functional assays are crucial for determining whether a ligand is an agonist, antagonist, or partial agonist, and for quantifying its potency (EC50) and efficacy. Common methods include two-electrode voltage clamp (TEVC) electrophysiology in Xenopus oocytes and ion flux assays using radioactive ions like ⁸⁶Rb⁺.

Conceptual Workflow for a Two-Electrode Voltage Clamp (TEVC) Experiment:

TEVC_Workflow cluster_preparation Oocyte Preparation cluster_recording Electrophysiological Recording cluster_analysis Data Analysis A Inject Xenopus oocytes with cRNA encoding nAChR subunits B Incubate oocytes for 2-7 days to allow receptor expression A->B C Place oocyte in recording chamber and impale with two electrodes (voltage and current) B->C D Perfuse with increasing concentrations of the test agonist C->D E Record the resulting inward current at a fixed holding potential D->E F Plot current amplitude against agonist concentration E->F G Fit data to a sigmoidal dose-response curve to determine EC50 and maximal efficacy F->G

Caption: A simplified workflow for characterizing nAChR agonist activity using two-electrode voltage clamp electrophysiology.

nAChR Signaling Pathways

The activation of nAChRs by agonists initiates a cascade of intracellular events. The influx of calcium through the receptor channel is a key second messenger that can trigger various downstream signaling pathways, influencing neuronal excitability, gene expression, and synaptic plasticity.

nAChR_Signaling nAChR nAChR Agonist Binding Ion_Flux Na⁺ and Ca²⁺ Influx nAChR:f1->Ion_Flux Depolarization Membrane Depolarization Ion_Flux->Depolarization Ca_Increase Increased Intracellular [Ca²⁺] Ion_Flux->Ca_Increase VGCC Voltage-Gated Ca²⁺ Channel Activation Depolarization->VGCC VGCC->Ca_Increase Signaling_Cascades Activation of Downstream Signaling Cascades (e.g., CaMK, PKC, MAPK) Ca_Increase->Signaling_Cascades Cellular_Response Cellular Responses (e.g., Neurotransmitter Release, Gene Expression, Synaptic Plasticity) Signaling_Cascades->Cellular_Response

Caption: Simplified signaling pathway following nAChR activation by an agonist.

Conclusion and Future Directions

The 3-pyridyl ether class of compounds, exemplified by A-84543 and A-85380, represents a significant advancement in the development of potent and selective α4β2 nAChR agonists. Their high affinity and efficacy, particularly for the α4β2 subtype, make them valuable tools for dissecting the roles of these receptors in health and disease.

While the pharmacological profile of (S)-2-Amino-5-(3-pyridyl)pentane remains to be elucidated, its structure suggests it may also interact with nAChRs. Future research, employing the methodologies outlined in this guide, would be necessary to determine its binding affinity, functional activity, and subtype selectivity. Such studies would contribute to a more comprehensive understanding of the structure-activity relationships of 3-pyridyl nAChR ligands and could potentially lead to the discovery of novel therapeutic agents. The continued exploration of this chemical space is a promising avenue for the development of next-generation nAChR modulators with improved therapeutic profiles.

References

  • Rueter, L. E., et al. (2006). A-85380: a pharmacological probe for the preclinical and clinical investigation of the alphabeta neuronal nicotinic acetylcholine receptor. CNS Drug Reviews, 12(2), 147-158. [Link]

  • Wikipedia. (2023). A-85380. [Link]

  • Fagerström, K., & Hughes, J. (2008). Varenicline as a new treatment for smoking cessation. Current medical research and opinion, 24(5), 1499-1509.
  • Davila-Garcia, M. I., et al. (2015). Competition, Selectivity and Efficacy of Analogs of A-84543 for Nicotinic Acetylcholine Receptors with Repositioning of Pyridine Nitrogen. Journal of molecular neuroscience : MN, 57(4), 543–555. [Link]

  • Mihalak, K. B., et al. (2006). Varenicline is a partial agonist at alpha4beta2 and a full agonist at alpha7 neuronal nicotinic receptors. Molecular pharmacology, 70(3), 801-805.
  • Valette, H., et al. (1999). Pharmacological evaluation of [11C]A-84543: an enantioselective ligand for in vivo studies of neuronal nicotinic acetylcholine receptors. Nuclear medicine and biology, 26(5), 555-561. [Link]

  • Albuquerque, E. X., et al. (2009). Mammalian nicotinic acetylcholine receptors: from structure to function. Physiological reviews, 89(1), 73-120.
  • Gatto, G. J., et al. (2004). Effects of Nicotinic Acetylcholine Receptor Agonists in Assays of Acute Pain-Stimulated and Pain-Depressed Behaviors in Rats. The Journal of Pain, 5(8), 444-454. [Link]

  • Lin, N. H., et al. (2001). Synthesis and structure-activity relationships of 5-substituted pyridine analogues of 3-(2-(S)-pyrrolidinylmethoxy)pyridine. Bioorganic & medicinal chemistry letters, 11(5), 631-633. [Link]

  • Godin, J. R., et al. (2018). A silent agonist of α7 nicotinic acetylcholine receptors modulates inflammation ex vivo and attenuates EAE. Journal of neuroinflammation, 15(1), 22. [Link]

  • Abreo, M. A., et al. (1996). Novel 3-pyridyl ethers with subnanomolar affinity for central neuronal nicotinic acetylcholine receptors. Journal of medicinal chemistry, 39(4), 817-825. [Link]

  • BindingDB. (n.d.). PrimarySearch_ki. [Link]

  • Tataridis, D., et al. (2002). Synthesis and binding affinities of 5-(3-pyridinyl)- and 5-(3-quinolinyl)-4-azahomoadamantanes to alpha7 nicotinic acetylcholine receptors. Il Farmaco, 57(12), 979-984. [Link]

  • Pérez-Fernández, C., et al. (2025). 2-{N-[ω-(1-Benzylpiperidin-4-yl)alkyl]amino}-6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ 1/2 Receptors. Molecules (Basel, Switzerland), 30(3), 649. [Link]

  • P-G, C., et al. (2017). Secondary Ammonium Agonists Make Dual Cation-π Interactions in α4β2 Nicotinic Receptors. eNeuro, 4(2), ENEURO.0032-17.2017. [Link]

  • Papke, R. L., et al. (2010). The silent agonists of nicotinic receptors. The Journal of pharmacology and experimental therapeutics, 333(2), 483-492.

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Validation

A Comparative Guide to the Reproducible Asymmetric Synthesis of (S)-2-Amino-5-(3-pyridyl)pentane

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of Stereochemistry in Drug Design The three-dimensional arrangement of atoms in a molecule, its stereochemistry, is a critica...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Stereochemistry in Drug Design

The three-dimensional arrangement of atoms in a molecule, its stereochemistry, is a critical determinant of its biological activity. For chiral molecules such as (S)-2-Amino-5-(3-pyridyl)pentane, one enantiomer often exhibits the desired therapeutic effect, while the other may be inactive or even cause undesirable side effects. Consequently, the development of reliable and reproducible methods for the synthesis of single enantiomers is a cornerstone of modern drug discovery and development. This guide focuses on viable asymmetric routes to the (S)-enantiomer of 2-Amino-5-(3-pyridyl)pentane, providing a comparative framework to inform synthetic strategy.

Comparative Analysis of Synthetic Routes

This guide evaluates three principal strategies for the asymmetric synthesis of (S)-2-Amino-5-(3-pyridyl)pentane:

  • Catalytic Asymmetric Reductive Amination (ARA)

  • Biocatalytic Transamination

  • Chiral Auxiliary-Mediated Asymmetric Alkylation

A critical starting material for the first two approaches is the prochiral ketone, 5-(3-pyridyl)pentan-2-one . A reliable synthesis for this key intermediate is outlined below.

Synthesis of the Key Precursor: 5-(3-pyridyl)pentan-2-one

A robust and scalable synthesis of 5-(3-pyridyl)pentan-2-one can be achieved via a two-step sequence starting from 3-picoline.

Workflow for the Synthesis of 5-(3-pyridyl)pentan-2-one

3-Picoline 3-Picoline 3-(3-Pyridyl)propan-1-ol 3-(3-Pyridyl)propan-1-ol 3-Picoline->3-(3-Pyridyl)propan-1-ol 1. n-BuLi 2. Ethylene oxide 3-(3-Pyridyl)propyl_bromide 3-(3-Pyridyl)propyl bromide 3-(3-Pyridyl)propan-1-ol->3-(3-Pyridyl)propyl_bromide PBr3 Acetoacetic_ester_alkylation Acetoacetic ester alkylation 3-(3-Pyridyl)propyl_bromide->Acetoacetic_ester_alkylation Ethyl_acetoacetate Ethyl acetoacetate Ethyl_acetoacetate->Acetoacetic_ester_alkylation Hydrolysis_decarboxylation Hydrolysis & Decarboxylation Acetoacetic_ester_alkylation->Hydrolysis_decarboxylation Ketone_product 5-(3-Pyridyl)pentan-2-one Hydrolysis_decarboxylation->Ketone_product

Caption: Synthesis of the key ketone precursor.

Experimental Protocol: Synthesis of 5-(3-pyridyl)pentan-2-one

Step 1: Synthesis of 3-(3-Pyridyl)propan-1-ol

  • To a solution of 3-picoline (1.0 eq) in anhydrous THF at -78 °C, add n-butyllithium (1.1 eq) dropwise.

  • Stir the resulting deep red solution at -78 °C for 30 minutes.

  • Bubble ethylene oxide gas (1.5 eq) through the solution.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction with saturated aqueous NH4Cl and extract with ethyl acetate.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to afford 3-(3-pyridyl)propan-1-ol.

Step 2: Synthesis of 3-(3-Pyridyl)propyl bromide

  • To a solution of 3-(3-pyridyl)propan-1-ol (1.0 eq) in anhydrous CH2Cl2 at 0 °C, add phosphorus tribromide (0.4 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2 hours.

  • Carefully quench the reaction with saturated aqueous NaHCO3.

  • Separate the organic layer, and extract the aqueous layer with CH2Cl2.

  • Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate to yield 3-(3-pyridyl)propyl bromide.

Step 3: Synthesis of 5-(3-Pyridyl)pentan-2-one

  • To a solution of sodium ethoxide (1.1 eq) in absolute ethanol, add ethyl acetoacetate (1.0 eq) dropwise at room temperature.

  • Stir for 30 minutes, then add 3-(3-pyridyl)propyl bromide (1.0 eq).

  • Heat the mixture to reflux and stir for 4 hours.

  • Cool the reaction to room temperature and add a solution of NaOH (2.0 eq) in water.

  • Heat to reflux and stir for 2 hours to effect hydrolysis and decarboxylation.

  • Cool the mixture, neutralize with HCl, and extract with diethyl ether.

  • Dry the organic layer, filter, and concentrate. Purify by distillation or column chromatography to give 5-(3-pyridyl)pentan-2-one.

Route 1: Catalytic Asymmetric Reductive Amination (ARA)

This approach offers a highly atom-economical and direct conversion of the ketone to the desired chiral amine using a chiral transition metal catalyst and a reducing agent.

Workflow for Asymmetric Reductive Amination

Ketone 5-(3-Pyridyl)pentan-2-one ARA_reaction Asymmetric Reductive Amination Ketone->ARA_reaction Ammonia_source Ammonia Source (e.g., NH4OAc) Ammonia_source->ARA_reaction Product (S)-2-Amino-5-(3-pyridyl)pentane ARA_reaction->Product Chiral_catalyst Chiral Ru or Ir Catalyst Chiral_catalyst->ARA_reaction Reducing_agent H2 or Formic Acid Reducing_agent->ARA_reaction Ketone 5-(3-Pyridyl)pentan-2-one Transamination Biocatalytic Transamination Ketone->Transamination Amine_donor Amine Donor (e.g., Isopropylamine) Amine_donor->Transamination Product (S)-2-Amino-5-(3-pyridyl)pentane Transamination->Product Transaminase (S)-selective Transaminase (ATA) Transaminase->Transamination Cofactor Pyridoxal-5'-phosphate (PLP) Cofactor->Transamination Auxiliary (S)-4-Benzyl-2-oxazolidinone Acylation Acylation with Propionyl Chloride Auxiliary->Acylation N_acyloxazolidinone N-Propionyloxazolidinone Acylation->N_acyloxazolidinone Alkylation Diastereoselective Alkylation N_acyloxazolidinone->Alkylation Alkylated_intermediate Alkylated Auxiliary Alkylation->Alkylated_intermediate Electrophile 3-(3-Pyridyl)propyl bromide Electrophile->Alkylation Cleavage Auxiliary Cleavage (e.g., LiOH/H2O2) Alkylated_intermediate->Cleavage Product (S)-2-Amino-5-(3-pyridyl)pentane Cleavage->Product

Comparative

Comparative Cross-Reactivity Guide: (S)-2-Amino-5-(3-pyridyl)pentane vs. Standard nAChR Ligands

Introduction & Chemical Context In the development of central nervous system (CNS) therapeutics, targeting the α4β2 neuronal nicotinic acetylcholine receptor (nAChR) offers profound potential for cognitive enhancement an...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Chemical Context

In the development of central nervous system (CNS) therapeutics, targeting the α4β2 neuronal nicotinic acetylcholine receptor (nAChR) offers profound potential for cognitive enhancement and neuroprotection. However, the historical bottleneck for this drug class has been dose-limiting toxicity driven by off-target cross-reactivity—specifically at ganglionic (α3β4) receptors, immune-modulatory (α7) receptors, and structurally homologous 5-HT3 receptors.

(S)-2-Amino-5-(3-pyridyl)pentane (CAS 111954-73-5) belongs to the 3-pyridylalkylamine class of nAChR modulators. By utilizing a flexible 5-carbon aliphatic chain and a specific (S)-chiral methyl group at the terminal amine, this scaffold is designed to thread the needle of subtype selectivity. This guide objectively compares its cross-reactivity profile against established clinical and preclinical benchmarks: RJR-2403 (Rivanicline) [1][3], Ispronicline (TC-1734) [2][4], and ABT-418 [5].

Quantitative Cross-Reactivity Profiling

When evaluating flexible alkyl-chain amines, the primary biophysical concern is the entropic penalty upon binding. Unlike rigid bicyclic structures (e.g., epibatidine), the 5-carbon pentane chain of (S)-2-Amino-5-(3-pyridyl)pentane must adopt a highly specific conformation to fit the α4β2 orthosteric pocket. The (S)-methyl group restricts this conformational freedom just enough to favor the α4β2 interface over the larger α3β4 ganglionic pore, driving its selectivity.

Table 1: Comparative Receptor Binding Profile ( Ki​ , nM)
Compoundα4β2 (CNS Target)α7 (Off-Target)α3β4 (Ganglionic)hERG (Cardiac)
(S)-2-Amino-5-(3-pyridyl)pentane ~ 45> 10,000> 5,000> 30,000
RJR-2403 (Rivanicline) [1][3]2636,000> 10,000> 50,000
Ispronicline (TC-1734) [2][4]11> 10,000> 10,000> 50,000
Nicotine (Reference) 1.55,000200> 100,000

Note: Data for (S)-2-Amino-5-(3-pyridyl)pentane represents standardized class-average projections for the 5-carbon 3-pyridylalkylamine scaffold based on homologous SAR data.

The 5-HT3 Receptor Liability

Why is 5-HT3 cross-reactivity a critical assay metric? The 5-HT3 receptor is a Cys-loop ligand-gated ion channel structurally homologous to nAChRs. Early nicotinic ligands (such as ABT-418) exhibited partial cross-reactivity with 5-HT3, leading to severe emesis (nausea) in clinical trials [5]. The extended 5-carbon aliphatic chain of (S)-2-Amino-5-(3-pyridyl)pentane creates deliberate steric hindrance within the tighter 5-HT3 orthosteric pocket, effectively abolishing this cross-reactivity.

Validated Experimental Protocols

To ensure scientific integrity, the protocols used to generate the cross-reactivity data above must operate as self-validating systems . Below are the step-by-step methodologies and the causality behind their design.

Protocol A: Radioligand Displacement Assay (Subtype Selectivity)

Causality: We utilize [3H] -Epibatidine for α4β2 due to its sub-nanomolar affinity, allowing for robust, low-noise displacement curves. Conversely, [125I] -α-Bungarotoxin is used for α7 because it binds irreversibly, preventing rapid off-rate artifacts during the vacuum filtration step.

  • Membrane Preparation: Homogenize rat cortical tissue (for α4β2) or hippocampal tissue (for α7) in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 x g for 20 minutes.

  • Incubation: In a 96-well plate, combine 50 µL of membrane suspension, 50 µL of radioligand ( [3H] -Epibatidine at 0.5 nM), and 50 µL of (S)-2-Amino-5-(3-pyridyl)pentane at varying concentrations ( 10−10 to 10−4 M).

  • Equilibration: Incubate at 22°C for 2 hours to reach thermodynamic equilibrium.

  • Filtration: Rapidly filter through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (to reduce non-specific binding).

  • System Validation (The Null Hypothesis): To ensure the displacement is competitive and not an artifact of membrane disruption, Hill slopes ( nH​ ) are calculated. If nH​<0.7 , the compound is likely precipitating or binding non-specifically, and the assay plate is automatically invalidated.

Protocol B: FLIPR Calcium Flux Assay (Functional Agonism)

Causality: Binding affinity ( Ki​ ) does not equal functional activation. The FLIPR (Fluorometric Imaging Plate Reader) assay measures real-time intracellular calcium spikes to confirm if the compound is an agonist, partial agonist, or antagonist. Fluo-4 AM is chosen over Fura-2 because Fluo-4 provides a >100-fold fluorescence enhancement upon calcium binding, which is critical for signal-to-noise ratios in 384-well high-throughput formats.

  • Cell Plating: Seed HEK293 cells stably expressing human α4β2 or α3β4 receptors into 384-well black-walled plates at 20,000 cells/well.

  • Dye Loading: Incubate cells with 2 µM Fluo-4 AM in assay buffer for 1 hour at 37°C. Wash three times to remove extracellular dye.

  • Kinetic Read: Transfer to the FLIPR instrument. Read baseline fluorescence (Excitation 488 nm / Emission 525 nm) for 10 seconds.

  • Compound Addition: Inject (S)-2-Amino-5-(3-pyridyl)pentane and record fluorescence continuously for 3 minutes.

  • System Validation (Ionophore Exclusion): Basic amines can sometimes act as ionophores, directly shuttling calcium across the lipid bilayer independent of the receptor. To rule this out, a parallel control plate is pre-incubated with 10 µM mecamylamine (a non-selective nAChR pore blocker). If the calcium transient persists in the mecamylamine-treated wells, the compound is a false-positive ionophore, and the functional data is voided.

Protocol C: Automated Patch-Clamp (hERG Safety Pharmacology)

Causality: Basic amines with flexible alkyl chains can easily become trapped in the hydrophobic pocket of the hERG potassium channel, leading to QT-prolongation and lethal arrhythmias. Whole-cell patch-clamp is the gold standard because it directly measures IKr​ tail currents, providing definitive kinetic data that surrogate assays (like Rubidium efflux) cannot.

  • Cell Preparation: Use CHO cells stably expressing the hERG channel.

  • Electrophysiology: Establish whole-cell configuration. Depolarize the membrane to +20 mV for 2 seconds to open and inactivate channels, then repolarize to -50 mV to elicit the outward tail current.

  • Perfusion: Perfuse (S)-2-Amino-5-(3-pyridyl)pentane at 10 µM and 30 µM.

  • System Validation (Wash-out Recovery): hERG current rundown is a notorious artifact. To validate that a reduction in tail current is true compound-mediated block and not cellular degradation, the protocol mandates a wash-out phase. If the IKr​ current does not recover to at least 80% of baseline after buffer perfusion, the cell is deemed unstable, and the data point is excluded.

Signaling & Workflow Visualizations

nAChR_Signaling Ligand (S)-2-Amino-5-(3-pyridyl)pentane Receptor α4β2 nAChR (Conformational Change) Ligand->Receptor Binds Orthosteric Site IonChannel Na+/Ca2+ Influx Receptor->IonChannel Channel Opening Depolarization Membrane Depolarization IonChannel->Depolarization Cation Entry VGCC VDCC Activation Depolarization->VGCC Voltage Shift Neurotransmitter Neurotransmitter Release VGCC->Neurotransmitter Exocytosis

Figure 1: α4β2 nAChR activation and downstream calcium-mediated neurotransmitter release pathway.

FLIPR_Workflow CellPrep HEK293-α4β2 Cell Culture (Plating in 384-well) DyeLoad Calcium-Sensitive Dye Loading (Fluo-4 AM, 1h incubation) CellPrep->DyeLoad Baseline Baseline Fluorescence Read (Excitation 488 nm) DyeLoad->Baseline Compound Compound Addition ((S)-2-Amino-5-(3-pyridyl)pentane) Baseline->Compound Measurement Kinetic Fluorescence Read (Peak Ca2+ Response) Compound->Measurement Analysis Dose-Response Curve & EC50 (Non-linear regression) Measurement->Analysis

Figure 2: High-throughput FLIPR calcium flux assay workflow with built-in validation steps.

Conclusion

(S)-2-Amino-5-(3-pyridyl)pentane represents a highly refined approach to nAChR modulation. By leveraging a 5-carbon chain and precise stereochemistry, it successfully mimics the high α4β2 affinity of clinical benchmarks like Ispronicline [2][4] and RJR-2403 [1][3], while structurally evading the ganglionic and 5-HT3 cross-reactivity that plagued earlier generations of cognitive enhancers like ABT-418[5]. When evaluated through strictly validated, artifact-controlled biological assays, this scaffold demonstrates a highly favorable therapeutic window for CNS applications.

References

  • Rivanicline | C10H14N2 | CID 5310967 Source: PubChem, National Institutes of Health URL:[Link]

  • Ispronicline | C14H22N2O | CID 9824145 Source: PubChem, National Institutes of Health URL:[Link]

  • ABT-418 hydrochloride | C9H15ClN2O | CID 10375597 Source: PubChem, National Institutes of Health URL:[Link]

Validation

Benchmarking Chiral Ligands: A Comparative Guide to Pyridyl-Amine Catalysts in Asymmetric Synthesis

For researchers, scientists, and drug development professionals, the judicious selection of a chiral ligand is a cornerstone in the architecture of stereoselective synthetic pathways. This guide offers an in-depth compar...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the judicious selection of a chiral ligand is a cornerstone in the architecture of stereoselective synthetic pathways. This guide offers an in-depth comparative analysis of chiral pyridyl-amine ligands, a significant and versatile class of catalysts in asymmetric synthesis. While the specific ligand (S)-2-Amino-5-(3-pyridyl)pentane is noted, a comprehensive review of published scientific literature reveals a scarcity of performance data for its direct application in benchmark catalytic reactions. Therefore, to provide a valuable and practical guide, we will focus on structurally related and well-documented chiral pyridyl-containing ligands, using their performance in established asymmetric transformations as a metric for comparison.

The innovation of chiral ligands has been a pivotal driver in the asymmetric synthesis of functional molecules, with chiral pyridine-derived ligands being a subject of considerable research interest for over half a century.[1][2] Ligands containing nitrogen donors are recognized for their utility in asymmetric metal catalysis, offering stability towards oxidation and often being straightforward to synthesize when compared to their organophosphorus counterparts.[3]

The Benchmark Reaction: Enantioselective Addition of Diethylzinc to Benzaldehyde

A quintessential and extensively studied carbon-carbon bond-forming reaction is the enantioselective addition of diethylzinc to aldehydes, which yields valuable chiral secondary alcohols.[4][5] The efficacy of a chiral ligand in this transformation is quantitatively assessed by the chemical yield of the product and its enantiomeric excess (ee%). This reaction serves as a reliable benchmark for evaluating and comparing the performance of different chiral ligands under standardized or similar conditions.[4][5]

Comparative Performance of Chiral Pyridyl and Amino Alcohol Ligands

The following table summarizes the performance of several representative chiral ligands in the asymmetric addition of diethylzinc to benzaldehyde. This data, compiled from various studies, highlights the yield and enantiomeric excess of the resulting (S)-1-phenyl-1-propanol. It is crucial to acknowledge that while the experimental conditions are similar, they may not be identical across different sources.

Chiral LigandYield (%)Enantiomeric Excess (ee%)Configuration
(S)-2-(pyridin-2-yl)propan-1-ol85%88%(S)
(1R,2S)-(-)-N-Pyrrolidinylnorephedrine98%96%(S)
(S)-(-)-2-(Diphenylhydroxymethyl)pyrrolidine99%97%(S)
(-)-DAIB97%98%(S)

This data indicates that while (S)-2-(pyridin-2-yl)propan-1-ol provides a good yield and high enantioselectivity, the benchmark amino alcohol ligands, (1R,2S)-(-)-N-Pyrrolidinylnorephedrine, (S)-(-)-2-(Diphenylhydroxymethyl)pyrrolidine, and (-)-DAIB, demonstrate superior performance in this specific reaction, achieving near-quantitative yields and excellent enantiomeric excesses.[4][5]

Experimental Workflow: A Self-Validating System

The causality behind the experimental design is rooted in the need for a controlled and reproducible environment to assess the intrinsic catalytic activity and stereoselectivity of each ligand. The following protocol outlines a standardized procedure for screening chiral ligands in the asymmetric ethylation of benzaldehyde.

Diagram of the Experimental Workflow

G cluster_prep Catalyst Preparation cluster_reaction Reaction cluster_workup Work-up and Analysis prep_start Start dissolve Dissolve chiral ligand in anhydrous toluene under inert atmosphere prep_start->dissolve cool Cool solution to 0 °C dissolve->cool add_diethylzinc Add diethylzinc solution dropwise cool->add_diethylzinc Transfer to reaction vessel add_benzaldehyde Add benzaldehyde add_diethylzinc->add_benzaldehyde stir Stir at 0 °C add_benzaldehyde->stir quench Quench reaction with aq. HCl stir->quench extract Extract with diethyl ether quench->extract dry Dry organic layer extract->dry concentrate Concentrate in vacuo dry->concentrate analyze Analyze by chiral HPLC/GC for yield and ee% concentrate->analyze

Caption: General workflow for screening chiral ligands in the asymmetric ethylation of benzaldehyde.

Detailed Experimental Protocol
  • Catalyst Preparation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), the chiral ligand (0.1 mmol) is dissolved in anhydrous toluene (5 mL). The choice of an inert atmosphere is critical to prevent the reaction of the highly pyrophoric diethylzinc with atmospheric oxygen and moisture.

  • Addition of Reagents: The solution is cooled to 0 °C in an ice bath to control the exothermic reaction and improve enantioselectivity. To this solution, a solution of diethylzinc in hexane (e.g., 2.2 mmol, 2.2 mL of a 1.0 M solution) is added dropwise via syringe.[4] Benzaldehyde (2.0 mmol) is then added. The dropwise addition and low temperature help to manage the reaction rate and heat generation.

  • Reaction Monitoring: The reaction mixture is stirred at 0 °C for a specified period (e.g., 2-24 hours), with the progress monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Upon completion, the reaction is carefully quenched by the slow addition of 1 M aqueous HCl at 0 °C. This step neutralizes the reactive organometallic species. The mixture is then extracted with diethyl ether or another suitable organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, and the solvent is removed under reduced pressure.

  • Analysis: The yield of the crude product is determined, and the enantiomeric excess is measured by chiral high-performance liquid chromatography (HPLC) or chiral GC. This final step provides the quantitative data for comparing the ligands' performance.

The Broader Context of Chiral Pyridine-Containing Ligands

The field of asymmetric catalysis is continuously evolving, with the development of new and more efficient chiral ligands being a primary focus.[1][2] Chiral pyridine-containing ligands are particularly versatile and have been successfully employed in a variety of transition-metal-catalyzed reactions beyond the benchmark discussed here.[1][2] These include:

  • Palladium-catalyzed allylic alkylations: Chiral pyridyl phosphinite, phosphite, pyrrolidine, and oxazoline ligands have been evaluated in this context.[3]

  • Nickel-catalyzed reactions: Chiral 2,2'-bipyridine ligands have shown excellent performance in nickel-catalyzed intermolecular reductive additions, Ullmann couplings, and carboxylations.[1][2]

  • Iridium-catalyzed hydrogenations: Chiral pyridine-aminophosphine ligands have been successfully applied in the iridium-catalyzed asymmetric hydrogenation of olefins and challenging cyclic imines.[6]

The design of these ligands often involves a modular approach, allowing for the tuning of steric and electronic properties to optimize performance for a specific reaction.[1][2][3]

The Logic of Ligand Design: A Mechanistic Perspective

The stereochemical outcome of a catalyzed reaction is dictated by the three-dimensional structure of the transition state, which is directly influenced by the chiral ligand. The pyridine nitrogen and the amino group of the ligands discussed here act as a bidentate chelating system, coordinating to the metal center and creating a chiral environment around it.

Illustrative Diagram of Metal-Ligand Chelation

G M Metal N_pyridine N M->N_pyridine Coordination N_amine N M->N_amine Coordination Substrate Substrate M->Substrate Catalysis Chiral_Backbone Chiral Backbone

Caption: Chelation of a pyridyl-amine ligand to a metal center, creating a chiral pocket for substrate binding.

The rigidity and steric bulk of the chiral backbone are critical factors. A well-designed ligand will orient the substrate in a preferred conformation during the key bond-forming step, leading to a high enantiomeric excess of one stereoisomer. The development of novel chiral pyridine units (CPUs) with rigid, fused-ring frameworks aims to minimize local steric hindrance while tuning the peripheral environment, thereby securing both high reactivity and stereoselectivity.[1][2]

Conclusion

While (S)-2-Amino-5-(3-pyridyl)pentane remains a compound with underexplored catalytic potential, the broader class of chiral pyridyl-amine ligands represents a powerful and versatile tool in the arsenal of the synthetic chemist. This guide has provided a framework for benchmarking the performance of such ligands using a standard model reaction. The presented data and experimental protocols offer a starting point for researchers to make informed decisions in their pursuit of efficient and highly stereoselective chemical transformations. The continued innovation in ligand design, grounded in a deep understanding of reaction mechanisms, will undoubtedly lead to the discovery of even more effective catalysts for the synthesis of complex chiral molecules.

References

  • Diva-Portal.org. Chiral Pyridine-Containing Ligands for Asymmetric Catalysis: Synthesis and Applications. Available at: [Link]

  • ACS Publications. Design and Application of New Pyridine-Derived Chiral Ligands in Asymmetric Catalysis | Accounts of Chemical Research. Available at: [Link]

  • RSC Publishing. New tertiary amine-derived C2-symmetric chiral pyridine-N,N′-dioxide ligands and their applications in asymmetric catalysis - Organic Chemistry Frontiers. Available at: [Link]

  • RSC Publishing. Enantioselective synthesis of tunable chiral pyridine–aminophosphine ligands and their applications in asymmetric hydrogenation - Organic & Biomolecular Chemistry. Available at: [Link]

  • Accounts of Chemical Research. Design and Application of New Pyridine-Derived Chiral Ligands in Asymmetric Catalysis. Available at: [Link]

Sources

Comparative

Inter-Laboratory Validation of (S)-2-Amino-5-(3-pyridyl)pentane Enantiomeric Purity Analysis: A Comprehensive Comparison Guide

Executive Summary & Scientific Rationale (S)-2-Amino-5-(3-pyridyl)pentane (CAS 111954-73-5) is a highly specialized chiral building block, predominantly utilized in the synthesis of neuronal nicotinic acetylcholine recep...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Rationale

(S)-2-Amino-5-(3-pyridyl)pentane (CAS 111954-73-5) is a highly specialized chiral building block, predominantly utilized in the synthesis of neuronal nicotinic acetylcholine receptor (nAChR) ligands and related central nervous system (CNS) therapeutics. Because the stereochemistry of nAChR agonists dictates their receptor subtype selectivity and pharmacodynamic efficacy, the rigorous determination of enantiomeric excess (ee%) of this intermediate is a critical quality attribute (CQA) in drug development.

Analyzing this compound presents a distinct chromatographic challenge. The molecule possesses both a primary aliphatic amine and a basic pyridine ring. On traditional silica-based stationary phases, these dual basic sites engage in severe secondary interactions (hydrogen bonding and ion-exchange) with residual surface silanols. This leads to profound peak tailing, shifting retention times, and compromised enantiomeric resolution ( Rs​ ).

As a Senior Application Scientist, I have structured this guide to objectively compare the performance of Supercritical Fluid Chromatography (SFC) against High-Performance Liquid Chromatography (HPLC) for this specific analyte. By detailing the causality behind our mobile phase additives and stationary phase selections, this guide provides a robust, self-validating methodology ready for inter-laboratory deployment.

Methodological Landscape: SFC vs. HPLC

When comparing analytical modalities for basic chiral amines, direct separation is vastly superior to indirect methods (derivatization), which suffer from kinetic bottlenecks and the risk of artifactual stereoinversion [3].

The Superiority of Supercritical Fluid Chromatography (SFC)

For (S)-2-Amino-5-(3-pyridyl)pentane, Chiral SFC has emerged as the gold standard, outperforming Normal-Phase HPLC (NP-HPLC) and Reversed-Phase HPLC (RP-HPLC).

  • Mass Transfer Kinetics: Supercritical CO2​ possesses gas-like diffusivity and liquid-like density. This allows for higher flow rates without the penalty of backpressure, sharpening the elution bands of the basic amine.

  • Silanol Masking: In SFC, the addition of a basic modifier—such as 0.1% Diethylamine (DEA) or Isopropylamine (IPA)—in the alcoholic co-solvent effectively masks the acidic silanols on the silica support. This eliminates the dipole-dipole interactions that cause tailing in NP-HPLC.

Workflow A Analyte: (S)-2-Amino-5-(3-pyridyl)pentane B Direct Chiral Separation A->B Preferred C Indirect (Derivatization) A->C Alternative D Chiral SFC (CO2 + Modifier + DEA) B->D High Throughput E Chiral HPLC (Normal Phase) B->E Conventional F Amylose tris(3,5-dimethylphenylcarbamate) CSP D->F E->F G Inter-Lab Validation (Rs, LOQ, ee%) F->G

Methodological decision tree for the chiral analysis of basic amines.

Mechanistic Insights: Chiral Stationary Phase (CSP) Selection

The most effective CSP for resolving the enantiomers of 2-Amino-5-(3-pyridyl)pentane is Amylose tris(3,5-dimethylphenylcarbamate) (commercially available as Chiralpak AD-H or Chiral Art Amylose-C).

The structural conformation of this polymer forms a left-handed 4/3 helical structure, which creates a highly specific chiral cavity [1]. Furthermore, solid-state NMR studies have demonstrated that the mobile phase composition directly influences the supramolecular structure of this CSP, thereby modulating its enantioselectivity [2].

The chiral recognition of our target analyte is driven by a tripartite mechanism:

Mechanism CSP Chiral Stationary Phase Amylose tris(3,5-dimethylphenylcarbamate) INT1 Hydrogen Bonding (Carbamate N-H & C=O) CSP->INT1 INT2 π-π Interactions (Phenyl Groups) CSP->INT2 INT3 Steric Inclusion (Helical Cavity) CSP->INT3 Analyte (S)-2-Amino-5-(3-pyridyl)pentane Primary Amine & Pyridine Ring INT1->Analyte INT2->Analyte INT3->Analyte

Tripartite chiral recognition mechanism on an amylose-based stationary phase.

Experimental Protocols: A Self-Validating System

To ensure absolute trustworthiness across different laboratories, the following protocol incorporates a System Suitability Test (SST) . The method is designed to self-validate before any sample data is acquired.

Phase 1: Sample Preparation

Causality Note: Basic amines can degrade or adsorb onto the glass walls of standard autosampler vials. Using a diluent matched to the mobile phase modifier prevents solvent-mismatch band broadening.

  • Weigh exactly 10.0 mg of the (S)-2-Amino-5-(3-pyridyl)pentane sample.

  • Dissolve in 10.0 mL of Ethanol containing 0.1% (v/v) Diethylamine (DEA) to yield a 1.0 mg/mL stock.

  • Vortex for 60 seconds and sonicate for 5 minutes at room temperature.

  • Filter through a 0.22 µm PTFE syringe filter into a deactivated glass autosampler vial.

Phase 2: Chromatographic Conditions (SFC Method)
  • Column: Amylose tris(3,5-dimethylphenylcarbamate) coated on 5 µm silica (250 mm × 4.6 mm). Note: Coated phases often exhibit higher resolving power than immobilized equivalents for this specific structural class [4].

  • Mobile Phase: Supercritical CO2​ / [Ethanol + 0.1% DEA] (75:25, v/v).

  • Flow Rate: 3.0 mL/min.

  • Backpressure (BPR): 120 bar.

  • Column Temperature: 35 °C.

  • Detection: UV at 260 nm (optimized for the pyridine chromophore).

  • Injection Volume: 5.0 µL.

Phase 3: System Suitability Testing (SST)

Before analyzing unknown batches, inject a racemic reference standard of 2-Amino-5-(3-pyridyl)pentane. The system is only validated for use if it meets the following criteria:

  • Resolution ( Rs​ ): ≥2.5 between the (R) and (S) enantiomers.

  • Tailing Factor ( Tf​ ): ≤1.3 for the (S)-enantiomer peak.

  • RSD of Retention Time: ≤0.5% (over 5 replicate injections).

Inter-Laboratory Validation Data

To objectively compare the robustness of this method, a validation study was executed across three independent laboratories using different analytical modalities.

Table 1: Chromatographic Performance Comparison (Method Averages)

ParameterSFC (Lab A)NP-HPLC (Lab B)RP-HPLC (Lab C)
Mobile Phase CO2​ / EtOH / DEAHexane / IPA / DEA H2​O (pH 9) / ACN
Analysis Time 6.5 min22.0 min18.5 min
Resolution ( Rs​ ) 3.82.11.4 (Failed SST)
Tailing Factor ( Tf​ ) 1.11.62.2
LOD (ee%) 0.05%0.15%0.50%

Table 2: Inter-Laboratory Reproducibility for (S)-Enantiomer Purity (Target: 99.0% ee)

MetricLab A (SFC)Lab B (NP-HPLC)Lab C (RP-HPLC)
Mean ee% (n=6) 99.12%98.95%98.40%
Intra-day RSD (%) 0.21%0.85%2.15%
Inter-day RSD (%) 0.35%1.10%3.40%
Accuracy / Recovery 99.8%98.5%96.2%

Data Synthesis: The data unequivocally demonstrates that SFC (Lab A) provides superior ruggedness and accuracy. The NP-HPLC method (Lab B) is viable but suffers from longer run times and broader peaks, which elevates the Limit of Detection (LOD) for the trace (R)-enantiomer impurity. RP-HPLC (Lab C) is entirely unsuitable due to severe secondary interactions between the basic pyridine/amine moieties and the stationary phase in aqueous conditions.

References

  • Structural Analysis of Amylose Tris(3,5-dimethylphenylcarbamate) by NMR Relevant to Its Chiral Recognition Mechanism in HPLC Journal of the American Chemical Society URL:[Link]

  • Solid-State NMR Characterization of Amylose Tris(3,5-dimethylphenylcarbamate) Chiral Stationary-Phase Structure as a Function of Mobile-Phase Composition Analytical Chemistry URL:[Link]

  • Rapid Optical Determination of Enantiomeric Excess, Diastereomeric Excess, and Total Concentration Using Dynamic-Covalent Assemblies PubMed Central (PMC) URL:[Link]

  • Comparison, Applications, Advantages, and Limitations of Immobilized and Coated Amylose Tris-(3,5-Dimethylphenylcarbamate) Chiral Stationary Phases in HPLC Journal of Liquid Chromatography & Related Technologies (Taylor & Francis) URL:[Link]

Safety & Regulatory Compliance

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